Leupeptin trifluoroacetate salt
描述
BenchChem offers high-quality Leupeptin trifluoroacetate salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Leupeptin trifluoroacetate salt including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
147385-61-3 |
|---|---|
分子式 |
C22H39F3N6O6 |
分子量 |
540.6 g/mol |
IUPAC 名称 |
2-acetamido-N-[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H38N6O4.C2HF3O2/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;3-2(4,5)1(6)7/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H,6,7) |
InChI 键 |
WUHGBZVQELGOMH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
Foundational & Exploratory
Leupeptin Trifluoroacetate: Mechanism, Stability, and Application Protocols
Executive Summary
Leupeptin trifluoroacetate (Ac-Leu-Leu-Arg-al[1] · TFA) is a reversible, competitive protease inhibitor that acts as a transition-state analog. It primarily targets serine proteases (e.g., Trypsin, Plasmin, Proteinase K) and cysteine proteases (e.g., Papain, Cathepsin B, H, and L).
While often used interchangeably with its hemisulfate salt form, the trifluoroacetate (TFA) salt carries distinct physicochemical properties that researchers must account for—specifically regarding cellular toxicity and ion channel modulation. This guide details the molecular mechanism of leupeptin, delineates the functional differences between salt forms, and provides validated protocols for its use in protein purification and cell signaling studies.
Chemical Identity & Physicochemical Properties[2]
Leupeptin is a modified tripeptide (Acetyl-L-leucyl-L-leucyl-L-argininal) produced naturally by Streptomyces species.[2] Its defining feature is the C-terminal aldehyde group, which is critical for its inhibitory mechanism.
| Property | Specification |
| Chemical Name | Acetyl-Leu-Leu-Arg-al[1][2] · xCF₃COOH |
| CAS Number | 147385-61-3 (TFA salt); 103476-89-7 (Hemisulfate) |
| Molecular Weight | ~540.6 Da (TFA salt); 475.6 Da (Hemisulfate) |
| Solubility | Highly soluble in water (>50 mg/mL), ethanol, and methanol. |
| Stability (Solid) | Stable for >2 years at -20°C if desiccated. |
| Stability (Solution) | 10 mM stock stable for 1 week at 4°C; 1 month at -20°C. Unstable in neutral/basic pH buffers over time. |
Critical Note: Salt Form Selection (TFA vs. Hemisulfate)
-
Leupeptin Hemisulfate: The preferred form for live-cell culture and in vivo experiments. It is non-toxic to cells at standard inhibitory concentrations.
-
Leupeptin Trifluoroacetate: Commonly used in cell-free biochemical assays (e.g., Western blot lysis, protein purification).
-
Risk Factor:[3] The trifluoroacetate (TFA) counterion can act as an allosteric modulator of glycine receptors and may exhibit cytotoxicity in sensitive primary cell lines [1]. Ensure appropriate controls if using the TFA salt in live-cell assays.
-
Mechanism of Action
Leupeptin functions as a transition-state analog . Its inhibition is driven by the electrophilic nature of its C-terminal aldehyde carbon, which mimics the peptide bond of a substrate.
Molecular Binding Kinetics
-
Recognition: The tripeptide backbone (Leu-Leu-Arg) binds to the S1-S3 subsites of the protease, positioning the inhibitor within the active site.
-
Covalent Attack: The nucleophilic hydroxyl group (Serine proteases) or thiol group (Cysteine proteases) of the enzyme's active site attacks the aldehyde carbon of leupeptin.
-
Hemiacetal Formation: This reaction forms a covalent, yet reversible, hemiacetal (or thiohemiacetal) adduct. This tetrahedral intermediate mimics the transition state of peptide bond hydrolysis but cannot be processed further, effectively locking the enzyme.
Reversibility
Unlike suicide inhibitors (e.g., PMSF) that permanently modify the active site, the leupeptin-enzyme complex is reversible. Dilution or dialysis can dissociate the inhibitor, restoring enzymatic activity.
Figure 1: Mechanism of Leupeptin inhibition. The formation of the hemiacetal adduct locks the enzyme in a transition-state mimic.
Target Specificity & Inhibition Profile
Leupeptin is a broad-spectrum inhibitor but is not universal. Understanding its Ki values (inhibition constants) is vital for experimental design.
| Target Protease | Protease Class | Potency (Ki / IC50) | Notes |
| Trypsin | Serine | High (Ki ~3.5 nM) | Primary target. |
| Plasmin | Serine | High (Ki ~3.4 nM) | Effective in blood/plasma assays. |
| Cathepsin B | Cysteine | High (Ki ~4.1 nM) | Lysosomal degradation studies. |
| Papain | Cysteine | High | Standard cysteine protease control. |
| Calpain | Cysteine | Moderate | Requires higher conc. than Cathepsin B. |
| Thrombin | Serine | Moderate/Weak (Ki ~2.4 µM) | Expert Insight: Often listed as "inhibited," but requires significantly higher concentrations (100 µM+) compared to Trypsin [2]. |
| Chymotrypsin | Serine | No Inhibition | Specificity control. |
| Elastase | Serine | No Inhibition | Specificity control. |
| Pepsin | Aspartic | No Inhibition | Does not inhibit aspartic proteases. |
Experimental Protocols
Preparation of Stock Solutions
Objective: Create a stable 10 mM stock solution.
-
Weighing: Measure 5.4 mg of Leupeptin Trifluoroacetate (MW: 540.6) or 4.75 mg of Leupeptin Hemisulfate (MW: 475.6).
-
Solubilization: Dissolve in 1.0 mL of sterile distilled water or PBS.
-
Note: Avoid DMSO if possible for cell culture to minimize solvent toxicity, though leupeptin is soluble in DMSO.
-
-
Aliquot & Storage: Divide into 50-100 µL aliquots. Store at -20°C.
-
Shelf Life: Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles.
-
Lysis Buffer Formulation (RIPA + Inhibitors)
Objective: Prepare a lysis buffer that protects proteins from degradation during extraction.
Base RIPA Buffer:
-
50 mM Tris-HCl (pH 7.4)
-
150 mM NaCl
-
1% NP-40 (or Triton X-100)
-
0.5% Sodium Deoxycholate
-
0.1% SDS
Inhibitor Cocktail (Add IMMEDIATELY before use):
| Inhibitor | Target | Stock Conc.[4][5][6][7] | Final Conc. | Dilution Factor |
| Leupeptin | Serine/Cysteine | 10 mM | 10 - 100 µM | 1:1000 - 1:100 |
| Aprotinin | Serine | 1 mg/mL | 2 µg/mL | 1:500 |
| Pepstatin A | Aspartic | 1 mM | 1 µM | 1:1000 |
| PMSF | Serine (Irreversible) | 100 mM | 1 mM | 1:100 |
Protocol Workflow:
-
Thaw RIPA base buffer and keep on ice (4°C).
-
Thaw Leupeptin and other inhibitor stocks.
-
Add inhibitors to the RIPA buffer. Do not store the buffer with inhibitors added —Leupeptin is an aldehyde and can slowly oxidize or racemize in solution, losing potency [3].
-
Add buffer to cell pellet immediately.
Figure 2: Critical workflow for lysis buffer preparation. Inhibitors must be added fresh to prevent degradation.
Troubleshooting & Expert Tips
-
Interference with Protein Assays: Because Leupeptin contains an aldehyde group, it can act as a reducing agent. It may interfere with the Lowry assay and, to a lesser extent, the Bradford assay .
-
Solution: Use the BCA assay or ensure the blank control contains the same concentration of lysis buffer + inhibitors.
-
-
Racemization: In aqueous solution, the L-arginal moiety can racemize to the inactive D-form. This is why working solutions are only stable for a few hours. Always use fresh aliquots.
-
Thrombin Inhibition: If your specific target is Thrombin, Leupeptin is not the most efficient choice. Use a direct thrombin inhibitor like Hirudin or PPACK for higher specificity and potency.
References
-
TFA Effects on Receptors: Han, J., et al. (2001). "Trifluoroacetate is an allosteric modulator of the glycine receptor." Journal of Biological Chemistry. Link
-
Thrombin Inhibition: McConnell, R. M., et al. (1993).[8] "Inhibition studies of some serine and thiol proteinases by new leupeptin analogues." Journal of Medicinal Chemistry, 36(8), 1084-1089.[8] Link
-
Stability & Mechanism: Aoyagi, T., et al. (1969). "Leupeptins, new protease inhibitors from Actinomycetes." The Journal of Antibiotics, 22(6), 283-286. Link
-
General Properties: Sigma-Aldrich Product Information, "Leupeptin." Link
Sources
- 1. Leupeptin trifluoroacetate salt | CAS 147385-61-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Preparation and purification of the proteinase inhibitor, leupeptin, from culture filtrates of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Trypsin Inhibitors [sigmaaldrich.com]
- 5. Synaptic inhibition by glycine acting at a metabotropic receptor in tiger salamander retina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leupeptin inhibits phospholipases D and C activation in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of a calcium dependent protease inhibitor on platelet activation and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition studies of some serine and thiol proteinases by new leupeptin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Leupeptin Trifluoroacetate Salt: A Broad-Spectrum Protease Inhibitor
This guide provides a comprehensive overview of Leupeptin Trifluoroacetate Salt, a widely utilized protease inhibitor in research and drug development. We will delve into its inhibitory spectrum, mechanism of action, practical applications, and the critical considerations for its effective use.
Introduction: The Imperative of Protease Inhibition
In the intricate cellular environment, proteases play a pivotal role in a vast array of physiological processes, from protein turnover and signaling to apoptosis and tissue remodeling. However, upon cell lysis for experimental analysis, the uncontrolled release of these enzymes can lead to the degradation of target proteins, compromising experimental integrity.[1] The strategic use of protease inhibitors is therefore paramount to preserving the native state of proteins during their isolation and analysis.[2][3]
Leupeptin, a naturally occurring tripeptide derivative (N-acetyl-L-leucyl-L-leucyl-L-argininal) produced by actinomycetes, has emerged as a powerful tool for researchers.[1] Its trifluoroacetate salt form offers specific solubility and stability characteristics, making it a valuable reagent in the laboratory. This guide will focus specifically on the properties and applications of Leupeptin Trifluoroacetate Salt.
The Inhibitory Spectrum of Leupeptin
Leupeptin is renowned for its broad-spectrum inhibitory activity, primarily targeting serine and cysteine proteases.[1][4] It functions as a reversible, competitive inhibitor for many of these enzymes.[1][5][6]
dot
Caption: Leupeptin's primary targets are serine and cysteine proteases.
A detailed summary of Leupeptin's inhibitory activity against a range of proteases is presented below. It is crucial to note that the trifluoroacetate salt form does not alter the inhibitory specificity of the leupeptin molecule itself.[7]
| Protease Class | Specific Proteases Inhibited | Specific Proteases Not Inhibited |
| Serine Proteases | Trypsin, Plasmin, Kallikrein, Proteinase K[2][8] | α-Chymotrypsin, Thrombin, Elastase, Renin[1][2][9] |
| Cysteine Proteases | Papain, Calpain, Cathepsin B, Cathepsin H, Cathepsin L[6][9][10] | |
| Threonine Proteases | Some activity reported[1][4] | |
| Aspartic Proteases | Pepsin, Cathepsin A, Cathepsin D[6][9] | |
| Metalloproteases | Generally not inhibited[11][12] |
Expert Insight: The broad-spectrum nature of leupeptin makes it an excellent first-line choice for general protection of proteins in cell lysates. However, for studies focused on a specific protease, its lack of absolute specificity should be considered, and more targeted inhibitors may be warranted.
Mechanism of Action: A Covalent Interaction
The inhibitory potency of leupeptin stems from its unique chemical structure, specifically the aldehyde group at the C-terminus of the argininal residue.[2][13] This aldehyde group is the key to its mechanism of action.
Leupeptin acts as a competitive transition state inhibitor.[1] It binds to the active site of serine and cysteine proteases, where the aldehyde group forms a covalent hemiacetal adduct with the hydroxyl group of the active site serine residue or the thiol group of the active site cysteine residue.[2] This covalent modification effectively blocks the catalytic activity of the enzyme.[14]
dot
Caption: Leupeptin's aldehyde group forms a reversible covalent bond in the protease active site.
This inhibition is reversible, and an excess of substrate can relieve it.[1] The strength of this inhibition is reflected in its low inhibition constants (Ki) for various proteases.
| Enzyme | Ki Value |
| Trypsin | 3.5 nM - 35 nM[1][10] |
| Plasmin | 3.4 nM - 3.4 µM[1][10] |
| Cathepsin B | 4.1 nM - 6 nM[1][10] |
| Calpain | 10 nM - 72 nM[5][10] |
Note: Ki values can vary depending on the experimental conditions and the source of the enzyme.
Physicochemical Properties and Handling of Leupeptin Trifluoroacetate Salt
Understanding the physical and chemical properties of Leupeptin Trifluoroacetate Salt is essential for its proper storage and use.
| Property | Value |
| Molecular Formula | C20H38N6O4 • C2HF3O2[15] |
| Molecular Weight | 540.58 g/mol [15][16] |
| Appearance | White to off-white powder[7] |
| Solubility | Readily soluble in water (up to 50 mg/mL), methanol, ethanol, acetic acid, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][7][17] Poorly soluble in acetone, chloroform, ethyl ether, and n-hexane.[2] |
| Storage | Store the lyophilized powder at -20°C.[9][17] |
Solution Stability
The stability of leupeptin in solution is a critical factor for experimental success.
-
Stock Solutions (e.g., 10 mM in water): Stable for approximately one week at 4°C and for up to one month when aliquoted and stored at -20°C.[1][7][17] Some sources suggest stability for up to 6 months at -20°C.[9]
-
Working Solutions (e.g., 10-100 µM): These are significantly less stable and are reported to be stable for only a few hours.[9][17]
Best Practice: It is highly recommended to prepare fresh working solutions of leupeptin immediately before use.[5] For intermittent use over several hours, the stock solution should be kept on ice.[17] Avoid repeated freeze-thaw cycles of stock solutions to maintain potency.[2][18]
Experimental Protocols and Working Concentrations
The effective concentration of leupeptin typically ranges from 1 to 100 µM.[1][8][9] The optimal concentration, however, must be determined empirically for each specific application and biological system.
Preparation of a 10 mM Stock Solution
This is a commonly used concentration for a stock solution, often prepared as a 1000X concentrate.
Materials:
-
Leupeptin Trifluoroacetate Salt (MW: 540.58 g/mol )
-
High-purity water (e.g., Milli-Q or equivalent)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 5.41 mg of Leupeptin Trifluoroacetate Salt.
-
Dissolve the powder in 1 mL of high-purity water.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month.
Use in Cell Lysis Buffers
Leupeptin is a standard component of lysis buffers used for protein extraction to prevent proteolytic degradation.[1]
Example Lysis Buffer Formulation (RIPA Buffer with Leupeptin):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
10 µM Leupeptin (add fresh from stock)
-
Other protease and phosphatase inhibitors as required
Procedure:
-
Prepare the lysis buffer with all components except for the protease inhibitors.
-
Immediately before use, add the appropriate volume of the 10 mM leupeptin stock solution to achieve the desired final concentration (e.g., for a 10 µM final concentration in 1 mL of lysis buffer, add 1 µL of the 10 mM stock).[19]
-
Keep the lysis buffer on ice throughout the cell lysis and protein extraction procedure.
Causality in Protocol: Adding leupeptin and other protease inhibitors fresh to the lysis buffer is critical because of their limited stability in aqueous solutions at working concentrations.[9][17] This ensures maximum inhibitory activity at the moment of cell lysis when proteases are released.
Important Considerations and Potential Interferences
-
Cell Permeability: Leupeptin is generally considered to be poorly cell-permeable due to its polar nature, although some sources describe it as membrane-permeable.[2][4][5] For inhibiting intracellular proteases in live-cell experiments, its efficacy may be limited.
-
Interference with Protein Assays: The aldehyde group in leupeptin's structure can act as a reducing agent. This can interfere with certain protein quantification assays, notably the Lowry assay, and to a lesser extent, the Bradford assay.[6][17] It is advisable to perform a buffer blank control containing leupeptin to account for any potential interference.
-
HPLC Analysis: When analyzing leupeptin by HPLC, multiple peaks may be observed. This is due to the formation of tautomeric isomers in solution and does not necessarily indicate impurity.[7][9][17]
-
Inactivation: The primary mechanism of leupeptin inactivation is the racemization of the L-argininal moiety. The D-argininal form is inactive.[7]
Conclusion: A Versatile Tool for Protein Protection
Leupeptin Trifluoroacetate Salt is an indispensable tool for researchers and scientists in the fields of biochemistry, cell biology, and drug development. Its broad inhibitory spectrum against serine and cysteine proteases, coupled with its well-characterized mechanism of action, makes it a reliable choice for protecting protein integrity during experimental procedures. By understanding its properties, handling requirements, and potential limitations, researchers can effectively harness the power of leupeptin to ensure the quality and reproducibility of their results.
References
- Understanding Leupeptin's Mechanism: A Deep Dive into Protease Inhibition. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Leupeptin - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Leupeptin - Cepham Life Sciences. (n.d.). Cepham Life Sciences. Retrieved from [Link]
-
Protease Inhibitors. (n.d.). Retrieved from [Link]
-
TECHNICAL INFORMATION - MP Biomedicals. (n.d.). MP Biomedicals. Retrieved from [Link]
-
Effect of the selective and non-selective cysteine protease inhibitors on the intracellular processing of interleukin 6 by HEPG2 cells. (1995). PubMed. Retrieved from [Link]
-
Synthesis of leupeptins and inhibition of proteinases. I. Inhibition of acrosin and trypsin. (1981). PubMed. Retrieved from [Link]
-
Inhibition properties of free and conjugated leupeptin analogues. (2020). PubMed. Retrieved from [Link]
-
Leupeptin, a protease inhibitor, decreases protein degradation in normal and diseased muscles. (1978). PubMed. Retrieved from [Link]
-
Neurochemical and pathological alterations following infusion of leupeptin, a protease inhibitor, into the rat brain. (1995). PubMed. Retrieved from [Link]
-
Leupeptin Trifluoroacetate Salt - MP Biomedicals. (n.d.). MP Biomedicals. Retrieved from [Link]
-
LEUPEPTIN, Proteomics Grade, 25MG, (A611-M180-133). (n.d.). IntelixBio. Retrieved from [Link]
-
Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs. (2021). PMC. Retrieved from [Link]
-
New leupeptin analogues: synthesis and inhibition data. (1984). PubMed. Retrieved from [Link]
-
Leupeptin inhibits phospholipases D and C activation in rat hepatocytes. (1994). PubMed. Retrieved from [Link]
-
Inhibition by leupeptin and antipain of the intracellular proteolysis of Ii. (1987). PubMed. Retrieved from [Link]
-
Extracellular Metalloproteinases in the Plasticity of Excitatory and Inhibitory Synapses. (n.d.). Retrieved from [Link]
Sources
- 1. Leupeptin - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. LEUPEPTIN, Proteomics Grade, 25MG, (A611-M180-133) [intelixbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. cephamls.com [cephamls.com]
- 7. mpbio.com [mpbio.com]
- 8. custombiotech.roche.com [custombiotech.roche.com]
- 9. powder, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. selleckchem.com [selleckchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition properties of free and conjugated leupeptin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. Leupeptin trifluoroacetate salt | CAS 147385-61-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 16. mpbio.com [mpbio.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. blog.cellsignal.com [blog.cellsignal.com]
- 19. med.upenn.edu [med.upenn.edu]
Leupeptin Trifluoroacetate vs. Leupeptin Hydrochloride: A Senior Application Scientist's Guide to Selecting the Appropriate Salt Form
An In-Depth Technical Guide for Researchers
Abstract
Leupeptin, a microbial-derived tripeptide, is a cornerstone of protease inhibition in modern life science research. As a reversible, competitive inhibitor of serine and cysteine proteases, its role in preserving protein integrity during complex experimental workflows is undisputed.[1][2][3] However, Leupeptin is commercially available in various salt forms, most commonly as Leupeptin trifluoroacetate (TFA) and Leupeptin hydrochloride (HCl). To the researcher focused on experimental outcomes, the choice between these salts may seem trivial. This guide will illuminate the profound and often overlooked differences between these two forms. We will dissect the influence of the counter-ion on the molecule's physicochemical properties, its compatibility with sensitive analytical techniques, and its biological inertness. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals to make informed, causality-driven decisions in their experimental design, ensuring data integrity and reproducibility.
Part 1: The Active Moiety: Understanding Leupeptin's Mechanism
Leupeptin, or N-acetyl-L-leucyl-L-leucyl-L-argininal, is a modified tripeptide ending in a reactive aldehyde group.[2] This aldehyde is the key to its function. It forms a covalent hemiacetal adduct with the hydroxyl group of serine or the thiol group of cysteine residues within the active sites of target proteases.[4] This interaction effectively, yet reversibly, blocks the enzyme's catalytic activity. Leupeptin exhibits potent inhibition against a range of proteases including trypsin, plasmin, calpain, and cathepsins B, H, and L.[3][5]
Caption: Mechanism of Leupeptin inhibition via its terminal aldehyde.
Part 2: The Unseen Variable: The Role of the Counter-ion
Peptides that contain basic amino acids, like the arginine in Leupeptin, are positively charged at physiological pH. To achieve charge neutrality, they are paired with a negatively charged ion—a counter-ion.[6][7] The identity of this counter-ion is not arbitrary; it is often a relic of the chemical synthesis and purification process.
Trifluoroacetic acid (TFA) is a harsh acid used extensively during solid-phase peptide synthesis (SPPS) to cleave the newly formed peptide from its resin support and is also used as an ion-pairing agent in purification by reverse-phase HPLC.[8][9] Consequently, synthetic peptides are most commonly supplied as TFA salts. In contrast, hydrochloride salts are typically generated through a deliberate counter-ion exchange step, where the TFA is replaced with chloride.[9][10]
This seemingly minor substitution has significant ramifications for the peptide's behavior in solution and in biological systems.[6][8]
Caption: Electrostatic association in a peptide salt.
Part 3: A Head-to-Head Comparison: Trifluoroacetate vs. Hydrochloride
While the inhibitory activity of Leupeptin is dictated by the peptide itself and is identical for all salt forms when adjusted for molarity, the counter-ion profoundly affects its experimental utility.[11]
Physicochemical Properties
The first and most fundamental difference is the molecular weight, which must be accounted for when preparing solutions of a specific molarity.
| Property | Leupeptin Trifluoroacetate | Leupeptin Hydrochloride |
| Molecular Formula | C₂₀H₃₈N₆O₄ · C₂HF₃O₂ | C₂₀H₃₈N₆O₄ · HCl |
| Molecular Weight | 540.6 g/mol [11] | 463.0 g/mol [11] |
| Solubility (Water) | Soluble.[11] Up to 50 mg/mL has been reported.[11] | Soluble.[11] Up to 50 mg/mL has been reported.[11] |
Biological Compatibility and Assay Interference
Trustworthiness Pillar: The ideal scientific control is one that introduces no unintended variables. The choice of counter-ion is a critical, often overlooked, variable.
-
Leupeptin Trifluoroacetate (TFA): The TFA counter-ion is not biologically inert. Residual TFA in peptide preparations can lead to unpredictable and artifactual results in cellular assays.[8] It has been shown to inhibit cell growth in some cases and promote it in others, even at nanomolar concentrations.[8] For drug development and in vivo studies, regulatory bodies view TFA salts less favorably than their HCl or acetate counterparts due to concerns over potential toxicity.[12]
-
Leupeptin Hydrochloride (HCl): The hydrochloride salt is widely considered more "biologically compatible" and "less invasive in biological settings".[8][11][13] Chloride is the major extracellular anion in the body, and using the HCl salt form minimizes the introduction of a foreign, potentially confounding variable into sensitive biological systems. For any cell-based or in vivo application, the HCl salt is the authoritative choice.
Analytical Considerations
-
Mass Spectrometry: TFA is a known and significant ion-suppressing agent in electrospray ionization mass spectrometry (ESI-MS).[13][14][15] It forms strong ion pairs with peptides in the gas phase, which hinders efficient ionization and drastically reduces signal sensitivity. This makes the TFA salt a poor choice for workflows involving MS-based protein identification or quantification.
-
Spectroscopy: The TFA counter-ion exhibits a strong absorbance band around 1670 cm⁻¹ in Fourier-transform infrared (FTIR) spectroscopy.[8] This band directly overlaps with the amide I region (1600–1700 cm⁻¹) used for the conformational analysis of peptides, thereby interfering with secondary structure determination.[8]
Caption: Decision workflow for selecting the appropriate Leupeptin salt.
Part 4: Field-Proven Methodologies
Expertise Pillar: Accurate and reproducible results begin with meticulous preparation. The following protocols are designed to be self-validating systems, ensuring the integrity of your experiments from the very first step.
Experimental Protocol 1: Preparation of a 10 mM Molarity-Adjusted Stock Solution
The difference in molecular weight between the salt forms is substantial and must be accounted for to ensure equimolar concentrations in downstream applications.
Objective: To prepare a 10 mM stock solution of Leupeptin, accounting for the specific salt form.
Materials:
-
Leupeptin trifluoroacetate (MW: 540.6 g/mol ) or Leupeptin hydrochloride (MW: 463.0 g/mol )
-
Nuclease-free water or DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Calculate the Required Mass: Use the formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) .
-
For Leupeptin trifluoroacetate (1 mL of 10 mM stock):
-
Mass = 10 mM × 1 mL × 540.6 g/mol = 5.41 mg
-
-
For Leupeptin hydrochloride (1 mL of 10 mM stock):
-
Mass = 10 mM × 1 mL × 463.0 g/mol = 4.63 mg
-
-
-
Weighing: Carefully weigh the calculated mass of the appropriate Leupeptin salt powder.
-
Dissolving: Add the powder to a sterile microcentrifuge tube. Add 1 mL of nuclease-free water or DMSO. Vortex thoroughly until the powder is completely dissolved.[1]
-
Aliquoting and Storage:
Working Concentration: The typical working concentration for Leupeptin is 10-100 µM.[11][17] For a 100 µM working solution, dilute your 10 mM stock 1:100 into your lysis buffer or reaction mixture. Working solutions are only stable for a few hours and should be prepared fresh.[11]
Conceptual Workflow 2: Counter-ion Exchange from TFA to HCl
For researchers who have a supply of the TFA salt but require the HCl form for sensitive applications, a counter-ion exchange is necessary. While typically performed by the supplier, this workflow outlines the principle.
Caption: Conceptual workflow for peptide counter-ion exchange.
Conclusion and Recommendations
The active inhibitor in Leupeptin trifluoroacetate and Leupeptin hydrochloride is identical. However, the associated counter-ion is a critical experimental variable that cannot be ignored.
-
For non-critical, purely biochemical applications such as inhibiting proteases in a crude lysate for subsequent activity assays of another enzyme, Leupeptin trifluoroacetate may be an acceptable and cost-effective choice, provided molarity is correctly calculated.
-
For all other applications, particularly those involving cell culture, in vivo studies, mass spectrometry, or sensitive biophysical characterization, Leupeptin hydrochloride is the unequivocally superior and authoritative choice. Its biological compatibility ensures that observed effects are attributable to the inhibitor itself, not to an artifact of the counter-ion, thereby upholding the integrity and trustworthiness of the experimental data.
The Senior Application Scientist's recommendation is to default to the hydrochloride salt whenever possible to minimize experimental variables and enhance data reproducibility.
References
-
UBPBio. Leupeptin Hemisulfate. UBPBio Technical Datasheet. [Link]
-
Liu, Y., et al. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Pharmaceuticals. [Link]
-
UFC. Protease Inhibitors. University of Florida Health Cancer Center. [Link]
-
GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript Technical Article. [Link]
-
Liu, Y., et al. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. ResearchGate. [Link]
-
Liu, Y., et al. (2025). (PDF) The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. ResearchGate. [Link]
-
Wikipedia. Leupeptin. [Link]
-
EMD Millipore. The Easy Way to Customize Your Protease Inhibitor Cocktail. EMD Millipore Brochure. [Link]
-
MP Biomedicals. Leupeptin Technical Information. MP Biomedicals Datasheet. [Link]
-
Cepham Life Sciences. Leupeptin. Cepham Life Sciences Product Page. [Link]
-
Sikora, K., et al. (2020). The Role of Counter-Ions in Peptides-An Overview. Pharmaceuticals (Basel). [Link]
-
Mrozik, W., et al. (2017). Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach. Amino Acids. [Link]
-
Seinoh, S., et al. (1977). Protease-inhibitory activities of leupeptin analogues. Journal of Applied Toxicology. [Link]
-
Laverty, G., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. [Link]
-
ResearchGate. Inhibition assay: (A) Effects of different protease inhibitors on.... [Link]
-
Loo, R., et al. (2018). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. Journal of the American Society for Mass Spectrometry. [Link]
-
New Jersey Institute of Technology. Enhancing sensitivity of liquid chromatography–mass spectrometry of peptides and proteins using supercharging agents. [Link]
Sources
- 1. ubpbio.com [ubpbio.com]
- 2. Leupeptin - Wikipedia [en.wikipedia.org]
- 3. cephamls.com [cephamls.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Counter-Ions in Peptides-An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mpbio.com [mpbio.com]
- 12. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchwith.njit.edu [researchwith.njit.edu]
- 16. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Solubility and Stability of Leupeptin Trifluoroacetate Salt: A Technical Guide
This guide provides a comprehensive technical analysis of Leupeptin Trifluoroacetate (TFA) , focusing on its physicochemical behavior, solubility limits, and stability profiles. It deviates from standard datasheets by explaining the mechanistic reasons behind storage protocols, specifically addressing the implications of the trifluoroacetate counterion.
Part 1: Chemical Identity & The TFA Factor
Leupeptin (Acetyl-Leu-Leu-Arg-al ) is a reversible competitive inhibitor of serine and cysteine proteases (e.g., Trypsin, Plasmin, Papain, Calpain).[1] It functions by forming a covalent hemiacetal adduct between its C-terminal aldehyde and the active site serine or cysteine of the protease.
The Trifluoroacetate (TFA) Distinction
While Leupeptin is historically available as a hemisulfate salt (derived from microbial fermentation), the TFA salt is the standard form for synthetic peptides purified via Reverse-Phase HPLC.[2]
-
Counterion Impact: The TFA counterion (
) is a strong acid anion. Unlike the hemisulfate form, Leupeptin TFA yields a significantly acidic solution upon reconstitution in water (pH ~2.0–3.0). -
Stability Implication: This intrinsic acidity is beneficial for shelf-life (inhibiting base-catalyzed racemization) but presents a risk of cytotoxicity in cell-based assays if not properly buffered.
Part 2: Solubility Profile
Leupeptin TFA exhibits high solubility in polar solvents due to the peptide backbone and the ionic character of the guanidinium-TFA complex.
Solvent Compatibility Table
| Solvent | Solubility Limit | Characteristics | Recommended Use |
| Water | ~50 mg/mL | Clear, faint yellow | Preferred. Acidic pH stabilizes the aldehyde. |
| DMSO | ~25 mg/mL | Clear | Long-term frozen stock (-20°C). |
| Ethanol | ~33 mg/mL | Clear | Alternative organic stock. |
| DMF | ~25 mg/mL | Clear | Chemical synthesis applications. |
| PBS (pH 7.2) | ~10 mg/mL | Clear | Immediate use only. Neutral pH accelerates degradation. |
Critical Protocol: Reconstitution
Do not dissolve directly in basic buffers. The primary mechanism of Leupeptin inactivation is racemization of the C-terminal L-argininal to the inactive D-form. This reaction is base-catalyzed.
-
Best Practice: Reconstitute in Water or 0.1% Acetic Acid to create a high-concentration stock (e.g., 10 mM).
-
Dilution: Only introduce the inhibitor to neutral/basic buffers (pH 7.4) immediately prior to the assay.
Part 3: Stability & Degradation Mechanisms
Understanding how Leupeptin degrades allows for the design of self-validating storage protocols.
Racemization (The Primary Threat)
The aldehyde group at the C-terminus is chiral. At pH > 7.0, the
-
TFA Advantage: The acidity of Leupeptin TFA stocks in unbuffered water inhibits this abstraction of the
-proton.
Hydration and Cyclization
In aqueous solution, the free aldehyde exists in equilibrium with a hydrate (gem-diol) and a cyclic carbinolamine .
-
Equilibrium: Aldehyde
Hydrate Cyclic Form. -
Impact: While these forms are reversible, prolonged storage in water can shift the equilibrium or lead to irreversible oxidation to the carboxylic acid (Leupeptic Acid), which is inactive.
Visualizing the Degradation Pathway
The following diagram illustrates the equilibrium states and the irreversible degradation path triggered by basic pH.
Figure 1: Mechanistic pathway of Leupeptin stability. Green nodes represent active states; Red/Grey nodes represent irreversible loss of potency.
Part 4: Handling & Storage Protocols[1]
Protocol A: Preparation of Master Stock (10 mM)
This protocol ensures maximum stability for 6+ months.
-
Calculate: For 5 mg of Leupeptin TFA (MW ~540.6 g/mol , varies by batch), add ~925 µL of anhydrous DMSO or PCR-grade Water.
-
Dissolve: Vortex gently. The solution should be clear.
-
Note: If using water, verify pH is < 6.0 using a pH strip. The TFA salt should naturally ensure this.
-
-
Aliquot: Dispense into light-protective amber tubes (50 µL aliquots) to avoid freeze-thaw cycles.
-
Store: Place at -20°C .
Protocol B: Working Solution for Cell Culture
This protocol mitigates TFA cytotoxicity.
-
Thaw: Thaw one aliquot of 10 mM stock on ice.
-
Dilute: Dilute 1:1000 into the cell culture media to achieve a 10 µM final concentration.
-
Buffering: The high dilution factor (1:1000) ensures the residual TFA does not significantly alter the pH of the culture media (usually buffered with bicarbonate or HEPES).
-
-
Timing: Add to cells immediately. Do not store diluted media.
-
Half-life: At pH 7.4 and 37°C, the effective half-life is < 4 hours due to metabolic turnover and slow racemization. Replenish every 4–8 hours for prolonged inhibition.
-
Part 5: Application Notes & Interference
Protein Quantification Interference
Leupeptin contains an aldehyde group , which acts as a reducing agent.[1][3]
-
Lowry Assay: Strong interference. Leupeptin reduces the Folin-Ciocalteu reagent, yielding false positives.
-
Bradford Assay: Minimal interference. Recommended for protein quantification in the presence of Leupeptin.
TFA Toxicity in Sensitive Cells
While Leupeptin protects cells from proteolysis, the TFA counterion can be toxic to specific primary cell lines (e.g., osteoblasts, chondrocytes) at high concentrations.
-
Solution: If cytotoxicity is observed, perform a "desalting" step using a small C18 spin column to exchange TFA for Acetate, or purchase Leupeptin Hemisulfate for these specific sensitive assays.
References
-
Sigma-Aldrich. Leupeptin Product Information & Solubility Data.[1][4]Link
-
Cayman Chemical. Leupeptin (hemisulfate) Product Insert.Link
-
Cell Signaling Technology. Leupeptin Hemisulfate Datasheet #73618.Link
-
BenchChem. A Comparative Guide to TFA and HCl Salts in Peptide Research.Link
-
Umezawa, H. (1976). Structures and activities of protease inhibitors of microbial origin.[4] Methods in Enzymology, 45, 678-695.[1]
-
Kuramochi, H., et al. (1979).[3] Kinetic study on the association of leupeptin with trypsin.[9] Journal of Biochemistry, 86(5), 1403-1410.[1]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 3. mpbio.com [mpbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of association of a specific aldehyde inhibitor, leupeptin, with bovine trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Leupeptin trifluoroacetate salt biological source and purity.
Executive Summary & Identity
Leupeptin (Acetyl-Leu-Leu-Arg-al) is a reversible, competitive transition-state inhibitor of serine and cysteine proteases. While often treated as a generic reagent, the specific salt form—Trifluoroacetate (TFA) versus the more common Hemisulfate —dictates its stability, solubility, and suitability for sensitive biological assays.
This guide dissects the biological provenance of Leupeptin, the critical implications of the TFA counterion, and the rigorous purity standards required for reproducible data.
Target Specificity:
-
High Affinity (
< 1 µM): Trypsin, Plasmin, Papain, Cathepsin B. -
Moderate/Low Affinity: Calpain.
-
No Inhibition: Chymotrypsin, Thrombin, Elastase.
Biological Source & Biosynthesis
Leupeptin is a secondary metabolite originally isolated from soil actinomycetes. While modern peptide synthesis allows for chemical production, the biological architecture is derived from non-ribosomal peptide synthetases (NRPS).
-
Primary Producers: Streptomyces roseus, Streptomyces roseochromogenes, Streptomyces exfoliatus.
-
Biosynthetic Logic: The pathway condenses Leucine and Arginine, followed by a critical reduction of the C-terminal carboxyl group to an aldehyde. This aldehyde is the "warhead" responsible for protease inhibition.
Biosynthetic Pathway Diagram
Figure 1: Simplified biosynthetic pathway of Leupeptin from Streptomyces species.
The Salt Factor: Trifluoroacetate (TFA) vs. Hemisulfate
The choice of salt form is not merely a catalog detail; it is a chemical determinant of experimental success.
The Origin of the TFA Salt: Synthetic peptides and those purified via Reverse-Phase HPLC (RP-HPLC) typically exist as TFA salts because trifluoroacetic acid is the standard ion-pairing agent used to resolve peptides on C18 columns.
Critical Comparison:
| Feature | Leupeptin Hemisulfate | Leupeptin Trifluoroacetate (TFA) |
| Origin | Microbial fermentation (standard workup) | Synthetic or HPLC-purified microbial source |
| pH in Solution | Near Neutral (~6.0 - 7.0) | Acidic (can drop pH < 5.0 in unbuffered water) |
| Cytotoxicity | Low (Preferred for Cell Culture) | Moderate Risk: Free TFA is toxic to sensitive cells |
| Hygroscopicity | Low (Stable powder) | High: Absorbs moisture rapidly |
| Stability | High (>2 years at -20°C) | Moderate (Moisture accelerates aldehyde oxidation) |
| Primary Use | Cell Culture, Lysis Buffers | Analytical Standards, Protein Crystallography |
Expert Insight: If you are using Leupeptin TFA in cell culture:
-
Buffer Capacity: Ensure your media has sufficient buffering capacity (HEPES/Bicarbonate) to neutralize the acidic TFA counterion.
-
Salt Exchange: For extremely sensitive assays (e.g., primary neuron culture), consider exchanging the salt to hydrochloride or acetate using an ion-exchange resin.
Purity & Quality Control Standards
Purity for Leupeptin is defined by two distinct metrics: HPLC Purity and Net Peptide Content . Confusing these can lead to dosing errors of up to 20-30%.
A. Key Specifications
-
HPLC Purity (>95%): Measures the absence of contaminating peptides (e.g., deletion sequences, racemized D-Arg isomers).
-
Net Peptide Content (NPC): The percentage of the solid mass that is actually peptide.
-
Note: A vial of Leupeptin TFA may be "99% Pure" by HPLC but have an NPC of only 70-80%. The remaining mass is the TFA counterion and adsorbed water.
-
Calculation:
-
B. The Racemization Threat
The C-terminal Argininal aldehyde is distinctively prone to racemization (conversion from L-isomer to D-isomer). The D-isomer is biologically inactive .
-
Cause: Prolonged storage in solution, high pH (>8.0), or moisture absorption (common in TFA salts).
-
Detection: Optical Rotation or Chiral HPLC.
Quality Control Workflow
Figure 2: Quality Control decision tree for validating Leupeptin purity and activity.
Experimental Protocols
Protocol A: Preparation of Stock Solutions (TFA Salt)
-
Solvent: Water, PBS, or DMSO.[1]
-
Concentration: Prepare a 10 mM stock (approx. 4.7 mg/mL depending on NPC).
-
Step-by-Step:
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation (critical for hygroscopic TFA salts).
-
Aliquot immediately. Do not store the bulk stock at 4°C.
-
Store aliquots at -20°C . Stable for 6 months.
-
Discard aliquots after one freeze-thaw cycle if possible; the aldehyde group oxidizes upon repeated exposure to air.
-
Protocol B: Lysis Buffer Formulation
For preventing proteolysis during protein extraction:
-
Working Concentration: 10 µM to 100 µM.
-
Timing: Add Leupeptin immediately before cell lysis.
-
Cocktail: Leupeptin is rarely used alone. Combine with:
-
Pepstatin A (Aspartic protease inhibitor).
-
E-64 (Cysteine protease inhibitor - irreversible).
-
PMSF (Serine protease inhibitor).
-
Protocol C: In Vivo / Cell Culture (TFA Warning)
When using Leupeptin TFA to inhibit lysosomal degradation (e.g., Autophagy flux assays):
-
Dilution: Dilute the stock at least 1:1000 into the culture medium to minimize TFA toxicity.
-
Duration: Limit exposure to <24 hours if possible.
-
Verification: Monitor cell morphology. If vacuolization occurs rapidly, verify if it is autophagy-induced or TFA-induced stress.
Troubleshooting & Validation
Symptom: Proteolysis is still observed in my Western Blot.
Root Cause Analysis:
-
Wrong Target: Leupeptin does not inhibit Chymotrypsin or Metalloproteases. Did you add EDTA (for metalloproteases)?
-
Aldehyde Oxidation: Was the stock solution stored at 4°C for weeks? If so, the active aldehyde may have oxidized to a carboxylic acid (Leupeptidic acid), which is inactive .
-
Racemization: Was the stock pH > 8.0? The inhibitor may have converted to the inactive D-form.
Self-Validation Experiment: Run a simple Trypsin activity assay using a colorimetric substrate (e.g., BAPNA).
-
Mix Trypsin + Leupeptin (10 µM). Incubate 15 min.
-
Add Substrate.
-
If color develops, your Leupeptin is inactive.
References
-
Aoyagi, T. et al. (1969).[1][3][4][5] Biological activities of leupeptins. The Journal of Antibiotics, 22(11), 558–568. Link
-
Umezawa, H. (1976). Structures and activities of protease inhibitors of microbial origin. Methods in Enzymology, 45, 678-695.[4] Link
-
Knight, C. G. (1980).[3] Human leukocyte elastase: inhibition by leupeptin and other peptide aldehydes. Biochemical Journal, 189(3), 447–453.[4] Link
-
Sikora, K. et al. (2018).[6] Removing Trifluoroacetic Acid (TFA) from Peptides.[6][7][8] International Journal of Peptide Research and Therapeutics, 24, 265–279. Link
-
BenchChem. (2023). Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide. Link
Sources
The Hidden Variable: A Technical Guide to the Trifluoroacetate (TFA) Counter-Ion in Peptides
Executive Summary
In peptide chemistry, Trifluoroacetic Acid (TFA) is a "necessary evil." It is the standard reagent for cleavage in Solid Phase Peptide Synthesis (SPPS) and the premier ion-pairing agent for Reverse Phase HPLC (RP-HPLC). However, for the end-user—particularly in drug development and cellular biology—the resulting trifluoroacetate counter-ion is a silent variable that can compromise data integrity.
This guide analyzes the mechanistic role of TFA, quantifies its biological interference (cytotoxicity and structural artifacts), and provides validated protocols for counter-ion exchange (salt swap).[1] It is designed for researchers who need to transition from chemical synthesis to biological application without carrying forward toxic contaminants.
Part 1: The Chemistry of TFA – Why Is It There?
To understand how to remove TFA, one must first understand why it is ubiquitous. Synthetic peptides are not neutral molecules; they are salts. A peptide with a net positive charge (containing Arg, Lys, His, or a free N-terminus) requires anions to maintain charge neutrality.
The Ion-Pairing Mechanism
In RP-HPLC purification, peptides are often too polar to retain well on hydrophobic C18 columns. TFA (
-
Charge Masking: The trifluoroacetate anion pairs with protonated amines on the peptide.
-
Hydrophobicity Enhancement: The fluorinated tail of TFA is highly hydrophobic. When it pairs with the peptide, it increases the peptide's affinity for the hydrophobic stationary phase.
-
Peak Sharpness: By suppressing charge repulsion between peptide molecules and silanol groups on the column, TFA prevents peak tailing.
The Result: A highly pure peptide, but one that is essentially a "TFA salt," often comprising 10–40% of the total mass by weight.
Visualization of the Mechanism
Figure 1: The Ion-Pairing Mechanism. TFA anions mask peptide positive charges, facilitating interaction with the hydrophobic C18 column to ensure high-resolution purification.
Part 2: The Biological & Analytical Implications[3]
While TFA is excellent for chemistry, it is detrimental to biology. The trifluoroacetate ion is a chaotropic agent and a strong acid analog that can skew experimental results.
Cytotoxicity and Cellular Interference
TFA is not biologically inert. Research has demonstrated that TFA concentrations as low as 10 nM to 100 nM can inhibit proliferation in specific cell lines, such as osteoblasts and chondrocytes [1].[4]
-
Mechanism of Toxicity: TFA can uncouple oxidative phosphorylation in mitochondria and lower the intracellular pH.
-
Receptor Modulation: TFA has been shown to act as an allosteric regulator for glycine receptors (GlyR), artificially enhancing responses [2].[4]
-
False Negatives: In proliferation assays, the toxicity of the counter-ion can mask the therapeutic effect of the peptide.
Structural Artifacts (Spectroscopy)
For structural biologists, TFA is a major contaminant in Infrared (IR) spectroscopy.
-
The Problem: The carboxylate group of TFA exhibits a strong absorption band at 1670 cm⁻¹ .
-
The Interference: This overlaps directly with the Amide I band (1600–1700 cm⁻¹), which is the primary indicator of peptide secondary structure (α-helix vs. β-sheet).
-
Consequence: A peptide may appear to have a defined structure when it is actually a random coil, or vice versa, due to the TFA signal [3].
Part 3: Strategic Counter-Ion Selection
Not all peptides require salt exchange. The decision should be based on the intended application.
Comparative Analysis of Counter-Ions
| Feature | Trifluoroacetate (TFA) | Acetate (AcOH) | Hydrochloride (HCl) |
| Source | Standard SPPS/HPLC cleavage.[1][5] | Ion exchange post-synthesis. | Ion exchange post-synthesis. |
| Solubility | High (usually). | High. | Variable (can be lower for hydrophobic peptides). |
| Acidity (pKa) | ~0.23 (Strong Acid).[1] | ~4.76 (Weak Acid). | ~ -7 (Strong Acid).[6][7] |
| Biological Suitability | Low. Toxic to cells; immunogenic.[4] | High. Preferred for cell culture/in vivo. | Medium. Good for stability; physiological Cl- ions. |
| Spectral Interference | High (IR 1670 cm⁻¹).[8] | Low. | None (Cl- is transparent in IR). |
| Hygroscopicity | Moderate. | Low. | High (Prone to moisture uptake). |
Decision Logic for Salt Exchange
Figure 2: Counter-Ion Selection Decision Tree. Select the salt form based on the downstream assay requirements.
Part 4: Protocols for Counter-Ion Exchange
If your application requires removal of TFA, use one of the following self-validating protocols.
Protocol A: Resin-Based Exchange (The Gold Standard)
This method is preferred for converting TFA salts to Acetate salts with high efficiency (>95% exchange).
Materials:
-
Strong Anion Exchange Resin (e.g., Dowex 1x2 or equivalent, acetate form).
-
0.1 M Acetic Acid (AcOH).
-
HPLC grade water.
Workflow:
-
Resin Preparation: Wash the resin bed with 10 column volumes (CV) of 1 M NaOH, followed by 10 CV of water, then 10 CV of 1 M Acetic Acid to ensure it is in the acetate form. Finally, wash with water until pH is neutral.
-
Loading: Dissolve the peptide in water (1–5 mg/mL). Load onto the column at a slow flow rate (gravity flow).
-
Elution: Elute with water or dilute acetic acid (0.1 M). The peptide (cation) passes through, while TFA (anion) is retained on the resin, exchanging with Acetate.[9]
-
Lyophilization: Freeze-dry the eluate immediately to remove water and excess acetic acid.
-
Validation: Re-dissolve a small aliquot and measure pH; it should be >4.0.
Protocol B: HCl Exchange via Lyophilization
Best for converting to Hydrochloride salts for structural studies.
Workflow:
-
Dissolution: Dissolve the peptide in 2 mM to 10 mM HCl . Note: Do not use strong HCl (e.g., 0.1 M or higher) as it may degrade sensitive peptides (e.g., Asp-Pro cleavage).
-
Equilibration: Allow to stand for 5 minutes. The large excess of Cl⁻ ions drives the equilibrium, displacing TFA⁻.
-
Freeze-Drying: Lyophilize the solution. TFA is volatile and will be removed.
-
Repetition: Repeat steps 1–3 at least three times . A single pass is rarely sufficient to remove tightly bound TFA.
Part 5: Analytical Quantitation
You cannot assume the exchange worked; you must prove it.
Ion Chromatography (IC)
The industry standard for quantifying counter-ions.
-
Method: Anion-exchange column (e.g., Dionex IonPac) with conductivity detection.
-
Output: Distinct peaks for Fluoride, Acetate, Chloride, and Trifluoroacetate.
-
Limit of Detection: Typically <10 ppm.
19F NMR Spectroscopy
A rapid check for residual TFA.[3]
-
Method: Dissolve peptide in D₂O. Run a standard Fluorine-19 NMR.
-
Signal: TFA gives a distinct signal at -75.5 ppm .
-
Quantification: Use an internal standard (e.g., sodium trifluoroacetate) to quantify the residual percentage.
References
-
Cornish, J., et al. (1999).[8] "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes."[10][11] American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.[10] Link
-
Tipps, M. E., et al. (2012). "Trifluoroacetate is an allosteric modulator of the glycine receptor."[4] Neuropharmacology, 63(3), 368-373. Link
-
Gaussier, H., et al. (2002).[8] "Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution." Analytical Biochemistry, 303(2), 198-201. Link
-
Sikora, K., et al. (2018).[12] "Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches." International Journal of Peptide Research and Therapeutics, 24, 265-279. Link
-
Thermo Fisher Scientific. "Determination of Trifluoroacetic Acid (TFA) in Peptides (Application Note 115)." Link
Sources
- 1. lifetein.com [lifetein.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com.cn [genscript.com.cn]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 10. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
Safeguarding Your Science: A Technical Guide to Leupeptin Trifluoroacetate Salt for Robust Protein Degradation Control
The Insidious Threat: Understanding and Combating Proteolysis
Upon cell lysis, a cascade of proteases is released from cellular compartments like lysosomes.[1] These enzymes, if left unchecked, will rapidly degrade target proteins, jeopardizing downstream analyses such as Western blotting, immunoprecipitation (IP), and enzyme assays.[1][2] The inclusion of protease inhibitors in your lysis buffers is not merely a suggestion but a cornerstone of rigorous scientific practice.
Leupeptin, a naturally occurring tripeptide aldehyde (N-acetyl-L-leucyl-L-leucyl-L-argininal) produced by actinomycetes, stands out as a versatile and potent inhibitor.[1][3] Its trifluoroacetate salt form offers a stable and soluble option for researchers.[4][5]
The Molecular Sentinel: Leupeptin's Mechanism of Action
Leupeptin is a reversible, competitive inhibitor that primarily targets serine and cysteine proteases.[6][7][8] Its efficacy lies in the C-terminal aldehyde group, which is crucial for its inhibitory function.[9] This aldehyde group forms a covalent hemiacetal adduct with the hydroxyl group of the active site serine in serine proteases or the thiol group of the active site cysteine in cysteine proteases.[10] This interaction effectively blocks the enzyme's catalytic activity.
Figure 1: Mechanism of Leupeptin Inhibition. Leupeptin competes with the natural protein substrate for the active site of serine and cysteine proteases, forming a stable covalent adduct that prevents substrate binding and subsequent degradation.
Understanding the Trifluoroacetate Salt Form
Leupeptin is commercially available in several salt forms, including trifluoroacetate, hemisulfate, and hydrochloride.[5] The trifluoroacetate (TFA) salt is a common formulation resulting from the purification of synthetic peptides using reverse-phase high-performance liquid chromatography (HPLC) with TFA-containing mobile phases.[11][12]
While all salt forms are generally effective when adjusted for molarity, the choice of counterion can be a critical consideration.[5] For most standard laboratory applications, the trifluoroacetate salt is a reliable choice. However, in sensitive cell-based assays or for peptides intended for in vivo use, the potential for biological effects from residual TFA should be considered, and switching to an acetate or hydrochloride salt might be preferable.[11][13][14]
Spectrum of Inhibition: Know Your Enemy
Leupeptin exhibits a broad inhibitory spectrum against serine and cysteine proteases.[15] It is a potent inhibitor of enzymes such as trypsin, plasmin, cathepsin B, and calpain.[1][6] However, it is important to note that leupeptin does not inhibit all proteases. For instance, it shows little to no activity against α-chymotrypsin, thrombin, pepsin, and cathepsins A and D.[1] This specificity underscores the importance of using a cocktail of protease inhibitors to achieve comprehensive protection of your protein samples.[16]
Table 1: Inhibitory Profile of Leupeptin
| Protease Class | Examples of Inhibited Proteases | Examples of Non-Inhibited Proteases |
| Serine Proteases | Trypsin, Plasmin, Kallikrein, Proteinase K[1][10] | α-Chymotrypsin, Thrombin, Elastase[1][10] |
| Cysteine Proteases | Papain, Cathepsin B, Cathepsin H, Cathepsin L, Calpain[1][15] | - |
| Aspartic Proteases | - | Pepsin, Cathepsin D, Renin[17] |
Table 2: Leupeptin Inhibitory Constants (Ki)
The inhibitor constant (Ki) is a measure of the potency of an inhibitor; a lower Ki value indicates a more potent inhibitor.[18]
| Target Protease | Ki Value |
| Trypsin | 3.5 nM[1] |
| Plasmin | 3.4 nM[1] |
| Cathepsin B | 4.1 nM[1], 6 nM[17] |
| Calpain | 10 nM[17] |
Practical Application: Protocols for Success
The following protocols are designed to provide a robust framework for the effective use of leupeptin trifluoroacetate salt.
Preparation of a 10 mM Leupeptin Stock Solution
Rationale: Preparing a concentrated stock solution allows for accurate and convenient addition to your working buffers while minimizing the volume of solvent added. Water is the recommended solvent for leupeptin salts.[1][5]
Materials:
-
Leupeptin trifluoroacetate salt (Molecular Weight: 540.58 g/mol )[4]
-
High-purity water (e.g., sterile, nuclease-free)
-
Microcentrifuge tubes
Procedure:
-
Weigh out 5.41 mg of leupeptin trifluoroacetate salt.
-
Dissolve the powder in 1 mL of high-purity water to achieve a final concentration of 10 mM.
-
Vortex gently until the powder is completely dissolved. The solution should be clear and colorless to faint yellow.[5]
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Stability: Leupeptin stock solutions in water are stable for approximately one week at 4°C and for at least one month when stored at -20°C.[1][5] Some sources suggest stability for up to 6 months at -20°C.[19]
Incorporation into Lysis Buffers for Protein Extraction
Rationale: Adding leupeptin to your lysis buffer immediately before use ensures its maximum activity. The effective working concentration typically ranges from 10 to 100 µM.[5] For most applications, a final concentration of 10 µM is a good starting point.[20]
Figure 2: Workflow for Protein Extraction with Leupeptin. The timely addition of leupeptin to the lysis buffer is a critical step in preserving protein integrity during sample preparation.
Example Lysis Buffer Formulation (for Immunoprecipitation):
| Component | Final Concentration | Purpose |
| HEPES, pH 7.5 | 50 mM | Buffering agent |
| NaCl | 150 mM | Salt concentration |
| Glycerol | 10% | Stabilizer |
| NP-40 | 1% | Non-ionic detergent |
| MgCl₂ | 1.5 mM | Cofactor |
| EGTA | 1 mM | Chelating agent |
| Leupeptin | 10 µg/mL (approx. 18.5 µM) | Serine/Cysteine Protease Inhibitor |
| Aprotinin | 10 µg/mL | Serine Protease Inhibitor |
| PMSF | 1 mM | Serine Protease Inhibitor |
| Sodium Vanadate | 1 mM | Phosphatase Inhibitor |
This is an example formulation; optimal buffer composition may vary depending on the specific application and cell type.[21]
Procedure:
-
Prepare your desired lysis buffer.
-
Immediately before adding the buffer to your cells or tissue, add the 10 mM leupeptin stock solution to a final concentration of 10-100 µM. For a 10 µM final concentration, add 1 µL of the 10 mM stock solution per 1 mL of lysis buffer.[20][22]
Use in Immunoprecipitation (IP)
Rationale: During the extended incubation times often required for IP, proteases can significantly degrade both the target protein and the antibody.[25] The presence of leupeptin throughout the IP procedure is crucial for obtaining reliable results.[2][26]
Procedure:
-
Prepare your cell lysate using a lysis buffer containing leupeptin as described above.
-
Perform the immunoprecipitation by incubating the lysate with your primary antibody.[27]
-
Capture the antibody-protein complex using Protein A/G beads.
-
Wash the beads with a wash buffer that also contains leupeptin at the same working concentration to maintain an inhibitory environment.
-
Elute the protein from the beads for downstream analysis.
Important Considerations and Best Practices
-
Fresh is Best: Always add leupeptin and other protease inhibitors to your lysis buffer immediately before use, as their stability in dilute working solutions can be limited.[5][6]
-
Cocktail Approach: For broad-spectrum protease inhibition, it is highly recommended to use leupeptin in combination with other protease inhibitors that target different classes of proteases (e.g., PMSF for serine proteases, pepstatin A for aspartic proteases).[2][16]
-
Potential Assay Interference: The aldehyde group in leupeptin can act as a reducing agent and may interfere with certain protein quantification assays, such as the Lowry assay, and to a lesser extent, the Bradford assay.[5][7] Be mindful of this potential interference when quantifying your protein samples.
-
Safety Precautions: Leupeptin is harmful if swallowed or inhaled.[28] Always handle the powder in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[29] Consult the Safety Data Sheet (SDS) for detailed safety information.[28]
By understanding the mechanism of action, inhibitory spectrum, and proper handling of leupeptin trifluoroacetate salt, researchers can confidently protect their valuable protein samples from degradation, ensuring the accuracy and reproducibility of their experimental data.
References
-
Wikipedia. (2023, December 2). Leupeptin. In Wikipedia. Retrieved from [Link]
-
Anonymous. (n.d.). Protease Inhibitors. Retrieved from
-
Antibodies.com. (2024, April 30). Immunoprecipitation (IP): The Complete Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Leupeptin. PubChem Compound Database. Retrieved from [Link]
-
Söderberg, C. A. G., et al. (2020). Inhibition properties of free and conjugated leupeptin analogues. FEBS Open Bio, 10(12), 2605–2615. [Link]
-
MP Biomedicals. (n.d.). TECHNICAL INFORMATION. Retrieved from [Link]
-
Anonymous. (n.d.). Cell lysis – Western or immunoprecipitation. Retrieved from
-
Cuevas, J., et al. (2017). Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. Frontiers in Molecular Neuroscience, 10, 247. [Link]
-
National Cancer Institute. (n.d.). Preparation of Protein Extracts for 2D Gel-analysis. Retrieved from [Link]
-
SERVA Electrophoresis GmbH. (2018, May 4). Safety Data Sheet. Retrieved from [Link]
-
University of East London. (n.d.). Enzyme inhibitors. Retrieved from [Link]
-
Lazzara Lab @ UVA. (2017, June 18). IP lysis buffer recipe. Retrieved from [Link]
-
UBPBio. (n.d.). Leupeptin Hemisulfate. Retrieved from [Link]
-
Cuevas, J., et al. (2017). Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. eNeuro, 4(4), ENEURO.0164-17.2017. [Link]
-
AmbioPharm. (n.d.). Which salt form should I choose for my peptide?. Retrieved from [Link]
-
LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Retrieved from [Link]
-
Queen's University Belfast. (n.d.). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Retrieved from [Link]
-
Anonymous. (2005, January 26). Protease and phosphatase inhibitor stock solutions. Retrieved from
-
Suzukake, K., et al. (1981). Biosynthesis of leupeptin. II Purification and properties of leupeptin acid synthetase. Biochimica et Biophysica Acta (BBA) - General Subjects, 661(2), 181-189. [Link]
-
Das, N. K., et al. (2021). Endogenous hepcidin plays an essential role in Mycobacterium tuberculosis Rv1876 antigen-induced antimicrobial activity in macrophages. Virulence, 12(1), 1646–1661. [Link]
Sources
- 1. Leupeptin - Wikipedia [en.wikipedia.org]
- 2. Overview of the Immunoprecipitation (IP) Technique | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Leupeptin | C20H38N6O4 | CID 72429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Leupeptin trifluoroacetate salt | CAS 147385-61-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. mpbio.com [mpbio.com]
- 6. apexbt.com [apexbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Inhibition properties of free and conjugated leupeptin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 12. lifetein.com [lifetein.com]
- 13. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 14. pure.qub.ac.uk [pure.qub.ac.uk]
- 15. medchemexpress.com [medchemexpress.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Untitled Document [homepages.ucl.ac.uk]
- 19. Leupeptin = 90 HPLC, microbial No 147385-61-3 [sigmaaldrich.com]
- 20. med.upenn.edu [med.upenn.edu]
- 21. db.phm.utoronto.ca [db.phm.utoronto.ca]
- 22. ubpbio.com [ubpbio.com]
- 23. ccr.cancer.gov [ccr.cancer.gov]
- 24. ptglab.com [ptglab.com]
- 25. ptglab.com [ptglab.com]
- 26. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 27. docs.abcam.com [docs.abcam.com]
- 28. serva.de [serva.de]
- 29. fishersci.com [fishersci.com]
Methodological & Application
Preparation of Leupeptin Trifluoroacetate Salt Stock Solutions: An Application Note and Protocol
Introduction: The Critical Role of Protease Inhibition
In the intricate landscape of cellular biology and drug development, maintaining the integrity of protein samples is paramount. Endogenous proteases, released during cell lysis, can rapidly degrade target proteins, compromising experimental results. Leupeptin, a modified tripeptide of microbial origin, is a potent reversible inhibitor of a broad spectrum of serine and cysteine proteases, including trypsin, plasmin, calpain, and cathepsins.[1][2][3] Its protective capacity makes it an indispensable tool in routine laboratory workflows such as protein extraction and purification.
Leupeptin exists in several salt forms, including hemisulfate, hydrochloride, and trifluoroacetate. While all forms exhibit comparable inhibitory activity when adjusted for molarity, their solubility and handling characteristics may differ slightly.[1] This guide provides a detailed protocol for the preparation, storage, and use of stock solutions from Leupeptin trifluoroacetate salt, ensuring optimal performance and reproducibility in your experiments.
Mechanism of Action: A Tale of a Reversible Covalent Bond
Leupeptin's inhibitory prowess lies in the aldehyde group at its C-terminus. This reactive group forms a covalent hemiacetal adduct with the hydroxyl group of the active site serine in serine proteases or the thiol group of the active site cysteine in cysteine proteases.[4] This interaction blocks the enzyme's active site, preventing it from binding and cleaving its natural substrates. The reversible nature of this bond allows for the inhibitor's activity to be modulated if necessary.
Key Properties of Leupeptin Trifluoroacetate Salt
A thorough understanding of the physicochemical properties of Leupeptin trifluoroacetate salt is crucial for its effective use.
| Property | Value | Source |
| Molecular Formula | C20H38N6O4・C2HF3O2 | [3] |
| Molecular Weight | 540.58 g/mol | [3] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in water (up to 50 mg/mL), DMSO, and methanol. | [1][2][4] |
| Storage (Powder) | -20°C | [5] |
Protocol: Preparation of a 10 mM Leupeptin Trifluoroacetate Salt Stock Solution
This protocol details the preparation of a 10 mM aqueous stock solution, a commonly used concentration for subsequent dilution into experimental buffers.
Materials:
-
Leupeptin trifluoroacetate salt powder
-
Nuclease-free water (or a suitable buffer such as PBS)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Workflow for Stock Solution Preparation
Caption: Workflow for preparing and storing Leupeptin stock solution.
Step-by-Step Procedure:
-
Determine the Required Volume: Calculate the volume of solvent needed to achieve a 10 mM stock solution. The molecular weight of Leupeptin trifluoroacetate salt is 540.58 g/mol .
-
Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Molarity (mol/L)
-
Example for 1 mg of powder:
-
Volume (L) = [0.001 g / 540.58 g/mol ] / 0.010 mol/L
-
Volume (L) = 0.000185 L = 185 µL
-
-
-
Weigh the Powder: Carefully weigh the desired amount of Leupeptin trifluoroacetate salt powder. Due to the small quantities often required, it is advisable to use a calibrated analytical balance.
-
Dissolution: Add the calculated volume of nuclease-free water or buffer to the vial containing the Leupeptin powder.
-
Ensure Complete Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and may have a faint yellow hue.[1]
-
Aliquoting for Stability: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[2]
-
Storage: Store the aliquots at -20°C.
Stability and Storage: Preserving Inhibitory Activity
Proper storage is critical to maintain the efficacy of your Leupeptin stock solution.
| Condition | Duration | Notes |
| -20°C | Up to 6 months | Recommended for long-term storage.[4][5] |
| 4°C | Up to 1 week | Suitable for short-term storage.[1][6] |
| Working Solution (10-100 µM) | A few hours at room temperature | Prepare fresh for each experiment.[1][5] |
Note: The primary mechanism of Leupeptin inactivation is the racemization of the L-arginal to the inactive D-arginal form.[1] Storing at low temperatures and avoiding repeated freeze-thaw cycles minimizes this process.
Working Concentration and Application
The effective working concentration of Leupeptin typically ranges from 10 to 100 µM.[1][5] The optimal concentration should be determined empirically for each specific application. To use, dilute the 10 mM stock solution 1:100 to 1:1000 into your lysis buffer or reaction mixture. For example, to achieve a final concentration of 10 µM, add 1 µL of the 10 mM stock solution to 1 mL of your buffer.
Safety Precautions
While Leupeptin is not classified as a hazardous substance, it is good laboratory practice to handle all chemicals with care.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ingestion/Inhalation: Leupeptin may be harmful if swallowed or inhaled.[7][8] Avoid creating dust when handling the powder.
-
Disposal: Dispose of waste in accordance with local regulations.
Troubleshooting
-
Powder Won't Dissolve: Gently warm the solution to 37°C and vortex again. Sonication can also aid in dissolution.
-
Loss of Inhibitory Activity: This may be due to improper storage or repeated freeze-thaw cycles. Prepare a fresh stock solution.
Conclusion
The preparation of a stable and effective Leupeptin trifluoroacetate salt stock solution is a straightforward process that is fundamental to protecting proteins from degradation during experimental procedures. By following this detailed protocol and adhering to the principles of proper storage and handling, researchers can ensure the integrity and reproducibility of their results.
References
-
MP Biomedicals. (n.d.). Leupeptin Technical Information. Retrieved from [Link]
-
UBPBio. (n.d.). Leupeptin Hemisulfate. Retrieved from [Link]
- Calbiochem. (2004). The Easy Way to Customize Your Protease Inhibitor Cocktail.
- SERVA Electrophoresis GmbH. (2018).
-
Wikipedia. (n.d.). Leupeptin. Retrieved from [Link]
- Bachem. (n.d.). Safety data sheet: C-Peptide 2 (rat)
Sources
- 1. mpbio.com [mpbio.com]
- 2. ubpbio.com [ubpbio.com]
- 3. Leupeptin trifluoroacetate salt | CAS 147385-61-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Leupeptin = 90 HPLC, microbial No 147385-61-3 [sigmaaldrich.com]
- 6. Leupeptin - Wikipedia [en.wikipedia.org]
- 7. serva.de [serva.de]
- 8. fishersci.com [fishersci.com]
Strategic Preservation of Target Proteins: An Application Guide to Leupeptin Trifluoroacetate Salt in Immunoprecipitation
<APPLICATION NOTE & PROTOCOL
Authored by: A Senior Application Scientist
Foundational Principles: The Critical Role of Protease Inhibition in Immunoprecipitation
Immunoprecipitation (IP) is a cornerstone technique for isolating a specific protein from the complex milieu of a cell lysate.[1][2] The success of this method hinges on the specific binding of an antibody to its target protein, followed by the capture of this immune complex.[1][2] However, the very first step of IP—cell lysis—unleashes a torrent of endogenous proteases that can rapidly degrade the target protein, compromising the entire experiment.[3][4] Therefore, effective protease inhibition is not merely a recommendation but a prerequisite for obtaining reliable and reproducible results.
Leupeptin , a tripeptide derivative (N-acetyl-L-leucyl-L-leucyl-L-argininal) produced by actinomycetes, stands out as a powerful and broadly applicable protease inhibitor.[3][5] It is an essential component of the lysis buffer "cocktail" designed to preserve protein integrity. This guide provides a comprehensive framework for the strategic use of Leupeptin, specifically as a trifluoroacetate salt, in immunoprecipitation protocols.
The trifluoroacetate (TFA) salt form of leupeptin is frequently utilized due to its high purity, stability, and excellent solubility in the aqueous buffers used for cell lysis.
Mechanism of Action: Reversible Covalent Inhibition
Leupeptin exerts its inhibitory effect on a broad spectrum of serine, cysteine, and threonine proteases .[3][6][7] Its mechanism is a model of elegant biochemical precision. The key to its function lies in the C-terminal argininal, a reactive aldehyde group.[5]
This aldehyde group forms a reversible covalent bond with the catalytic serine or cysteine residue in the active site of the target protease.[5][7] This interaction effectively blocks the enzyme's catalytic activity, preventing it from cleaving substrate proteins.[5] Proteases potently inhibited by leupeptin include calpain, trypsin, plasmin, and cathepsins B, H, and L.[5][8][9]
Caption: Covalent inhibition of a protease by leupeptin.
Comprehensive Immunoprecipitation Protocol with Leupeptin
This protocol provides a robust starting point for the immunoprecipitation of a target protein from mammalian cell lysates. Optimization may be required depending on the specific protein and antibody used.
Reagents and Buffers
It is imperative to add protease inhibitors, including leupeptin, to the lysis buffer immediately before use, as some inhibitors have short half-lives in aqueous solutions.[4][10][11]
| Component | Stock Concentration | Working Concentration | Purpose |
| Modified RIPA Lysis Buffer | |||
| Tris-HCl, pH 7.4-8.0 | 1 M | 25-50 mM | Buffering agent to maintain pH and protein stability.[10][12] |
| NaCl | 5 M | 150 mM | Prevents non-specific protein aggregation.[12] |
| NP-40 or Triton X-100 | 10% | 1% | Non-ionic detergent for protein extraction.[12] |
| Sodium Deoxycholate | 10% | 0.25-0.5% | Ionic detergent to aid in solubilization.[12] |
| SDS | 10% | 0.1% | Strong ionic detergent; can be omitted for weak interactions.[10][13] |
| EDTA | 0.5 M | 1-5 mM | Chelates divalent cations, inhibiting metalloproteases.[12][14] |
| Protease Inhibitors (Add Fresh) | |||
| Leupeptin TFA Salt | 10 mM (in H₂O) | 10-100 µM | Inhibits serine, cysteine, and threonine proteases.[8][9][15] |
| PMSF | 100 mM (in Isopropanol) | 1 mM | Inhibits serine proteases.[12] |
| Aprotinin | 1 mg/mL (in H₂O) | 1 µg/mL | Inhibits serine proteases.[12] |
| Phosphatase Inhibitors (Optional) | |||
| Sodium Orthovanadate (Na₃VO₄) | 200 mM | 1 mM | Inhibits protein tyrosine phosphatases.[12][13] |
| Sodium Fluoride (NaF) | 200 mM | 5 mM | Inhibits serine/threonine phosphatases.[2] |
-
Preparation of Leupeptin Stock (10 mM): Dissolve 10 mg of Leupeptin hemisulfate (MW: ~475.6 g/mol ) in 2.1 mL of sterile water.[9] Aliquot and store at -20°C for up to one month.[8][15]
-
Wash Buffer: Typically, the lysis buffer with a reduced detergent concentration or PBS with 0.1% Tween-20 is used.
-
Elution Buffer: 1X Laemmli sample buffer is commonly used for subsequent analysis by SDS-PAGE.[1]
Step-by-Step Experimental Workflow
Perform all steps on ice or at 4°C to minimize proteolysis and protein denaturation.[4][11]
-
Cell Lysate Preparation:
-
Wash cultured cells (~1x10⁷) with ice-cold PBS and pellet them by centrifugation (e.g., 400 x g for 5 minutes).[1]
-
Aspirate the PBS and add 1 mL of ice-cold Lysis Buffer (with freshly added inhibitors, including leupeptin).
-
Resuspend the cell pellet and incubate on a rocker for 30 minutes at 4°C to ensure complete lysis.[10]
-
Clarify the lysate by centrifuging at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[1][10]
-
Carefully transfer the supernatant (the protein lysate) to a new pre-chilled tube.
-
-
Pre-Clearing the Lysate (Optional but Recommended):
-
This step minimizes non-specific binding of proteins to the Protein A/G beads.[16]
-
Add 20-30 µL of a 50% Protein A/G bead slurry to the 1 mL of cell lysate.
-
Incubate on a rotator for 30-60 minutes at 4°C.[1]
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) and carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation (Antibody Incubation):
-
Add the appropriate amount of your primary antibody (typically 1-10 µg) to the pre-cleared lysate.[10] The optimal amount should be determined empirically.
-
Incubate on a rotator for 1 hour to overnight at 4°C. The duration depends on the antibody's affinity.
-
-
Capture of Immune Complex:
-
Add 40-50 µL of a 50% Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate on a rotator for 1-3 hours at 4°C.[10]
-
-
Washing the Immunocomplex:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 30 seconds).
-
Carefully aspirate and discard the supernatant.
-
Add 500 µL of cold Lysis Buffer (or Wash Buffer), gently resuspend the beads, and centrifuge again.
-
Repeat this wash step 3 to 5 times to remove non-specifically bound proteins.[1]
-
-
Elution:
-
After the final wash, carefully remove all supernatant.
-
Add 50 µL of 1X Laemmli sample buffer directly to the bead pellet.[1]
-
Vortex briefly and heat the sample at 95-100°C for 5-10 minutes to elute the protein and denature the antibody complex.[1]
-
Centrifuge at 10,000 x g for 5 minutes and collect the supernatant for analysis by SDS-PAGE and Western blotting.[1]
-
Workflow Visualization
Caption: A standard workflow for immunoprecipitation.
Troubleshooting & Optimization
| Problem | Potential Cause | Solution |
| Low or No Target Protein Yield | Protein Degradation: Insufficient protease inhibition. | Ensure leupeptin and other inhibitors are added fresh to the lysis buffer.[4][11] Keep samples on ice at all times.[11] Consider increasing the leupeptin concentration to the upper end of the working range (e.g., 100 µM). |
| Low Protein Expression: The target is not abundant in the cell type used. | Confirm protein expression via Western blot of the input lysate. Increase the amount of starting cell lysate.[11] | |
| Inefficient Lysis: The lysis buffer is not optimal for the target protein's cellular location. | If the target is a nuclear protein, ensure the lysis buffer is sufficient for nuclear membrane disruption (RIPA is effective for this).[1][13] Sonication may be required.[16] | |
| High Background / Non-specific Bands | Insufficient Washing: Non-specifically bound proteins are not adequately removed. | Increase the number of wash steps (e.g., to 5) or the stringency of the wash buffer (e.g., by slightly increasing detergent concentration).[11] |
| Non-specific Binding to Beads: Proteins in the lysate are binding directly to the agarose beads. | Always perform the pre-clearing step.[16] | |
| Antibody Heavy/Light Chains: The eluted antibody chains obscure the target protein on the Western blot (~50 kDa and ~25 kDa). | Use IP-specific secondary antibodies that only recognize the native primary antibody, or crosslink the antibody to the beads before the IP.[16] |
Conclusion
The integrity of the target protein is paramount to the success of an immunoprecipitation experiment. Leupeptin, through its potent and reversible inhibition of serine and cysteine proteases, is an indispensable tool for safeguarding proteins from degradation upon cell lysis. By understanding its mechanism and incorporating it correctly into a well-designed IP protocol, researchers can significantly enhance the quality and reliability of their results, ensuring that the isolated proteins accurately reflect their in vivo state.
References
-
OriGene. (n.d.). Immunoprecipitation (IP). Retrieved from [Link]
-
Bio-Techne. (n.d.). RIPA Buffer Recipe & Preparation. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Radioimmunoprecipitation assay buffer. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Leupeptin's Mechanism: A Deep Dive into Protease Inhibition. Retrieved from [Link]
-
GenScript. (n.d.). Immunoprecipitation Protocol. Retrieved from [Link]
-
Fu, L., et al. (2021). Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs. mBio, 12(5), e0222021. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Leupeptin. Retrieved from [Link]
-
Antibodies.com. (2024, April 30). Immunoprecipitation Troubleshooting. Retrieved from [Link]
-
ChromoTek. (n.d.). Troubleshooting IP/Co-IP. Retrieved from [Link]
-
UBPBio. (n.d.). Leupeptin Hemisulfate. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Leupeptin, Trifluoroacetate Salt, Technical Information. Retrieved from [Link]
-
ResearchGate. (2013, May 8). How much protease inhibitor cocktail should be added before cell lysis?. Retrieved from [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. genscript.com [genscript.com]
- 3. Leupeptin - Wikipedia [en.wikipedia.org]
- 4. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ubpbio.com [ubpbio.com]
- 10. brd.nci.nih.gov [brd.nci.nih.gov]
- 11. ptglab.com [ptglab.com]
- 12. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
- 13. Radioimmunoprecipitation assay buffer - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. mpbio.com [mpbio.com]
- 16. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application Note: Leupeptin Trifluoroacetate in High-Fidelity Tissue Proteomics
[1]
Executive Summary: The Proteome Integrity Challenge
In drug development and systems biology, the extraction of proteins from tissue is a race against time. Upon cell lysis, the compartmentalization that usually sequesters proteases (lysosomes, cytoplasm) is destroyed, mixing proteolytic enzymes with the target proteome.[1] This results in rapid artifactual degradation, truncating biomarkers and rendering quantitative analysis (Western Blot, Mass Spectrometry) unreliable.[1]
Leupeptin is a cornerstone reversible inhibitor preventing this degradation. While the hemisulfate salt is common for general immunoblotting, Leupeptin Trifluoroacetate (TFA) is the superior choice for analytical applications requiring high purity, such as HPLC and LC-MS/MS, where sulfate ions can suppress ionization or interfere with chromatographic resolution.[1]
This guide details the mechanistic grounding, preparation, and application of Leupeptin TFA for high-fidelity protein extraction.[1]
Mechanistic Profile & Material Science
Identity and Specificity
-
Compound: Leupeptin trifluoroacetate salt (Acetyl-Leu-Leu-Arg-al[1][2] · xCF₃COOH)
-
Class: Modified tripeptide aldehyde.
-
Mechanism: Transition-state analog. The aldehyde group forms a covalent hemiacetal adduct with the active site hydroxyl (Serine proteases) or thiol (Cysteine proteases).[1]
-
Target Specificity:
Why Trifluoroacetate (TFA) Salt?
The salt form dictates compatibility with downstream assays.
-
Hemisulfate: Contains sulfate ions (
).[1] Suitable for SDS-PAGE/Western Blot but can cause ion suppression in Mass Spectrometry (MS) and alter retention times in HPLC.[1] -
Trifluoroacetate (TFA): The TFA counterion is volatile and organic-compatible.[1] It is the standard ion pairing agent in reverse-phase chromatography, making Leupeptin TFA the preferred reagent for workflows involving LC-MS/MS, peptide mapping, or HPLC purification of the extracted proteins.[1]
Mechanism of Action Diagram
The following diagram illustrates the competitive inhibition mechanism where Leupeptin locks the protease active site.
Caption: Leupeptin acts as a transition-state analog, forming a hemiacetal adduct with the protease active site, effectively outcompeting the native protein substrate.[1]
Comprehensive Protocol: High-Fidelity Tissue Extraction
This protocol is optimized for high-protease tissues (liver, pancreas, kidney) intended for downstream analysis (Western Blot or Mass Spec).[1]
Reagent Preparation
A. Leupeptin TFA Stock Solution (10 mM)[1][6]
-
Mass: Dissolve 4.75 mg of Leupeptin TFA (MW ~475.6 g/mol , adjust based on specific lot MW) in 1 mL of Water or DMSO .
-
Stability:
-
4°C: Stable for 1 week.
-
-20°C: Stable for 6 months (Aliquot to avoid freeze-thaw).
-
-
Note: Water is preferred for HPLC/MS; DMSO is preferred if high concentration cocktails are being made.
B. The "Golden Mix" Lysis Buffer
Leupeptin is rarely used alone. It must be part of a cocktail to cover the full proteolytic spectrum.
| Component | Target Class | Stock Conc. | Working Conc. | Volume (per 10 mL Buffer) |
| Leupeptin TFA | Serine/Cysteine | 10 mM | 10 - 100 µM | 10 - 100 µL |
| PMSF | Serine | 100 mM (in EtOH) | 1 mM | 100 µL |
| Pepstatin A | Aspartic | 1 mg/mL (in MeOH) | 1 µg/mL | 10 µL |
| E-64 | Cysteine | 1 mg/mL | 10 µg/mL | 100 µL |
| EDTA | Metalloproteases | 0.5 M (pH 8.[1]0) | 1 - 5 mM | 20 - 100 µL |
| RIPA Buffer | Base Buffer | 1X | N/A | Balance |
Critical Note: Add PMSF and Leupeptin immediately before use. PMSF has a half-life of ~30 mins in aqueous solution.
Tissue Extraction Workflow
Materials:
-
Fresh or Snap-frozen tissue (Liquid N2).[1]
-
Pre-chilled Dounce homogenizer or Bead Beater.
-
Refrigerated Centrifuge (4°C).
Step-by-Step:
-
Tissue Preparation:
-
Dissect tissue on ice.
-
If frozen, do not thaw. Pulverize in liquid nitrogen using a mortar and pestle before adding buffer.
-
Ratio: Use 1 mL of Lysis Buffer per 50-100 mg of tissue .
-
-
Homogenization:
-
Add the ice-cold "Golden Mix" Lysis Buffer to the tissue powder.
-
Homogenize immediately (10-15 strokes Dounce, or 2x30s bead beating).
-
Why: Mechanical shear releases proteases; the inhibitor must be present at the moment of cell rupture.
-
-
Incubation:
-
Incubate on ice for 30 minutes with gentle agitation.
-
Why: Allows detergents to solubilize membranes and inhibitors to bind proteases.
-
-
Clarification:
-
Centrifuge at 14,000 x g for 20 minutes at 4°C .
-
Why: Pellets insoluble debris (DNA, lipids, organelles).[1] Proteases in the pellet are removed.
-
-
Harvest:
-
Carefully aspirate the supernatant (avoiding the lipid layer on top).
-
Aliquot and store at -80°C immediately.
-
Workflow Visualization
Caption: Step-by-step workflow for high-fidelity protein extraction ensuring minimal proteolytic degradation.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Protein Yield | Incomplete Lysis | Increase homogenization force or add sonication steps (short bursts on ice). |
| Degradation (Smearing on WB) | Insufficient Inhibitor | Increase Leupeptin conc. to 100 µM.[1] Ensure PMSF is fresh (add last).[1] |
| Precipitate in Stock | Solubility Limit | Warm to 37°C briefly or add small amount of Acetic Acid (if using water).[1] |
| Interference in BCA Assay | Reducing Agents | Leupeptin has an aldehyde group which can act as a reducing agent.[2][7] Use Bradford if Leupeptin conc. is >100 µM, or dialyze. |
| MS Ion Suppression | Salt Contamination | Ensure Leupeptin TFA is used, not Hemisulfate. Desalt sample using C18 spin columns before MS. |
References
-
Sigma-Aldrich. Leupeptin trifluoroacetate salt Product Information.[8]Link[1]
-
Thermo Fisher Scientific. Protease and Phosphatase Inhibitors for Protein Extraction.Link[1]
-
Cold Spring Harbor Protocols. Preparation of Tissue Lysates.Link
-
Aoyagi, T., et al. (1969).[1][4][6][9] Biological activities of leupeptins.[2][4][5][6][7][8][9][10] The Journal of Antibiotics, 22(11), 558-568.[1][6][9] Link
-
Cayman Chemical. Leupeptin (hemisulfate) Product Insert (Solubility Data).Link[1]
Sources
- 1. Leupeptin - Wikipedia [en.wikipedia.org]
- 2. mpbio.com [mpbio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ubpbio.com [ubpbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. powder, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. carlroth.com [carlroth.com]
Application Notes & Protocol: Utilizing Leupeptin Trifluoroacetate Salt for Robust Chromatin Immunoprecipitation (ChIP)
Foundational Principle: The Imperative of Protease Inhibition in ChIP
Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo interaction between proteins and specific genomic DNA regions. The integrity of the chromatin complex—composed of DNA, histones, and other associated proteins—is paramount for generating reliable and reproducible data.[1] However, the very first step of a ChIP protocol, cell lysis, poses a significant threat. The disruption of cellular and organellar membranes, such as lysosomes, releases a host of endogenous proteases into the cellular milieu.[2][3]
These enzymes, freed from their native compartments, can rapidly degrade the protein of interest (e.g., a transcription factor) and core histone proteins, leading to:
-
Loss of Target Antigen: Degradation of the target protein prevents its effective immunoprecipitation, resulting in a weak or non-existent signal.
-
Altered Chromatin Structure: Degradation of histone proteins can compromise the native chromatin structure, potentially leading to the loss of specific post-translational modifications (PTMs) and associated protein-DNA interactions.
-
Generation of Artifacts: Partial degradation can expose new epitopes or destroy existing ones, leading to non-specific antibody binding and artifactual results.
Therefore, the inclusion of potent protease inhibitors in lysis and wash buffers is not merely a suggestion but a mandatory step for ensuring the scientific validity of any ChIP experiment.[1][4]
Leupeptin: A Strategic Choice for Preserving Chromatin Integrity
Leupeptin is a naturally occurring tripeptide derivative (N-acetyl-L-leucyl-L-leucyl-L-argininal) produced by actinomycetes bacteria.[2] It is a highly effective, reversible, and competitive inhibitor of a broad spectrum of serine and cysteine proteases.[2][5][6][7][8]
Mechanism of Action
Leupeptin's inhibitory power lies in the aldehyde group at its C-terminus. This reactive group interacts with the active site of target proteases. Specifically, it forms a covalent hemiacetal adduct with the hydroxyl group of the active site serine (in serine proteases) or the thiol group of the active site cysteine (in cysteine proteases).[9] This adduct effectively blocks the active site, preventing the enzyme from binding and cleaving its natural substrates.[6][9]
Its primary targets include enzymes that are abundant and damaging upon cell lysis, such as:
It is crucial to note that Leupeptin does not inhibit all proteases. For instance, it is ineffective against aspartic proteases (like pepsin) and most metalloproteases.[9] This is why Leupeptin is almost always used as part of a broader protease inhibitor cocktail to provide comprehensive protection.[11][12][13] A common strategy involves combining Leupeptin with other inhibitors like PMSF or AEBSF (for other serine proteases) and a chelating agent like EDTA to inhibit metalloproteases.[13]
Leupeptin Trifluoroacetate Salt: Properties and Handling
The trifluoroacetate salt form of Leupeptin is commonly supplied and offers good stability and solubility in aqueous solutions, which is ideal for preparing stock solutions.
| Property | Description | Source(s) |
| Molecular Formula | C₂₀H₃₈N₆O₄ (Leupeptin free base) | [2] |
| Target Classes | Serine, Cysteine, and Threonine Proteases | [2][5][7] |
| Inhibition Type | Reversible, Competitive Transition-State Inhibitor | [2] |
| Typical Stock Conc. | 1-10 mg/mL (approx. 2.1-21 mM) in sterile water or PBS | [14] |
| Typical Working Conc. | 1-10 µg/mL (approx. 2-20 µM) | [2][15] |
| Stock Solution Storage | Aliquot and store at -20°C for 1-6 months. | [9][10][16] |
| Working Stability | Stable for ~1 week at 4°C, but only a few hours at working dilution. Always add fresh to buffers immediately before use. | [2][16] |
Detailed Protocol: Chromatin Immunoprecipitation with Leupeptin
This protocol is designed for cultured mammalian cells and emphasizes the critical points for effective protease inhibition.
Reagent Preparation
Leupeptin Stock Solution (1 mg/mL; ~2.1 mM)
-
Weigh out 5 mg of Leupeptin trifluoroacetate salt.
-
Dissolve in 5 mL of sterile, nuclease-free water.
-
Mix gently until fully dissolved.
-
Prepare 50 µL aliquots in sterile microcentrifuge tubes.
-
Store immediately at -20°C. These aliquots are stable for several months.[9][10]
Protease Inhibitor Cocktail (PIC) - Add Fresh For every 1 mL of lysis or wash buffer, add the following inhibitors immediately before use. Note: Volumes are based on typical stock concentrations.
-
Leupeptin: 1 µL of 1 mg/mL stock (Final conc: 1 µg/mL)[15]
-
Aprotinin: 1 µL of 10 mg/mL stock (Final conc: 10 µg/mL)
-
PMSF: 5 µL of 200 mM stock in isopropanol (Final conc: 1 mM)[14]
Workflow Visualization: Key Stages of a ChIP Protocol The following diagram illustrates the major steps in the ChIP workflow, highlighting the critical stage where protease inhibitors, including Leupeptin, are introduced.
Caption: ChIP Experimental Workflow Highlighting Protease Inhibitor Addition.
Step-by-Step Methodology
(Assumes starting with ~1-5 x 10⁷ adherent cells per IP)
-
Protein-DNA Crosslinking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle rocking.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Harvesting and Lysis:
-
Aspirate the medium, wash cells twice with ice-cold PBS.
-
Scrape cells into a conical tube and centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Prepare the ChIP Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS).[17]
-
Crucial Step: Immediately before use, supplement the required volume of Lysis Buffer with your fresh PIC, including Leupeptin.[1][13]
-
Resuspend the cell pellet in the supplemented Lysis Buffer (e.g., 500 µL per 5 x 10⁶ cells).
-
Incubate on ice for 10-15 minutes to ensure complete lysis.[17]
-
-
Chromatin Fragmentation:
-
Sonicate the lysate on ice to shear the chromatin into fragments of 200-800 bp. This step requires optimization for your specific cell type and sonicator.[18][19]
-
After sonication, centrifuge at >12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant, containing the soluble chromatin, to a new tube. This is your chromatin preparation.
-
-
Immunoprecipitation (IP):
-
Dilute the chromatin sample 1:10 with IP Dilution Buffer (containing low salt and detergents).
-
Crucial Step: Ensure the IP Dilution Buffer is also supplemented with a fresh PIC containing Leupeptin.
-
Set aside a small aliquot (e.g., 20-50 µL) of the diluted chromatin to serve as the "Input" control.
-
Add your specific primary antibody to the remaining chromatin and incubate overnight at 4°C with rotation. Also, prepare a negative control IP with a non-specific IgG.
-
-
Immune Complex Capture and Washes:
-
Add Protein A/G magnetic or agarose beads to each IP sample and rotate for 1-2 hours at 4°C to capture the antibody-chromatin complexes.
-
Pellet the beads and wash them sequentially with a series of buffers (e.g., Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer) to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Crosslinking:
-
Elute the chromatin complexes from the beads using an Elution Buffer (e.g., 0.1 M NaHCO₃, 1% SDS).
-
To both the eluted IP samples and the Input control, add NaCl to a final concentration of 200 mM.
-
Incubate at 65°C for at least 4-5 hours (or overnight) to reverse the formaldehyde crosslinks.[18]
-
-
DNA Purification and Analysis:
-
Treat the samples with RNase A and then Proteinase K to remove RNA and remaining proteins.
-
Purify the DNA using a spin column kit or phenol:chloroform extraction.
-
The purified DNA is now ready for downstream analysis by qPCR or next-generation sequencing (ChIP-seq).
-
Validation and Quality Control
A self-validating protocol requires checks to ensure protease inhibition was effective.
-
Western Blot Analysis of Input: Before proceeding with the IP, run a small fraction of your sonicated chromatin lysate on an SDS-PAGE gel and perform a Western blot for your target protein. A crisp, single band at the correct molecular weight suggests minimal degradation. Smearing or lower molecular weight bands can indicate proteolytic activity.
-
Histone Integrity Check: Similarly, blotting for core histones (e.g., H3) can be informative. Since histones are primary targets for many proteases, their integrity is a good indicator of overall sample quality. A strong, sharp band for H3 is a positive sign.
By strategically employing Leupeptin within a comprehensive protease inhibitor cocktail and adhering to this detailed protocol, researchers can significantly enhance the quality and reliability of their ChIP data, ensuring that the captured protein-DNA interactions are a true reflection of the in vivo cellular state.
References
-
Wikipedia. (n.d.). Leupeptin. Retrieved from Wikipedia. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Leupeptin's Mechanism: A Deep Dive into Protease Inhibition. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Rockland Immunochemicals. (n.d.). Chromatin Immunoprecipitation (ChIP) Protocol. Retrieved from Rockland. [Link]
-
Antibodies.com. (2024). Chromatin Immunoprecipitation (ChIP): The Complete Guide. Retrieved from Antibodies.com. [Link]
-
Liu, A. L., et al. (2021). Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs. mSystems. Retrieved from PMC. [Link]
-
Unknown Source. (n.d.). Protease Inhibitors. [Link]
-
Vissers, J. H. A., et al. (2016). An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions. JoVE. Retrieved from PMC. [Link]
-
Bio-Techne. (n.d.). Western Blot Sample Preparation Protocol. Retrieved from Bio-Techne. [Link]
-
Zega, G., et al. (2013). Optimization of a method for chromatin immunoprecipitation assays in the marine invertebrate chordate Ciona. Genesis. Retrieved from PMC. [Link]
-
ResearchGate. (n.d.). (PDF) An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). A cocktail of protease inhibitors containing aprotinin, leupeptin,.... Retrieved from ResearchGate. [Link]
-
PubMed. (2022). Chemical Regulation of the Protein Quality Control E3 Ubiquitin Ligase C-Terminus of Hsc70 Interacting Protein (CHIP). Retrieved from PubMed. [Link]
-
Unknown Source. (n.d.). Cell lysis – Western or immunoprecipitation. [Link]
-
PubMed Central. (2022). Chemical Regulation of the Protein Quality Control E3 Ubiquitin Ligase C-terminus of Hsc70 Interacting Protein (CHIP). Retrieved from PMC. [Link]
-
Biocompare. (2023). How to Select the Right Protease Inhibitor. Retrieved from Biocompare. [Link]
-
ResearchGate. (2015). Do I need to add PMSF (Serine protease inhibitor) separately even after adding the protease inhibitor cocktail?. Retrieved from ResearchGate. [Link]
-
PubMed. (1988). The protease inhibitor leupeptin interferes with the development of LTP in hippocampal slices. Retrieved from PubMed. [Link]
-
PubMed Central. (2005). The many faces of protease–protein inhibitor interaction. Retrieved from PMC. [Link]
-
ResearchGate. (2019). What is a good protease inhibitor cocktail for X-ChIP in dissected tissue?. Retrieved from ResearchGate. [Link]
-
Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. Retrieved from Bitesize Bio. [Link]
-
PubMed Central. (2020). An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA. Retrieved from PMC. [Link]
-
Arrow@TU Dublin. (2011). Avoiding Proteolysis During Protein Chromatography. Retrieved from Arrow@TU Dublin. [Link]
-
PubMed. (2005). The many faces of protease-protein inhibitor interaction. Retrieved from PubMed. [Link]
-
PubMed. (1995). Physiological roles of leupeptin and extracellular proteases in mycelium development of Streptomyces exfoliatus SMF13. Retrieved from PubMed. [Link]
-
ResearchGate. (2005). The many faces of protease–protein inhibitor Interaction. Retrieved from ResearchGate. [Link]
Sources
- 1. Chromatin Immunoprecipitation (ChIP): The Complete Guide [antibodies.com]
- 2. Leupeptin - Wikipedia [en.wikipedia.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nbinno.com [nbinno.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Leupeptin Hemisulfate | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
- 14. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. usbio.net [usbio.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. ChIP Protocol | Proteintech Group [ptglab.com]
- 18. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 19. Optimization of a method for chromatin immunoprecipitation assays in the marine invertebrate chordate Ciona - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Leupeptin Trifluoroacetate Salt in Tandem Affinity Purification (TAP) Protocols: An Application Guide
Introduction: Preserving Protein Complex Integrity in the Cellular Milieu
The study of protein-protein interactions is fundamental to unraveling the complex machinery of the cell. Tandem Affinity Purification (TAP) has emerged as a powerful technique for isolating protein complexes in their near-native states from cellular lysates.[1] The success of any TAP protocol hinges on the meticulous preservation of these intricate assemblies from the moment of cell lysis. A primary threat to the integrity of protein complexes is the release of endogenous proteases, which can rapidly degrade both the target protein "bait" and its interacting "prey" partners, leading to artifactual results and a loss of valuable biological information.[2]
This guide provides an in-depth analysis of the application of Leupeptin Trifluoroacetate (TFA) salt, a potent reversible inhibitor of serine and cysteine proteases, within TAP protocols. We will delve into its mechanism of action, provide detailed, field-proven protocols, and discuss critical considerations for its use, particularly in the context of downstream mass spectrometry analysis.
The Guardian at the Gate: Leupeptin's Mechanism of Protease Inhibition
Leupeptin, a tripeptide with the sequence N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally occurring protease inhibitor produced by actinomycetes.[3] Its inhibitory power lies in the reactive aldehyde group at its C-terminus.[4][5] This aldehyde forms a covalent hemiacetal adduct with the hydroxyl group of serine residues or the thiol group of cysteine residues located in the active sites of their respective proteases.[6] This interaction effectively blocks the catalytic activity of a broad spectrum of proteases, including trypsin, plasmin, calpain, and various cathepsins (B, H, and L), which are commonly released during cell lysis.[3][4][7]
Diagram: Mechanism of Leupeptin Inhibition
Caption: Leupeptin's aldehyde group forms a reversible covalent bond with the active site serine of the protease, inactivating it.
Leupeptin in the TAP Workflow: Strategic Implementation
The TAP method is a two-step affinity purification strategy that allows for the isolation of protein complexes with high purity.[8] A protein of interest is expressed as a fusion with a TAP tag, which typically consists of two distinct affinity domains (e.g., Protein A and a Calmodulin Binding Peptide) separated by a protease cleavage site (e.g., for Tobacco Etch Virus [TEV] protease).[9] Leupeptin is a critical component of the lysis and wash buffers used in the initial stages of the TAP protocol to prevent proteolytic degradation.[1][10]
Diagram: Tandem Affinity Purification (TAP) Workflow
Caption: Overview of the TAP protocol, highlighting the inclusion of leupeptin in the initial lysis and wash steps.
The Counter-Ion Consideration: Trifluoroacetate (TFA) vs. Other Salts
Leupeptin is commercially available in several salt forms, including hemisulfate, hydrochloride (HCl), and trifluoroacetate (TFA). While all forms are equally effective as protease inhibitors when adjusted for molarity, the choice of the counter-ion warrants careful consideration, especially for sensitive downstream applications like mass spectrometry.[11]
Trifluoroacetic acid is a strong ion-pairing agent and its presence, even in trace amounts, in the final sample can lead to significant signal suppression in electrospray ionization mass spectrometry (ESI-MS). Furthermore, residual TFA has been shown to exhibit cytotoxicity, which can interfere with cell-based assays.[12]
In the context of a TAP protocol, leupeptin is added to the lysis and initial wash buffers at a low micromolar concentration. The extensive washing steps inherent to the two-step affinity purification are designed to remove non-specifically bound proteins and buffer components. Therefore, it is highly probable that the trifluoroacetate ions from the leupeptin salt are effectively washed away and do not contaminate the final eluate to a degree that would interfere with mass spectrometry.
However, as a matter of best practice and to eliminate any potential for interference, using the hydrochloride or hemisulfate salt of leupeptin is recommended. If Leupeptin TFA salt is the only form available, its use is still acceptable, but researchers should be aware of the potential for TFA carryover, albeit minimal.
Quantitative Data and Storage Recommendations
| Parameter | Leupeptin Trifluoroacetate Salt | Source(s) |
| Molecular Formula | C₂₀H₃₈N₆O₄•C₂HF₃O₂ | [3] |
| Molecular Weight | 540.58 g/mol | [3] |
| Typical Stock Solution | 10 mM in sterile water | [6][11] |
| Stock Solution Stability | 1 week at 4°C; 1 month at -20°C (aliquoted) | [11] |
| Working Concentration | 1-10 µM (0.5-5 µg/mL) | [3][11] |
| Working Solution Stability | Stable for only a few hours on ice | [11] |
| Target Proteases | Serine, Cysteine, and Threonine proteases (e.g., Trypsin, Plasmin, Calpain, Cathepsins B, H, L) | [3][7] |
| Non-Target Proteases | α-Chymotrypsin, Thrombin, Pepsin, Elastase, Renin | [3] |
Detailed Protocol: Tandem Affinity Purification with Leupeptin
This protocol provides a general framework for a TAP procedure from cultured mammalian cells. Optimization of buffer components and incubation times may be necessary depending on the specific protein complex being studied.
Materials:
-
Cell pellet from cultured cells expressing the TAP-tagged protein of interest.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, 5% glycerol.
-
Protease Inhibitor Cocktail: Immediately before use, add to Lysis Buffer:
-
Leupeptin TFA salt: 10 µM final concentration (from a 10 mM stock).
-
Aprotinin: 1 µg/mL final concentration.
-
Pepstatin A: 1 µg/mL final concentration.
-
PMSF: 1 mM final concentration.
-
-
IgG Sepharose beads.
-
Wash Buffer: Same as Lysis Buffer, with freshly added protease inhibitors.
-
TEV Cleavage Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 mM EDTA, 0.1% NP-40, 1 mM DTT.
-
AcTEV™ Protease.
-
Calmodulin Binding Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM CaCl₂, 10 mM β-mercaptoethanol, 0.1% NP-40.
-
Calmodulin Affinity Resin.
-
Calmodulin Elution Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM EGTA, 10 mM β-mercaptoethanol, 0.1% NP-40.
Procedure:
-
Cell Lysis: a. Resuspend the cell pellet in ice-cold Lysis Buffer containing the complete protease inhibitor cocktail (including Leupeptin TFA salt). A typical ratio is 3-5 mL of buffer per 1x10⁸ cells. b. Incubate on ice for 30 minutes with occasional gentle vortexing. c. Lyse the cells further by sonication or dounce homogenization on ice. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.
-
First Affinity Purification (IgG Sepharose): a. Add pre-equilibrated IgG Sepharose beads to the clarified lysate. b. Incubate for 2-4 hours at 4°C with gentle end-over-end rotation. c. Pellet the beads by gentle centrifugation (e.g., 500 x g for 2 minutes). d. Wash the beads three times with 10 bed volumes of ice-cold Wash Buffer.
-
TEV Protease Elution: a. Resuspend the washed beads in TEV Cleavage Buffer. b. Add AcTEV™ Protease and incubate for 2 hours at 16°C with gentle rotation. c. Collect the eluate containing the cleaved protein complex.
-
Second Affinity Purification (Calmodulin Resin): a. Add CaCl₂ to the TEV eluate to a final concentration of 2 mM. b. Add the eluate to pre-equilibrated Calmodulin Affinity Resin. c. Incubate for 1-2 hours at 4°C with gentle end-over-end rotation. d. Wash the resin three times with 10 bed volumes of Calmodulin Binding Buffer.
-
Final Elution: a. Elute the purified protein complex by incubating the resin with Calmodulin Elution Buffer (containing EGTA to chelate calcium). b. Collect the eluate in fractions.
-
Sample Preparation for Mass Spectrometry: a. Precipitate the proteins from the final eluate using methods such as TCA precipitation. b. Proceed with in-gel or in-solution digestion for mass spectrometry analysis.
Conclusion and Best Practices
Leupeptin is an indispensable tool for preserving the integrity of protein complexes during Tandem Affinity Purification. While the trifluoroacetate salt form is an effective protease inhibitor, the potential for TFA to interfere with downstream mass spectrometry analysis, however small in this context, suggests that the use of leupeptin hydrochloride or hemisulfate is the preferred choice for ensuring the highest quality data. When using Leupeptin TFA salt, it is crucial to perform thorough washing steps to minimize any potential carryover. By understanding the mechanism of leupeptin and adhering to best practices in its application, researchers can confidently isolate intact protein complexes, paving the way for profound discoveries in cellular biology and drug development.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Leupeptin's Mechanism: A Deep Dive into Protease Inhibition. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Affinity Purification of Protein Complexes Using TAP Tags - PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Leupeptin. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tandem affinity purification of functional TAP-tagged proteins from human cells - PMC. Retrieved from [Link]
-
Rigaut, G., et al. (n.d.). Protocol for TAP Tag Purification Tandem Affinity Purification (TAP). Retrieved from [Link]
-
MP Biomedicals. (n.d.). TECHNICAL INFORMATION - Leupeptin. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tandem Affinity Purification Combined with Mass Spectrometry to Identify Components of Protein Complexes - PMC. Retrieved from [Link]
-
SERVA Electrophoresis GmbH. (n.d.). Leupeptin › Cell Culture›Life Sciences. Retrieved from [Link]
-
LifeTein. (2024, March 27). How to remove TFA from synthetic peptides using HCl?. Retrieved from [Link]
-
Gloeckner, C. J., et al. (2007). A novel tandem affinity purification strategy for the efficient isolation and characterisation of native protein complexes. Proteomics, 7(23), 4228–4234. Retrieved from [Link]
-
ResearchGate. (n.d.). Tandem Affinity Purification Combined with Mass Spectrometry to Identify Components of Protein Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition properties of free and conjugated leupeptin analogues. Retrieved from [Link]
Sources
- 1. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. lcms.cz [lcms.cz]
- 7. Bottom-Up Proteomics: Advancements in Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. biocompare.com [biocompare.com]
- 10. Calcium-modulated protein affinity resin for purification | Agilent [agilent.com]
- 11. peptide.com [peptide.com]
- 12. Effects of temperature, flow rate and composition of binding buffer on adsorption of mouse monoclonal IgG1 antibodies to protein A Sepharose 4 Fast Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Long-Term Storage and Handling of Leupeptin Trifluoroacetate Salt Solutions
Abstract & Introduction
Leupeptin (Acetyl-Leu-Leu-Arg-al) is a reversible, competitive protease inhibitor widely used to protect proteins from degradation during purification and to study proteolytic pathways. While the hemisulfate salt is common in cell biology, the Trifluoroacetate (TFA) salt is frequently utilized in analytical chemistry and peptide synthesis due to its higher solubility in organic solvents and compatibility with HPLC mobile phases.
However, the TFA salt presents unique stability challenges. As a peptide aldehyde, Leupeptin is susceptible to racemization (conversion of L-arginal to inactive D-arginal) and hydration (formation of gem-diols). This guide provides a scientifically grounded protocol for the preparation, storage, and quality control of Leupeptin TFA, ensuring maximal inhibitory potency over time.
Chemical Basis of Instability
To store Leupeptin effectively, one must understand why it degrades. The molecule’s potency relies on its C-terminal aldehyde group, which acts as a transition-state analog.
The Aldehyde Equilibrium
In aqueous solution, the active aldehyde group exists in equilibrium with a hydrate form (gem-diol). While the hydrate is reversible, it is less reactive.
-
Mechanism: The aldehyde carbon is electrophilic. In water, it is attacked by
to form a hydrate. In the presence of a protease (e.g., Trypsin), it is attacked by the active site Serine to form a stable hemiacetal [1].[1]
Racemization (The Silent Killer)
The most critical degradation pathway is the racemization of the C-terminal L-arginine to D-arginine.
-
Cause: Basic pH (>7.0) and elevated temperatures promote proton abstraction from the
-carbon. -
Consequence: The D-isomer is biologically inactive but chemically similar, making it difficult to detect by standard UV absorbance.
-
TFA Context: The TFA counterion creates an acidic environment in unbuffered solutions, which actually protects against racemization during storage. However, this acidity must be neutralized during biological assays to prevent cytotoxicity.
Mechanism Visualization
Figure 1: Chemical states of Leupeptin.[2][3][4][5][6][7] Storage strategies must minimize the red pathway (Racemization) while managing the yellow pathway (Hydration).
Protocol: Preparation of Stock Solutions
Safety Note: Leupeptin is a protease inhibitor and should be handled with PPE. The TFA salt is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent condensation.
Materials
-
Leupeptin TFA Salt (Lyophilized powder)
-
Solvent:
-
Option A (Long-term): Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered.
-
Option B (Short-term): Nuclease-free Water or 0.1% Acetic Acid.
-
-
Vials: Amber polypropylene microcentrifuge tubes (low protein binding).
Step-by-Step Procedure
-
Equilibration: Remove the product vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Why: Prevents moisture uptake which accelerates degradation.
-
Solvent Selection & Dissolution:
-
For >1 Month Storage: Dissolve in DMSO to a concentration of 10 mM to 25 mM (approx. 5-12 mg/mL). DMSO prevents hydrolysis and minimizes bacterial growth [2].
-
For <1 Week Storage: Dissolve in Water . Note: Aqueous solutions are prone to racemization if the pH drifts.
-
-
Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 50 µL).
-
Critical:Do NOT store in a large volume and repeatedly freeze-thaw. Each cycle degrades potency by approx. 5-10%.
-
-
Storage:
-
Flash freeze aliquots in liquid nitrogen (optional but recommended).
-
Store at -20°C .
-
Storage Stability Matrix
The following table summarizes stability data based on solvent and temperature.
| Solvent System | Storage Temp | Expected Stability | Risk Factors |
| Lyophilized Powder | -20°C | > 2 Years | Hygroscopic; keep desiccated. |
| DMSO (Anhydrous) | -20°C | 6 - 12 Months | Moisture absorption by DMSO. |
| DMSO | +4°C | 1 Month | Slow oxidation. |
| Water / PBS | -20°C | 1 Month | Freeze-thaw damage; pH drift. |
| Water / PBS | +4°C | < 1 Week | Hydrolysis; bacterial growth. |
| Culture Media (pH 7.4) | +37°C | < 24 Hours | Rapid racemization at physiological pH. |
Workflow: Storage Decision Tree
Use this logic flow to determine the optimal handling for your specific experimental timeline.
Figure 2: Decision matrix for solvent selection based on experimental timeline.
Quality Control: Self-Validating Potency Assay
Before using a stored stock in critical experiments (e.g., Co-IP, Mass Spec sample prep), validate its activity using a simple Trypsin inhibition assay.
Principle
Trypsin cleaves the chromogenic substrate BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride), releasing yellow p-nitroaniline (absorbance at 405 nm). Active Leupeptin inhibits this reaction.[1][5]
QC Protocol
-
Control: Mix Trypsin (0.1 mg/mL) + Buffer + BAPNA. Incubate 10 min.
-
Result: Strong Yellow Color (High OD405).
-
-
Test: Mix Trypsin + Leupeptin Stock (diluted to 100 µM) + Buffer. Incubate 5 min. Add BAPNA. Incubate 10 min.
-
Result: Clear/Pale Color (Low OD405).
-
-
Validation: If the Test sample turns yellow, the Leupeptin has degraded (likely racemized) and the stock should be discarded.
Troubleshooting & FAQ
Q: Can I use the TFA salt for cell culture? A: Yes, but with caution. The TFA counterion is acidic. When adding high concentrations (>100 µM) to cell media, ensure the buffering capacity (HEPES/Bicarbonate) is sufficient to maintain pH 7.4. For sensitive cells, the Hemisulfate salt is often preferred, but TFA is acceptable if pH is controlled [3].
Q: My DMSO stock froze at 4°C. Is it ruined? A: No. Pure DMSO freezes at 19°C. Thaw it gently at room temperature. The concern is repeated freezing/thawing, not the state of being frozen itself.
Q: Why does the datasheet say "unstable in base"? A: At pH > 8, the rate of racemization increases exponentially. Always store stocks in slightly acidic or neutral conditions (pH 5-6 is ideal for aqueous stability) [4].
References
-
Kuramochi, H., et al. (1979).[8] "Structure and activity of leupeptin analogs." Journal of Biochemistry.
-
Sigma-Aldrich. (n.d.). "Leupeptin Product Information Sheet." Merck KGaA.[7]
-
Cornish, J., et al. (1999).[9] "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes."[9] American Journal of Physiology-Endocrinology and Metabolism.
-
Selleck Chemicals. (n.d.). "Leupeptin Hemisulfate Chemical Information." SelleckChem.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ubpbio.com [ubpbio.com]
- 4. Leupeptin, Hemisulfate, Synthetic [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Leupeptin Hemisulfate | Cell Signaling Technology [cellsignal.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mpbio.com [mpbio.com]
- 9. ziath.com [ziath.com]
Troubleshooting & Optimization
Leupeptin trifluoroacetate salt not inhibiting protease activity.
Technical Support Center: Leupeptin Trifluoroacetate Salt
Introduction
Leupeptin is a cornerstone protease inhibitor for researchers aiming to preserve protein integrity during extraction and analysis. As a reversible, competitive inhibitor of a broad range of serine and cysteine proteases, its role is critical.[1][2] However, when experiments yield results suggesting a failure of inhibition, it is essential to embark on a systematic troubleshooting process. This guide is designed for researchers, scientists, and drug development professionals who have encountered a lack of efficacy with leupeptin, specifically its trifluoroacetate (TFA) salt form. We will explore the common and nuanced reasons for failure, from basic preparation errors to the subtle yet significant biochemical impact of the TFA counter-ion.
Part 1: Foundational Troubleshooting & Core Concepts
This section addresses the most frequent causes of leupeptin inactivity. Before exploring more complex issues, it is imperative to validate these fundamental parameters.
Q1: My experiment shows significant protein degradation despite adding leupeptin trifluoroacetate salt. What are the most immediate factors to verify?
A1: When facing unexpected proteolytic activity, begin with a systematic check of the four most common culprits: inhibitor specificity, inhibitor integrity, working concentration, and the age of your diluted working solution.
-
Inhibitor-Protease Mismatch: First, confirm that your target proteases are, in fact, susceptible to leupeptin. Leupeptin is potent against a specific spectrum of proteases. A common error is attempting to inhibit a non-target enzyme.[3]
-
Improper Storage and Handling: Leupeptin's activity is critically dependent on its chemical integrity. The lyophilized powder must be stored at -20°C.[3][4] Stock solutions, typically prepared at 10 mM in water, should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles, which can compromise stability.[5][6]
-
Incorrect Working Concentration: The effective concentration for leupeptin typically ranges from 10-100 μM.[2][3] Ensure that your dilution calculations from the stock solution are correct and that this concentration is achieved in the final lysis or reaction buffer.
-
Working Solution Instability: This is a frequently overlooked cause of failure. While a frozen 10 mM stock solution is stable for months, a diluted, low-micromolar working solution is only stable for a few hours at room temperature or on ice .[3][4][6] The terminal aldehyde group is prone to oxidation, and the active L-argininal can racemize to the inactive D-argininal form.[6] Always prepare the working dilution fresh immediately before use.
Leupeptin Specificity & Stability Summary
| Parameter | Specification | Source(s) |
| Inhibited Proteases | Trypsin, Plasmin, Calpain, Papain, Cathepsins B, H, & L | [1][2][3] |
| Non-Inhibited Proteases | α-Chymotrypsin, Thrombin, Pepsin, Cathepsins A & D | [1][2][3] |
| Typical Working Conc. | 10 - 100 µM | [2][7] |
| Lyophilized Storage | -20°C | [4] |
| Stock Solution Stability | 1 week at 4°C; 1-6 months at -20°C (aliquoted) | [1][3][6] |
| Working Solution Stability | A few hours (Prepare fresh before each use) | [4][6] |
Q2: To better troubleshoot, can you explain the precise mechanism of leupeptin inhibition?
A2: Understanding the mechanism is key to diagnosing failures. Leupeptin is a transition-state analog inhibitor.[1] Its structure, N-acetyl-L-leucyl-L-leucyl-L-argininal, terminates in a reactive aldehyde group.[1] This aldehyde is the functional core of its inhibitory activity.
When leupeptin enters the active site of a target serine or cysteine protease, this aldehyde group is attacked by the hydroxyl group of the active site serine (or the thiol group of cysteine). This nucleophilic attack forms a reversible, covalent hemiacetal (or thiohemiacetal) adduct . This adduct mimics the tetrahedral transition state of peptide bond hydrolysis, but it is much more stable, effectively locking the enzyme in an inactive state and preventing it from cleaving its natural substrates. Because this bond is reversible, leupeptin is classified as a competitive inhibitor; high concentrations of substrate can eventually displace it from the active site.[1]
Caption: Leupeptin's aldehyde group forms a stable adduct with the protease active site.
Part 2: The Trifluoroacetate (TFA) Counter-Ion Problem
If foundational checks pass, the next step is to investigate the specific properties of the trifluoroacetate salt form. The TFA counter-ion, a remnant of peptide synthesis and purification, is not inert and can be a source of significant experimental interference.[8][9]
Q3: I've ruled out basic errors. Could the trifluoroacetate (TFA) in "leupeptin trifluoroacetate salt" be the cause of my problem?
A3: Yes, absolutely. The TFA counter-ion can introduce significant and often unpredictable variables into an experiment. It should be considered a prime suspect if other causes are eliminated.[8]
Here’s how TFA can interfere:
-
pH Alteration: TFA is a strong acid (pKa ≈ 0.5).[10] Residual TFA in the lyophilized powder can lower the pH of your stock solution and, subsequently, your final reaction buffer. Protease activity is highly pH-dependent, and even a minor deviation from the optimal pH can drastically reduce enzymatic activity, which might be misinterpreted as successful inhibition. Conversely, it could also alter the conformation of the protease or inhibitor, preventing proper binding.
-
Direct Biological Effects: TFA is not biologically inert. It has been reported to have cytotoxic effects, sometimes inhibiting cell proliferation at nanomolar concentrations and, paradoxically, stimulating it at higher concentrations.[8][11] In cell-based assays, these off-target effects can confound results, leading to false positives or negatives that are unrelated to the inhibition of your target protease.[10]
-
Interference with Protein Structure: TFA ions can interact with peptides and proteins, in some cases inducing minor changes in secondary structure.[8][12] While less likely to be the primary cause of a complete failure of inhibition, this potential for interaction adds another layer of experimental variability.
Given these issues, if you are working with sensitive cellular systems or require highly reproducible quantitative data, consider exchanging the TFA salt for a more biocompatible counter-ion like chloride or acetate.[8][11] The hydrochloride salt is generally considered less invasive in biological experiments.[6]
Part 3: Advanced Troubleshooting & Experimental Design
This section provides a logical workflow for diagnosing complex inhibition failures and offers protocols for validating your inhibitor and experimental setup.
Troubleshooting Workflow for Leupeptin Inhibition Failure
Caption: A step-by-step workflow for diagnosing issues with leupeptin activity.
Part 4: Essential Protocols & Methodologies
Protocol 1: Preparation and Handling of Leupeptin Stock and Working Solutions
This protocol ensures that leupeptin is handled under conditions that preserve its activity.
Objective: To prepare a stable, concentrated stock solution and a fresh, active working solution of leupeptin.
Materials:
-
Leupeptin trifluoroacetate salt (or hemisulfate/hydrochloride) powder
-
Nuclease-free water or a suitable buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Reconstitution of Stock Solution (10 mM):
-
Allow the lyophilized leupeptin powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of solvent needed to achieve a 10 mM concentration. For leupeptin trifluoroacetate salt (MW ≈ 540.6 g/mol )[13], dissolve 5.4 mg in 1 mL of nuclease-free water. For leupeptin hemisulfate (MW ≈ 475.6 g/mol )[6], dissolve 4.76 mg in 1 mL.
-
Vortex gently until fully dissolved. The solution should be clear.[6]
-
-
Aliquoting and Storage:
-
Immediately dispense the 10 mM stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. They are stable for at least 1-6 months under these conditions.[3][6] Avoid storing the stock in a frost-free freezer, as temperature cycling can degrade the inhibitor.
-
-
Preparation of Working Solution (e.g., 100 µM in Lysis Buffer):
-
This step must be performed immediately before you begin your cell lysis or experiment.
-
Thaw a single aliquot of the 10 mM stock solution on ice.
-
Dilute the stock solution 1:100 into your final, ice-cold lysis buffer to achieve a 100 µM working concentration. (e.g., add 10 µL of 10 mM leupeptin to 990 µL of lysis buffer).
-
Keep the lysis buffer containing the leupeptin working solution on ice at all times.
-
Discard any unused working solution at the end of the day. Do not re-freeze or re-use it.[4]
-
Protocol 2: Positive Control Assay to Validate Leupeptin Activity
This protocol uses a common, inexpensive serine protease (trypsin) to confirm that your leupeptin is functionally active.
Objective: To qualitatively or quantitatively assess the inhibitory potential of your leupeptin solution.
Materials:
-
Trypsin (from bovine pancreas)
-
Trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
Your prepared leupeptin stock solution
-
Control solvent (the same solvent used for leupeptin, e.g., water)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 1 mg/mL stock of Trypsin in 1 mM HCl.
-
Prepare a 1 mM stock of BApNA in DMSO.
-
Prepare a series of leupeptin dilutions in the Assay Buffer (e.g., 200 µM, 20 µM, 2 µM, 0.2 µM). This will result in final concentrations of 100 µM, 10 µM, 1 µM, and 0.1 µM in the well.
-
-
Assay Setup (in a 96-well plate):
-
Control Wells (No Inhibition): 50 µL Assay Buffer + 10 µL Trypsin solution (diluted to 0.01 mg/mL in Assay Buffer) + 30 µL Control Solvent.
-
Test Wells (Leupeptin Inhibition): 50 µL Assay Buffer + 10 µL Trypsin solution (0.01 mg/mL) + 30 µL of your various leupeptin dilutions.
-
Blank Wells (No Enzyme): 60 µL Assay Buffer + 30 µL Control Solvent.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes. This allows the leupeptin to bind to the trypsin before the substrate is introduced.
-
-
Initiate Reaction:
-
Add 10 µL of the 1 mM BApNA substrate solution to all wells (Control, Test, and Blank) to start the reaction. The final volume is 100 µL.
-
-
Measure Activity:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 405 nm over time (e.g., every minute for 10-15 minutes). The production of p-nitroaniline from BApNA cleavage results in a yellow color.
-
-
Analyze Results:
-
Calculate the rate of reaction (V = ΔAbs₄₀₅/Δtime) for each condition after subtracting the rate of the blank wells.
-
Expected Outcome: The Control wells should show a high rate of reaction. The Test wells containing active leupeptin should show a dose-dependent decrease in the reaction rate. A significant reduction in the rate, especially at 10-100 µM leupeptin, confirms your inhibitor is active.
-
Frequently Asked Questions (FAQs)
Q: Can I use leupeptin in a buffer containing DTT or β-mercaptoethanol? A: While leupeptin's primary targets include cysteine proteases that are active under reducing conditions, strong reducing agents could theoretically interact with the inhibitor's aldehyde group over long periods. However, for typical lysis procedures, this is not a common cause of failure. It is standard practice to include both leupeptin and reducing agents in lysis buffers.
Q: Is leupeptin cell-permeable? A: No, leupeptin is generally considered not to be cell-permeable and is most effective on proteases released during cell lysis. For inhibiting intracellular proteases in live-cell experiments, a membrane-permeable inhibitor like Calpeptin or E-64d would be more appropriate.
Q: I use a commercial protease inhibitor cocktail. Do I still need to worry about these issues? A: Mostly, no. Reputable commercial cocktails use optimized formulations and often provide stability data.[14][15] However, it is still crucial to handle them according to the manufacturer's instructions, especially regarding storage and ensuring you add the cocktail to your lysis buffer immediately before use. If you suspect a problem, confirming that the cocktail is specified to inhibit your protease of interest is a good first step.
References
-
Leupeptin - Wikipedia. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
Leupeptin - Cepham Life Sciences. (n.d.). Cepham Life Sciences. Retrieved February 13, 2026, from [Link]
-
Understanding Leupeptin's Mechanism: A Deep Dive into Protease Inhibition. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 13, 2026, from [Link]
-
Leupeptin Technical Information. (n.d.). MP Biomedicals. Retrieved February 13, 2026, from [Link]
-
Kim, I. S., Lee, K. J., & Lee, H. H. (1998). Characterization of the leupeptin-inactivating enzyme from Streptomyces exfoliatus SMF13 which produces leupeptin. The Biochemical journal, 331 ( Pt 2), 539–545. [Link]
-
Piekarska, K., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. Molecules, 25(23), 5761. [Link]
-
Fu, L., et al. (2021). Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs. mBio, 12(5), e0222021. [Link]
-
Leupeptin Hemisulfate. (n.d.). UBPBio. Retrieved February 13, 2026, from [Link]
-
Protease Inhibitors and Cocktails: Getting Down to the Basics. (2013). G-Biosciences. Retrieved February 13, 2026, from [Link]
-
Mazzeo, G., et al. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. Crystal Growth & Design, 18(7), 4126–4134. [Link]
-
Węgrzyn, J., et al. (2019). Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides. Amino Acids, 51(10), 1497–1508. [Link]
-
Protease Inhibitors 101: Best Practices for Use in the Lab. (n.d.). Bitesize Bio. Retrieved February 13, 2026, from [Link]
-
Protease Inhibitors. (n.d.). Addgene. Retrieved February 13, 2026, from [Link]
Sources
- 1. Leupeptin - Wikipedia [en.wikipedia.org]
- 2. cephamls.com [cephamls.com]
- 3. Leupeptin = 90 HPLC, microbial No 147385-61-3 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mpbio.com [mpbio.com]
- 7. ubpbio.com [ubpbio.com]
- 8. genscript.com.cn [genscript.com.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leupeptin trifluoroacetate salt | CAS 147385-61-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 14. goldbio.com [goldbio.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
Degradation of proteins despite using Leupeptin trifluoroacetate salt.
Topic: Degradation of proteins despite using Leupeptin trifluoroacetate salt. Ticket Priority: High (Data Loss Risk) Assigned Specialist: Senior Application Scientist, Biochemistry Division[1][2]
Introduction: Why is my protein still degrading?
You are likely facing this issue because Leupeptin is often marketed as a "broad-spectrum" inhibitor, but chemically, it is a narrow-spectrum competitive inhibitor .[2]
While Leupeptin trifluoroacetate is highly soluble and effective against specific targets (Trypsin-like serine proteases and some cysteine proteases), it leaves vast families of proteolytic enzymes completely unchecked.[1][2] Furthermore, its reversible nature and instability at neutral-to-alkaline pH create "windows of opportunity" for proteases to destroy your samples.[2]
This guide deconstructs the four failure modes of Leupeptin: Spectrum Gaps , The Proteasome Blind Spot , Chemical Instability , and Reversibility Kinetics .
Module 1: The Spectrum Gap (Target Specificity)
Q: I added Leupeptin to my lysis buffer. Why are my bands still smearing?
A: Leupeptin effectively inhibits Serine and Cysteine proteases, specifically Trypsin, Plasmin, Papain, and Cathepsin B [1].[2][3][4][5][6][7][8] However, it provides zero protection against three critical classes of proteases often found in tissue lysates.
If your lysis buffer relies solely on Leupeptin (or Leupeptin + PMSF), you are leaving your protein vulnerable to:
-
Metalloproteases (MMPs): These require divalent cations (Zn²⁺, Ca²⁺).[1][2] Leupeptin cannot inhibit them.
-
Aspartic Proteases: Enzymes like Pepsin and Cathepsin D are immune to Leupeptin.
-
Chymotrypsin-like Serine Proteases: Leupeptin inhibits trypsin-like activity (cleaving at Arg/Lys) but fails against chymotrypsin-like activity (cleaving at hydrophobic residues) [2].[1][2]
Visualizing the Gap
The following diagram illustrates the "Protease Blind Spots" inherent to Leupeptin.
Figure 1: Leupeptin Inhibition Spectrum.[1][2] Green nodes indicate effective inhibition; Red nodes indicate pathways where degradation will continue unchecked.[1][2]
Module 2: The Proteasome Trap (UPS Pathway)[1][2]
Q: My protein is ubiquitinated. Will Leupeptin save it from degradation?
A: No. This is a common misconception. Leupeptin is a Lysosomal inhibitor.[9] It inhibits the autophagy-lysosome pathway (specifically Cathepsins).[1][2] It does not inhibit the Ubiquitin-Proteasome System (UPS) [3].[1][2]
If your protein is targeted for proteasomal degradation (e.g., HIF-1α, IκB, or cyclins), Leupeptin will have no effect.[1][2] The 20S core particle of the proteasome operates via Threonine protease activity (chymotrypsin-like, trypsin-like, and caspase-like sites), which Leupeptin fails to block efficiently.[1][2]
Corrective Action: You must add a specific proteasome inhibitor like MG-132 (10–50 µM) or Lactacystin to your buffer if you suspect UPS-mediated degradation.[1][2]
Module 3: Chemical Instability & Reversibility
Q: I prepared the stock last month. Is it still good?
A: Leupeptin Trifluoroacetate is chemically sensitive to its environment.
-
The pH Time-Bomb: Leupeptin is an aldehyde.[3][10][11] At neutral to alkaline pH (pH > 7.5), it racemizes.[1][2] The L-isomer (active) converts to the D-isomer (inactive) or forms hydrates.[1][2]
-
Reversibility (The Dilution Effect): Leupeptin is a competitive, reversible inhibitor.[1][2] It binds to the active site (Ki ≈ 3.5 nM for Trypsin), but it does not covalently lock it (unlike PMSF).[1][2]
Data Summary: Stability Profile
| Parameter | Condition | Stability Status |
| Lyophilized Powder | -20°C (Desiccated) | Stable (1–2 Years) |
| Stock Solution (10mM) | Water/DMSO at -20°C | Stable (1–6 Months) |
| Working Solution | pH > 8.0, Room Temp | Unstable (< 2 Hours) |
| Working Solution | pH 7.0, 4°C | Stable (~24 Hours) |
Module 4: Troubleshooting Protocols
Workflow: The "Bulletproof" Lysis Buffer
To stop degradation, you must move from single-agent inhibition to a "Cocktail Approach" that covers the gaps identified in Figure 1.
Base Buffer: RIPA or NP-40 Lysis Buffer (pH 7.4).
Step-by-Step Additions (Prepare Fresh):
-
Serine/Cysteine Block (The Leupeptin Role):
-
Irreversible Serine Block:
-
Metalloprotease Block:
-
Aspartic Protease Block:
-
Proteasome Block (If applicable):
Diagnostic Decision Tree
Use this logic flow to identify the specific culprit of your degradation.
Figure 2: Diagnostic logic for identifying the source of proteolytic cleavage.
References
-
Aoyagi, T., et al. (1969).[1][2][3][8][11][12][13] Biological activities of leupeptins. The Journal of Antibiotics, 22(11), 558–568.[1][2][12]
-
Sigma-Aldrich. (n.d.).[1][2] Leupeptin Product Information & Mechanism.[3][5][6][7][8][11][12][13] Merck/Sigma Technical Documents.
-
Rock, K. L., et al. (1994).[1][2] Inhibitors of the proteasome block the degradation of most cell proteins and the generation of peptides presented on MHC class I molecules. Cell, 78(5), 761–771.[1][2]
-
Saino, T., et al. (1982).[1][2][3] Chemical stability of leupeptin.[3][5][7][8][11][14] Chemical & Pharmaceutical Bulletin, 30(7), 2319–2325.[1][2][3]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Leupeptin - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. custombiotech.roche.com [custombiotech.roche.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cephamls.com [cephamls.com]
- 7. apexbt.com [apexbt.com]
- 8. Leupeptin Hemisulfate | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mpbio.com [mpbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ubpbio.com [ubpbio.com]
- 14. Chemical and enzymatic stability as well as transport properties of a Leu-enkephalin analogue and ester prodrugs thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Leupeptin trifluoroacetate salt concentration for specific cell lines.
Topic: Optimizing Leupeptin trifluoroacetate salt concentration for specific cell lines. Content type: Technical Support Center (Q&A / Troubleshooting). Audience: Researchers, scientists, drug development professionals.
Senior Application Scientist Note: Welcome. You are likely here because you are conducting autophagy flux assays, lysosomal proteolysis studies, or protein purification, and you are working specifically with the Trifluoroacetate (TFA) salt form of Leupeptin.
While Leupeptin Hemisulfate is the historical standard, the TFA salt is increasingly common due to peptide synthesis methods (HPLC purification). However, the TFA counterion is not inert . It introduces specific variables—acidity and potential cytotoxicity—that must be controlled to prevent experimental artifacts. This guide focuses on optimizing this specific salt form to balance maximal protease inhibition against cellular toxicity.
Core Optimization & Handling (Pre-Experiment)
Q: How does the TFA salt form differ from Leupeptin Hemisulfate, and how does this affect my protocol?
A: The primary difference is the counterion.
-
Acidity: Leupeptin TFA can slightly acidify unbuffered solutions. While cell culture media is highly buffered, concentrated stock solutions in water may be acidic.
-
Cytotoxicity: Free trifluoroacetate is a known metabolic inhibitor in certain cell types (e.g., osteoblasts, chondrocytes) even at nanomolar concentrations [1].[1]
-
Protocol Adjustment: You must validate that the observed effects are due to protease inhibition and not TFA toxicity. Always include a vehicle control that matches the molar concentration of TFA if working with highly sensitive primary cells.
Q: What is the recommended reconstitution and storage strategy for the TFA salt?
A: Stability is the most common point of failure. The aldehyde group in Leupeptin is reactive.[2][3][4][5]
-
Solvent: Sterile water or PBS (pH 7.4).
-
Concentration: Make a 10 mM stock . (High concentration minimizes hydrolysis).
-
Storage: Aliquot immediately into single-use volumes (e.g., 20-50 µL). Store at -20°C for up to 6 months.
-
Critical Rule: Never refreeze. Working solutions are stable for only 2–4 hours at room temperature. Discard leftovers.
Cell-Line Specific Optimization Protocols
Q: What is the "Sweet Spot" concentration for my specific cell line?
A: There is no universal concentration. You must determine the Maximal Non-Toxic Inhibition (MNTI) concentration.
-
Robust Lines (HeLa, HEK293, CHO): Typically tolerate 50–100 µM .
-
Sensitive Lines (Primary Neurons, Stem Cells, HUVECs): Often require lower doses (10–25 µM ) or shorter incubation times.
-
TFA-Sensitive Lines (Osteoblasts, Chondrocytes): Use with extreme caution; validate against Hemisulfate salt if possible.
Protocol: The "3-Step Titration" for Optimization
Use this workflow to define your standard operating concentration.
Step 1: The Viability Threshold (24h)
-
Seed cells in a 96-well plate.
-
Treat with Leupeptin TFA: 0, 10, 25, 50, 100, 200 µM.
-
Incubate for 24 hours (or your maximum planned assay duration).
-
Assay: LDH Release (membrane integrity) or ATP (metabolism).
-
Result: Identify the highest concentration with >90% viability.
Step 2: The Inhibition Efficiency (Western Blot)
-
Seed cells in 6-well plates.
-
Treat with concentrations below the toxicity threshold determined in Step 1.
-
Incubate for 2–4 hours (standard flux window).
-
Lyse and Blot for LC3B-II (Autophagy marker) and p62/SQSTM1 .
-
Result: Select the lowest concentration that yields a plateau in LC3-II accumulation.
Step 3: The Time-Course Validation
-
Using the optimal concentration, treat cells for 1, 2, 4, and 8 hours.
-
Ensure linear accumulation of LC3-II without associated cell detachment or rounding.
Data Visualization: Optimization Logic
Figure 1: Decision logic for determining the optimal Leupeptin TFA working concentration.
Troubleshooting Common Issues
Q: I see no accumulation of LC3-II even at 100 µM. Is the drug working?
A: This is rarely a drug failure (if stored correctly) and usually a biological ceiling.
-
Cause 1: Low Basal Flux. Your cells may have very low baseline autophagy.
-
Test: Induce autophagy with Starvation (EBSS) or Rapamycin + Leupeptin. If LC3-II increases then, the drug is working.
-
-
Cause 2: Saturation. The lysosome is fully inhibited at 20 µM; adding 100 µM won't increase signal.
-
Cause 3: Degradation. Did you leave the Leupeptin in media >12 hours? It degrades. Refresh media/drug every 4-6 hours for long experiments.
Q: My cells are detaching or dying during the flux assay.
A: This is likely TFA Toxicity or Lysosomal Overload .
-
Immediate Fix: Reduce concentration by 50%.
-
Check Buffer: Ensure your stock was not too acidic.
-
Salt Swap: If toxicity persists at low doses (<20 µM), switch to Leupeptin Hemisulfate to rule out TFA sensitivity [1].
Q: Can I use Leupeptin TFA for in vivo (animal) studies?
A: Proceed with caution. While Leupeptin is used in vivo (15–40 mg/kg i.p.), the TFA load can be significant.
-
Recommendation: For in vivo work, the Hemisulfate salt is generally preferred to avoid systemic trifluoroacetate effects. If you must use TFA, ensure the solution is pH-balanced (pH 7.4) before injection.
Quantitative Reference Data
Table 1: Recommended Starting Concentrations by Cell Type
| Cell Type | Sensitivity | Starting Conc. | Max Duration | Notes |
| HeLa / HEK293 | Low | 100 µM | 12 hrs | Robust models; high flux capacity. |
| MEFs (Fibroblasts) | Low | 50 µM | 6-8 hrs | Baseline flux is often high. |
| Primary Neurons | High | 10–20 µM | 4 hrs | Susceptible to neurite retraction. |
| HUVEC (Endothelial) | Medium | 25 µM | 6 hrs | Monitor for detachment. |
| Osteoblasts | Extreme | Avoid TFA | N/A | TFA inhibits proliferation [1].[1] |
Mechanism of Action (Visualized)
Understanding where Leupeptin acts is crucial for interpreting data. It does not stop autophagosome formation; it stops degradation.
Figure 2: Leupeptin mechanism. By inhibiting lysosomal proteases (Cathepsins), Leupeptin prevents the breakdown of the autolysosome, causing an accumulation of LC3-II that correlates with autophagic flux.
References
-
Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[1] American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. Link
-
Mizushima, N., & Yoshimori, T. (2007). How to interpret LC3 immunoblotting. Autophagy, 3(6), 542-545. Link
-
Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1-382. Link
-
Sigma-Aldrich. (n.d.).[6] Leupeptin Trifluoroacetate Salt Product Information. Link
Sources
- 1. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mpbio.com [mpbio.com]
- 5. nbinno.com [nbinno.com]
- 6. Leupeptin = 90 HPLC, microbial No 147385-61-3 [sigmaaldrich.com]
Interference of Leupeptin trifluoroacetate salt in Bradford or Lowry protein assays.
Topic: Interference of Leupeptin trifluoroacetate salt in Bradford or Lowry protein assays. Case ID: TS-PROT-092 Status: Active Guide
Executive Summary
Leupeptin (Acetyl-leucyl-leucyl-argininal), commonly supplied as a trifluoroacetate (TFA) salt, is a potent reversible inhibitor of serine and cysteine proteases. While essential for preserving protein integrity during lysis, it acts as a significant interferent in colorimetric protein assays.
The Core Issue: Leupeptin is a tripeptide analogue. It is not "invisible" to protein assays.
-
In Bradford assays , its arginine residue triggers the Coomassie dye response, leading to false positives .
-
In Lowry assays , its peptide bonds reduce copper, leading to background signal elevation .
This guide details the chemical mechanism of this interference and provides validated protocols to neutralize it.
Module 1: The Mechanism of Interference
To troubleshoot effectively, one must understand the chemical causality. Leupeptin interferes not merely as a "contaminant" but as a competitive substrate for the assay reagents.
Bradford Assay Interference (The Arginine Factor)
The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 to protein.[1][2] The dye binds primarily to basic amino acid residues (Arginine, Lysine, and Histidine) and aromatic residues.
-
The Chemistry: Leupeptin (Ac-Leu-Leu-Arg-al) contains a C-terminal Arginine .
-
The Conflict: Coomassie G-250 has an affinity for Arginine that is approximately 8 times higher than its affinity for other basic residues. Even small micromolar concentrations of Leupeptin present enough "Arginine targets" to shift the dye from red (465 nm) to blue (595 nm).
-
Result: High background absorbance in "blank" samples containing inhibitors, reducing the assay's dynamic range and sensitivity.
Lowry Assay Interference (The Peptide Bond Factor)
The Lowry method combines the Biuret reaction (copper reduction) with the Folin-Ciocalteu reaction.[3]
-
The Chemistry: The Biuret step detects peptide bonds .[3][4] It reduces Cu
to Cu under alkaline conditions.[5] -
The Conflict: Although Leupeptin lacks the aromatic residues (Tyrosine/Tryptophan) that drive the secondary Folin reaction, it possesses peptide bonds that actively reduce copper in the first step.
-
Result: Non-linear background elevation.
The Role of Trifluoroacetate (TFA)
While the Leupeptin peptide is the primary interferent, the TFA counterion contributes a secondary variable: pH Instability .
-
TFA is a strong acid. If your lysis buffer has weak buffering capacity, the addition of Leupeptin-TFA can lower the pH.
-
Bradford Sensitivity: The Bradford reagent is acidic; significant pH shifts can alter the spectral properties of the dye independent of protein binding.[1][2]
Visualization: Interference Pathways
Figure 1: Mechanistic pathway of Leupeptin interference in colorimetric assays. Note the distinct chemical triggers for Bradford (Arginine) vs. Lowry (Peptide Bonds).
Module 2: Troubleshooting & FAQs
Q1: What is the maximum tolerance for Leupeptin in these assays?
Technical Response: Refer to the compatibility data below. If your lysis buffer exceeds these concentrations, you will see interference.
| Assay Type | Max Compatible Leupeptin Conc.[6] | Mechanism of Failure |
| Bradford | ~10 mg/L (approx. 20 µM) | Direct dye binding to Arginine. |
| Lowry | ~50 mg/L (approx. 100 µM) | Copper reduction by peptide backbone. |
| BCA | ~10 mg/L | Copper reduction (similar to Lowry). |
Note: Standard lysis buffers often use Leupeptin at 10–100 µM, placing them right at or above the interference threshold.
Q2: Can I just subtract the blank value to correct it?
Technical Response: Conditional Yes.
-
If: The concentration of Leupeptin is identical in your standards and your samples (i.e., you added the inhibitor to the commercial protein standard diluent).
-
And: The absorbance of the blank is not so high that it consumes a significant portion of the assay's linear range (e.g., Blank OD < 0.2).
-
Then: You can perform background subtraction.
-
Warning: If you added protease inhibitors to your samples but not your standards, subtraction will fail, and you will overestimate protein concentration.
Q3: Does switching from Leupeptin TFA to Leupeptin Hemisulfate help?
Technical Response: No. While removing TFA eliminates the pH variable, the interference is primarily driven by the Leupeptin peptide structure (Arginine and peptide bonds). The counterion (TFA vs. Hemisulfate) is irrelevant to the dye-binding mechanism.
Module 3: Mitigation Protocols
If Leupeptin concentration is high (>50 µM), you must remove the inhibitor or isolate the protein before quantification.
Protocol A: TCA Precipitation (Recommended)
This is the gold standard for removing small molecule interferents (inhibitors, salts, detergents) while recovering protein.
Reagents:
-
Trichloroacetic Acid (TCA) 100% (w/v) stock.
-
Acetone (cold).
Workflow:
-
Add TCA: Add 1 volume of 100% TCA to 4 volumes of protein sample (Final TCA concentration: 20%).
-
Incubate: Incubate on ice for 10 minutes. (Protein precipitates; Leupeptin remains soluble).
-
Spin: Centrifuge at 14,000 x g for 5 minutes.
-
Wash: Carefully remove supernatant. Wash the pellet with 200 µL cold acetone.
-
Spin: Centrifuge at 14,000 x g for 5 minutes. Repeat wash once.
-
Dry & Resuspend: Allow acetone to evaporate (do not over-dry). Resuspend pellet in the assay buffer (e.g., PBS or NaOH for Lowry).
-
Assay: Proceed with Bradford or Lowry.
Protocol B: Dialysis / Desalting (Alternative)
Use this if you need to keep the protein native (non-denatured).
Workflow:
-
Use a rapid dialysis device (e.g., Slide-A-Lyzer) or a desalting spin column (e.g., Zeba Spin) with a Molecular Weight Cut-Off (MWCO) of 3.5 kDa .
-
Logic: Leupeptin is small (~475 Da). Most proteins are >10 kDa. Leupeptin will pass through the membrane/resin, leaving the protein behind.
-
Caution: Ensure the dialysis buffer does not contain the inhibitor.
Visualization: Decision Logic
Figure 2: Decision tree for managing protease inhibitor interference. Select the path based on inhibitor concentration and downstream protein requirements.
References
-
Compton, S. J., & Jones, C. G. (1985).[7] Mechanism of dye response and interference in the Bradford protein assay. Analytical Biochemistry, 151(2), 369-374.[7] Retrieved from [Link]
-
Bio-Rad Laboratories. (n.d.). Protein Assay Compatibility Guide. Retrieved from [Link]
-
G-Biosciences. (2015). How to Deal with Interfering Agents in Protein Estimation Assays. Retrieved from [Link]
-
Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[8] American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Interpretation of biological and mechanical variations between the Lowry versus Bradford method for protein quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thermofisher.com [thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trifluoroacetate (TFA) Removal from Peptide Samples
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and detailed protocols for the effective removal of trifluoroacetic acid (TFA) from synthetic peptide samples.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic peptide sample?
Trifluoroacetic acid (TFA) is a strong acid that is essential to modern peptide chemistry. It is widely used for two primary purposes during solid-phase peptide synthesis (SPPS):
-
Cleavage: TFA is the standard reagent used to cleave the synthesized peptide chain from the solid-phase resin support.[1][2]
-
Purification: It serves as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC), improving peak resolution and separation.[3][4]
Consequently, the final lyophilized peptide product is typically delivered as a TFA salt, where the negatively charged trifluoroacetate anion acts as a counterion to positively charged groups on the peptide, such as the N-terminal amine and the side chains of basic residues like Lysine, Arginine, and Histidine.[1][5] The amount of residual TFA can range from 10% to 45% of the total peptide weight.[6]
Q2: Why is it critical to remove TFA from my peptide?
While essential for synthesis, residual TFA can significantly compromise experimental results. Removal is often mandatory for sensitive applications for several key reasons:
-
Biological Toxicity: TFA can be cytotoxic, even at low concentrations.[5][7] It has been shown to inhibit cell proliferation in osteoblast cultures at nanomolar concentrations and can interfere with a wide range of cellular assays.[8] For any in vivo or cell-based studies, TFA removal is a critical step to ensure that the observed biological effects are from the peptide itself and not an artifact of the counterion.[1]
-
Alteration of Peptide Structure: TFA's strong ionic pairing can alter a peptide's secondary structure (e.g., α-helices and β-sheets), solubility, and aggregation properties.[5][7] This is particularly problematic for structural biology applications like NMR or crystallography, where the native conformation is paramount.
-
Assay Interference: The strong acidity of TFA (pKa ≈ 0.23) can lower the pH of your experimental buffer, potentially denaturing proteins, altering enzyme kinetics, or affecting receptor-ligand binding interactions.[5][9]
-
LC-MS Interference: TFA is a known signal suppressor in mass spectrometry, particularly with electrospray ionization (ESI-MS).[10][11] It forms strong ion pairs in the gas phase, which reduces the ionization efficiency of the peptide and lowers analytical sensitivity.
For these reasons, reducing TFA levels to less than 1% is often required for preclinical and clinical studies, as well as for many basic research applications.[5][9]
Choosing the Right TFA Removal Method
Selecting the appropriate method depends on your peptide's properties, the required final salt form, and your downstream application. The following decision tree can guide your choice.
Caption: Decision tree for selecting a TFA removal method.
Comparison of Common TFA Removal Methods
| Method | Principle | TFA Removal Efficiency | Peptide Recovery | Pros | Cons | Best For |
| Salt Exchange (HCl) | Repeated dissolution in a volatile acid (e.g., HCl) followed by lyophilization to replace TFA with the new counterion. | High (>99% after 2-3 cycles) | Moderate to High (can be some loss with each cycle) | Simple, effective, results in biologically common chloride salt.[12] | Can be time-consuming; risk of degradation for acid-sensitive peptides.[13] | Cell-based assays, in vivo studies, general use. |
| Anion-Exchange | Peptide solution is passed through a resin that binds TFA⁻ and allows the peptide (as the desired salt) to elute. | Very High (>99.5%) | High | Gentle, highly efficient, can be scaled up.[14] | Requires chromatography setup; resin must be properly prepared and equilibrated.[9] | Acid-sensitive peptides, large-scale removal, conversion to acetate salt. |
| RP-HPLC Re-purification | The peptide is re-purified on an HPLC column using a TFA-free mobile phase (e.g., with 0.1% formic or acetic acid). | Very High (>99.9%) | Moderate (some loss during chromatography) | Produces very high purity peptide in an MS-friendly salt form.[3][15] | Requires HPLC system; dilution of the sample; may not be suitable for very hydrophilic peptides.[3] | Preparing samples for mass spectrometry, proteomics, analytical characterization. |
| Precipitation/Washing | The peptide is crashed out of solution using a solvent like cold diethyl ether, while TFA remains in the supernatant. | Low to Moderate | Variable | Can remove unbound TFA and other small molecule impurities.[14] | Inefficient for removing ionically bound TFA; high risk of peptide loss. | Crude peptide cleanup before purification. |
Detailed Protocols & Troubleshooting
This section provides step-by-step workflows for the most common and effective TFA removal methods, along with solutions to potential issues.
Method 1: Salt Exchange and Lyophilization (TFA to HCl)
This is the most widely adopted method for preparing peptides for biological assays.[12] The principle relies on Le Châtelier's principle: by adding a large excess of a different volatile acid (HCl), the equilibrium is shifted to favor the formation of the peptide-hydrochloride salt. Subsequent lyophilization removes the volatile HCl and the newly formed trifluoroacetic acid.
Caption: Step-by-step workflow for TFA-HCl salt exchange.
Protocol:
-
Dissolution: Dissolve the peptide-TFA salt in high-purity water (e.g., Milli-Q) to a concentration of approximately 1 mg/mL.[12]
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[3][12]
-
Incubation: Allow the solution to stand at room temperature for at least one minute to ensure complete salt exchange.[9]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen, to create a large surface area for efficient sublimation.[9][12]
-
Lyophilization: Lyophilize the frozen sample overnight until it is a dry powder.[3]
-
Iteration (Self-Validation): For complete removal, this process must be repeated. Re-dissolve the lyophilized powder in water and repeat steps 2-5 at least two more times.[3][12] Three cycles are generally sufficient to reduce TFA to <1%.
-
Final Reconstitution: After the final lyophilization, dissolve the peptide in your desired buffer for the experiment.[12]
Troubleshooting Guide: Salt Exchange
-
Issue: Residual TFA is still detected after 3 cycles.
-
Potential Cause: Insufficient HCl concentration or a single lyophilization cycle is not enough for your specific peptide.[13]
-
Solution: Ensure the final HCl concentration is within the 2-10 mM range. For stubborn peptides, a fourth cycle may be necessary. Consider verifying your TFA quantification method. Ion chromatography is a sensitive method for this purpose.[16][17]
-
-
Issue: Peptide solubility has decreased after conversion to the HCl salt.
-
Potential Cause: The chloride salt of your peptide may be inherently less soluble than the TFA salt. Salt form can significantly impact solubility.[2]
-
Solution: Try dissolving the final product in a buffer at a different pH or with a small amount of organic solvent like acetonitrile if your application allows. Alternatively, consider converting to an acetate salt, which can sometimes improve solubility.[2]
-
-
Issue: Peptide degradation is observed (e.g., new peaks in HPLC, mass change in MS).
-
Potential Cause: The peptide may be sensitive to the low pH conditions. Prolonged exposure to HCl can cause hydrolysis of acid-labile bonds (e.g., Asp-Pro).[13]
-
Solution: Minimize the incubation time in the HCl solution. Ensure the lyophilizer is working efficiently to remove the acid quickly. If the problem persists, ion-exchange chromatography (Method 2) is a gentler, non-acidic alternative.
-
Method 2: Anion-Exchange Chromatography (TFA to Acetate)
This method uses a strong anion-exchange (SAX) resin to capture the TFA⁻ anions while allowing the positively charged peptide to pass through. The peptide is collected in a new, biologically friendly buffer like acetate.
Protocol:
-
Resin Preparation: Prepare a small column with a strong anion-exchange resin. Use a 10- to 50-fold excess of anion binding sites in the resin relative to the estimated amount of TFA in your sample.[14][18]
-
Column Equilibration:
-
Sample Loading: Dissolve the peptide-TFA salt in high-purity water and apply it slowly to the top of the prepared column.[14]
-
Elution & Collection: Elute the column with high-purity water. The positively charged peptide will not bind to the anion-exchange resin and will elute, now as its acetate salt. The TFA⁻ ions remain bound to the resin. Collect the fractions containing your peptide.[14][18]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[14]
References
-
Vertex AI Search Result[14]
-
Corradini, C., et al. (2004). Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography. Journal of Chromatography A, 1039(1-2), 113-7. Retrieved from [Link]
-
LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein. Retrieved from [Link]
-
LifeTein. (2024, March 27). How to remove TFA from synthetic peptides using HCl? LifeTein. Retrieved from [Link]
-
Quora. (2021, January 14). How to remove trifluoroacetate (TFA salt) from 36 amino acids peptides and replace it with saline. Quora. Retrieved from [Link]
-
Omizzur. (n.d.). TFA Removal From Peptides. Omizzur. Retrieved from [Link]
-
LifeTein. (n.d.). Should I Have TFA Removed from My Peptide? LifeTein. Retrieved from [Link]
-
Fig-Clerc, F., et al. (2009). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Journal of Peptide Science, 15(9), 569-76. Retrieved from [Link]
-
sb peptide. (n.d.). TFA removal service. sb peptide. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography. ResearchGate. Retrieved from [Link]
-
Maini, R., et al. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. Crystal Growth & Design, 18(7), 4056-4065. Retrieved from [Link]
-
Chromatography Forum. (2009, July 16). how to remove residual TFA from peptides after HPLC. Chromatography Forum. Retrieved from [Link]
-
Bio-Works. (n.d.). Conversion of ion-pairing agents/counter ions. Bio-Works. Retrieved from [Link]
-
ResearchGate. (2014, May 1). How do you get rid of TFA from HPLC purified sample? ResearchGate. Retrieved from [Link]
-
AAPPTec. (n.d.). Removing Trifluoroacetic Acid (TFA) From Peptides. AAPPTec. Retrieved from [Link]
-
AmbioPharm. (n.d.). Which salt form should I choose for my peptide? AmbioPharm. Retrieved from [Link]
-
ResearchGate. (n.d.). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. ResearchGate. Retrieved from [Link]
-
Reddit. (2023, July 25). HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis). Reddit. Retrieved from [Link]
-
Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation. Retrieved from [Link]
Sources
- 1. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 3. lifetein.com [lifetein.com]
- 4. omizzur.com [omizzur.com]
- 5. lifetein.com [lifetein.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. genscript.com.cn [genscript.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. lifetein.com [lifetein.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 16. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. peptide.com [peptide.com]
Leupeptin trifluoroacetate salt stability at room temperature.
Technical Support Center: Leupeptin Trifluoroacetate Salt
Welcome to the technical support guide for Leupeptin Trifluoroacetate (TFA) Salt. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice for the effective use of this common protease inhibitor. As Senior Application Scientists, we have compiled this guide based on established biochemical principles and extensive field experience to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the stability, storage, and handling of leupeptin trifluoroacetate salt.
Q1: What is the correct way to store solid (powder) leupeptin trifluoroacetate salt and why is room temperature storage not recommended?
A: The manufacturer's recommendation for long-term storage of solid leupeptin trifluoroacetate salt is -20°C .[1]
Causality: Leupeptin is a peptide aldehyde, and its stability is paramount for its function as a protease inhibitor.[2] Storing the solid powder at room temperature is strongly discouraged for two primary reasons:
-
Hygroscopicity: The compound is hygroscopic, meaning it can absorb moisture from the atmosphere.[3][4] The presence of water can initiate degradation pathways even in the solid state, albeit at a slower rate than in solution.
-
Chemical Stability: The active component of leupeptin is an L-argininal residue at the C-terminus.[1] This aldehyde group is susceptible to slow oxidation and racemization over time, processes that are accelerated by increased temperature and exposure to atmospheric oxygen and moisture.
Storing at -20°C significantly slows these degradation processes, ensuring the compound's purity and inhibitory activity are maintained until the expiration date.
Q2: I accidentally left my vial of solid leupeptin TFA salt on the benchtop overnight. Can I still use it?
A: While a single, brief exposure to room temperature is unlikely to cause complete degradation of the solid compound, its integrity may be compromised. We advise proceeding with caution.
Expert Insight: The primary risk is not immediate, catastrophic degradation, but rather a potential, unquantified loss of purity. The primary mechanism of leupeptin inactivation is the racemization of the L-arginal to the D-arginal form, which is completely inactive.[1] This process is slow in the solid state but is accelerated by temperature fluctuations.
Recommended Action: For non-critical applications, the powder may still be usable. However, for sensitive, quantitative experiments (e.g., enzyme kinetics, proteomics), it is highly recommended to use a fresh, properly stored vial to ensure reproducibility and data integrity. If you must use the potentially compromised vial, consider it a variable in your experiment and qualify its performance against a standard if possible.
Q3: What is the definitive protocol for preparing and storing leupeptin TFA stock solutions?
A: Proper preparation and storage of stock solutions are critical, as leupeptin is significantly less stable in solution than in its solid form.
Experimental Protocol: Preparation of 10 mM Leupeptin TFA Stock Solution
-
Equilibration: Allow the vial of solid leupeptin TFA salt (M.W. 540.58 g/mol ) to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.[5]
-
Dissolution: Dissolve the powder in high-purity water or a suitable buffer (e.g., PBS) to a final concentration of 10 mM. For example, dissolve 5.4 mg in 1 mL of water. Leupeptin is readily soluble in water.[1]
-
Aliquoting: Immediately after complete dissolution, divide the stock solution into small, single-use aliquots (e.g., 20-50 µL) in microcentrifuge tubes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C . Stock solutions stored in this manner are stable for up to 6 months.
Q4: How stable is leupeptin TFA in an aqueous working solution at room temperature or 4°C?
A: The stability of leupeptin in aqueous solutions is highly temperature-dependent.
| Storage Condition | Stability Duration | Primary Degradation Pathway |
| Room Temperature | A few hours[1] | Rapid racemization and oxidation |
| 4°C (Refrigerator) | Approximately 1 week[1][2] | Slow racemization and oxidation |
| -20°C (Frozen Aliquots) | Up to 6 months | Minimal degradation |
Causality: In aqueous solution, the terminal aldehyde group of leupeptin exists in equilibrium with its hydrated (gem-diol) and cyclized carbinolamine forms.[6] This dynamic state makes the C-terminal L-argininal susceptible to racemization and oxidation, leading to a rapid loss of inhibitory activity at room temperature.[1]
Q5: What are the chemical changes that occur when leupeptin degrades?
A: The inhibitory function of leupeptin is critically dependent on the precise stereochemistry and chemical nature of its C-terminal aldehyde.
Mechanisms of Inactivation:
-
Racemization: The primary mechanism of inactivation is the conversion of the active L-arginal residue to the inactive D-arginal form.[1] Protease active sites are stereospecific, and the D-isomer does not fit correctly to inhibit the enzyme.
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid. While this oxidized form may retain some minor inhibitory activity if the L-configuration is maintained, its efficacy is drastically reduced compared to the aldehyde form.[1]
The diagram below illustrates the workflow for proper handling to minimize these degradation pathways.
Caption: Recommended workflow for handling Leupeptin TFA.
Q6: Does the trifluoroacetate (TFA) salt form affect stability or experimental outcomes?
A: The TFA salt form primarily enhances the stability and solubility of the peptide in its solid, lyophilized state. In solution, the leupeptin cation and TFA anion are dissociated.
Expert Insight: While TFA is generally not a concern, residual amounts can be problematic in highly sensitive applications:
-
Cellular Assays: High concentrations of TFA can be toxic to some cell lines.[7]
-
Structural Studies: Residual TFA could potentially interfere with crystallization or NMR studies.
For most biochemical applications like western blotting or immunoprecipitation, the final dilution of the stock solution renders the TFA concentration negligible. If TFA is a concern, consider exchanging the counter-ion to acetate or hydrochloride, or dialyzing your final protein sample.[7]
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving leupeptin.
Problem: My protein of interest is still degrading even after I've added leupeptin to my lysis buffer.
A: This is a common issue that can almost always be traced back to one of a few key factors. Follow this troubleshooting workflow to identify the source of the problem.
Caption: Troubleshooting workflow for leupeptin inefficacy.
Trustworthiness of Protocol: This troubleshooting logic forms a self-validating system. By systematically eliminating variables—starting with the most common point of failure (the stock solution)—you can confidently identify and rectify the cause of unexpected proteolysis, ensuring that your protease inhibitor is active and effective. Leupeptin is effective against many serine and cysteine proteases, but not all proteases.[1] If degradation persists, the activity may stem from a class of proteases that leupeptin does not inhibit, such as metalloproteases, requiring the addition of a chelating agent like EDTA.[8]
References
-
Guberman, J., et al. (2020). Making and Breaking Leupeptin Protease Inhibitors in Pathogenic Gammaproteobacteria. Angewandte Chemie International Edition, 59(34), 14347-14353. Available from: [Link]
-
Leupeptin Technical Information. (n.d.). MP Biomedicals. Retrieved from [Link]
-
Leupeptin. (n.d.). In Wikipedia. Retrieved from [Link]
-
Leupeptin Trifluoroacetate Salt. (n.d.). MP Biomedicals. Retrieved from [Link]
-
TFA Removal Service. (n.d.). LifeTein. Retrieved from [Link]
-
Jupp, R. A., et al. (2024). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Molecules, 29(6), 1293. Available from: [Link]
-
Hashim, I. (2014). How can I carry out degradation with recombinant protein purification? ResearchGate. Retrieved from [Link]
Sources
- 1. mpbio.com [mpbio.com]
- 2. Leupeptin - Wikipedia [en.wikipedia.org]
- 3. AMMONIUM TRIFLUOROACETATE - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Leupeptin trifluoroacetate salt | CAS 147385-61-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Protease Inhibition with Leupeptin Trifluoroacetate Salt
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for incomplete protease inhibition when using leupeptin trifluoroacetate salt. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your results are both accurate and reproducible.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant degradation of my protein of interest despite using leupeptin in my lysis buffer. What could be the primary cause?
Several factors can contribute to this issue. The most common culprits are an inappropriate concentration of leupeptin, the presence of proteases not inhibited by leupeptin, or the degradation of the leupeptin inhibitor itself. Leupeptin is a reversible, competitive inhibitor of serine and cysteine proteases such as trypsin, plasmin, papain, and cathepsins B, H, and L.[1][2] However, it does not inhibit metalloproteases, aspartic acid proteases, or certain serine proteases like α-chymotrypsin and thrombin.[2][3][4] Therefore, if your sample contains a high concentration of these uninhibited proteases, you will still observe protein degradation.
Q2: How does the trifluoroacetate (TFA) salt form of leupeptin affect its function?
The trifluoroacetate salt form of leupeptin has a molecular weight of 540.58 g/mol .[5][6] While all salt forms of leupeptin are equally effective when adjusted for molarity, the TFA salt may alter the pH of your stock solution.[7] It's crucial to ensure the final pH of your lysis buffer is within the optimal range for your experiment after the addition of the leupeptin stock.
Q3: What is the recommended concentration range for leupeptin, and can I deviate from it?
The generally recommended effective concentration for leupeptin is between 1-100 µM.[1][2][4] However, the optimal concentration is highly dependent on the specific cell or tissue type and the abundance of target proteases. If you are working with a sample known to have high proteolytic activity, you may need to use a concentration at the higher end of this range or even exceed it after empirical validation.[8]
Q4: How should I properly prepare and store my leupeptin trifluoroacetate salt stock solution to ensure its stability?
Leupeptin trifluoroacetate salt is soluble in water.[4][7] For a stock solution, dissolving it in water at a concentration of 10 mM is common.[4] Aqueous stock solutions are stable for about one week at 4°C and for up to one month when aliquoted and stored at -20°C.[1][7] It is critical to avoid repeated freeze-thaw cycles, which can lead to degradation of the inhibitor. Working solutions are only stable for a few hours, so they should be prepared fresh before each use.[7] The primary mechanism of leupeptin inactivation is the racemization of the L-arginal to the inactive D-arginal form.[7]
Troubleshooting Guides
Problem 1: Persistent Protein Degradation
If you continue to observe protein degradation after adding leupeptin, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for incomplete protease inhibition.
Step-by-Step Protocol: Optimizing Leupeptin Concentration
-
Prepare a dilution series: Prepare several small-scale lysates from your cell or tissue source.
-
Vary leupeptin concentration: To each lysate, add leupeptin to final concentrations of 10 µM, 50 µM, and 100 µM. Include a control with no leupeptin.
-
Incubate: Incubate all samples under your standard lysis conditions.
-
Analyze by Western Blot: Analyze the protein of interest by Western blotting. The lowest concentration of leupeptin that prevents degradation is your optimal concentration.
Problem 2: Leupeptin is Ineffective Against the Proteases in My Sample
Leupeptin has a specific range of target proteases. If your sample contains high levels of proteases outside this range, you will need a more comprehensive inhibitor cocktail.
Identifying the Culprit Protease Class
| Protease Class | Common Examples | Inhibited by Leupeptin? | Recommended Additional Inhibitor |
| Serine Proteases | Trypsin, Plasmin, Kallikrein | Yes | AEBSF, PMSF |
| Cysteine Proteases | Papain, Cathepsins B, H, L, Calpain | Yes | E-64 |
| Aspartic Proteases | Pepsin, Cathepsins D, E | No | Pepstatin A |
| Metalloproteases | MMPs, ADAMs | No | EDTA, 1,10-Phenanthroline |
| Aminopeptidases | No | Bestatin |
This table provides a general guide. Cross-reactivity of inhibitors can occur.
Protocol: Creating a Broad-Spectrum Protease Inhibitor Cocktail
For a 100X stock solution, combine the following:
| Inhibitor | Stock Concentration | Final 1X Concentration | Target Protease Class |
| Leupeptin | 10 mM | 100 µM | Serine/Cysteine |
| AEBSF | 100 mM | 1 mM | Serine |
| Pepstatin A | 1 mM | 10 µM | Aspartic |
| E-64 | 1 mM | 10 µM | Cysteine |
| EDTA | 500 mM | 5 mM | Metallo |
| Bestatin | 10 mM | 100 µM | Aminopeptidases |
Note: Some inhibitors are dissolved in DMSO or ethanol. Ensure the final concentration of the solvent is compatible with your downstream applications. Commercial broad-spectrum protease inhibitor cocktails are also widely available.[9]
Problem 3: Suspected Degradation of Leupeptin Stock Solution
If you suspect your leupeptin stock has lost activity, you can perform a simple protease activity assay.
Protocol: Protease Activity Assay to Validate Leupeptin Efficacy
This protocol uses a generic protease substrate like casein.
-
Prepare reaction buffers:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate Solution: 1 mg/mL casein in Assay Buffer
-
Protease Solution: 10 µg/mL Trypsin in Assay Buffer
-
-
Set up reactions: In separate microfuge tubes, prepare the following reactions:
-
Negative Control: 50 µL Assay Buffer + 50 µL Substrate Solution
-
Positive Control: 25 µL Assay Buffer + 25 µL Protease Solution + 50 µL Substrate Solution
-
Test Sample: 25 µL of your leupeptin stock (diluted to 2X the desired final concentration) + 25 µL Protease Solution + 50 µL Substrate Solution
-
-
Incubate: Incubate all tubes at 37°C for 30 minutes.
-
Stop reaction: Add 100 µL of 10% Trichloroacetic Acid (TCA) to each tube to precipitate undigested casein.
-
Centrifuge: Centrifuge at 14,000 x g for 5 minutes.
-
Measure absorbance: Transfer the supernatant to a new tube and measure the absorbance at 280 nm. A lower absorbance in your test sample compared to the positive control indicates effective protease inhibition.
Caption: Workflow for a generic protease activity assay.
By systematically addressing these common issues, you can ensure the integrity of your protein samples and the reliability of your experimental results.
References
- Appleyard, G., & Tisdale, M. (1985). Inhibition of the growth of human coronavirus 229E by leupeptin. Journal of general virology, 66(2), 363–366.
-
Biocompare. (n.d.). Inhibitors Leupeptin. Retrieved from [Link]
-
Boster Biological Technology. (2022, December 29). Protease Inhibitor Cocktails: How They Prevent Protein Degradation. Retrieved from [Link]
-
Cepham Life Sciences. (n.d.). Leupeptin. Retrieved from [Link]
-
Inhibitor Research Hub. (2025, November 12). Optimizing Cell-Based Assays with Leupeptin Hemisulfate S.... Retrieved from [Link]
-
MDPI. (2021, January 20). Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. Retrieved from [Link]
-
MDPI. (2024, November 5). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Leupeptin Trifluoroacetate Salt. Retrieved from [Link]
-
MP Biomedicals. (n.d.). TECHNICAL INFORMATION. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Understanding Leupeptin's Mechanism: A Deep Dive into Protease Inhibition. Retrieved from [Link]
-
PubMed. (1977). Protease-inhibitory activities of leupeptin analogues. Retrieved from [Link]
-
Reddit. (2016, December 8). Alternative to Roche c0mplete protease inhibitor tablets?. Retrieved from [Link]
-
ResearchGate. (2013, May 8). How much protease inhibitor cocktail should be added before cell lysis?. Retrieved from [Link]
-
ResearchGate. (2021, April 14). Is there a method to determine specific protease inhibitor activities via spectrophotometer?. Retrieved from [Link]
-
ResearchGate. (2025, January 31). Can anyone suggest me some Pan-protease inhibitors to prevent protein cleavage?. Retrieved from [Link]
-
UBPBio. (n.d.). Protease Inhibitor Cocktail (100X, with EDTA). Retrieved from [Link]
-
Wiley Online Library. (2020, July 1). Making and Breaking Leupeptin Protease Inhibitors in Pathogenic Gammaproteobacteria. Retrieved from [Link]
-
Wikipedia. (n.d.). Leupeptin. Retrieved from [Link]
Sources
- 1. Leupeptin - Wikipedia [en.wikipedia.org]
- 2. cephamls.com [cephamls.com]
- 3. biocompare.com [biocompare.com]
- 4. Leupeptin = 90 HPLC, microbial No 147385-61-3 [sigmaaldrich.com]
- 5. Leupeptin trifluoroacetate salt | CAS 147385-61-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Leupeptin trifluoroacetate salt - 147385-61-3 | VulcanChem [vulcanchem.com]
- 7. mpbio.com [mpbio.com]
- 8. bosterbio.com [bosterbio.com]
- 9. goldbio.com [goldbio.com]
Why is my Leupeptin trifluoroacetate salt solution not working?
Topic: Troubleshooting Leupeptin Trifluoroacetate Salt Failures
Introduction: Read This First
If your Leupeptin solution is "not working," it is rarely because the powder you received was bad. In 90% of cases, the failure stems from one of three specific issues: Aqueous Instability , Incorrect Salt Form Usage (TFA vs. HCl) , or Molarity Miscalculation .[1]
Leupeptin Trifluoroacetate (TFA) is a potent, reversible inhibitor of serine and cysteine proteases (e.g., Trypsin, Plasmin, Papain, Cathepsin B).[1] However, the TFA counter-ion introduces specific variables—toxicity and pH shifts—that do not exist with the Hemisulfate or Hydrochloride forms.
Use this guide to diagnose your specific failure mode.
Part 1: The Diagnostic Decision Tree
Visualize your troubleshooting path before altering your protocol.
Part 2: Critical Failure Modes (FAQs)
Issue 1: "My cells are dying, but not from the protease."
Diagnosis: TFA Toxicity. You are likely using the Trifluoroacetate (TFA) salt in a sensitive cell culture assay.[1] TFA is a byproduct of HPLC purification. While excellent for chemical purity, the trifluoroacetate anion can be cytotoxic to certain cell lines (e.g., osteoblasts, chondrocytes) even at low concentrations, or it may acidify unbuffered culture media [1, 2].[1]
-
The Fix:
-
Switch Salt Forms: For cell culture, Leupeptin Hydrochloride (HCl) or Hemisulfate is preferred.[1]
-
Buffer Control: If you must use TFA salt, ensure your media has sufficient buffering capacity (HEPES/bicarbonate) to neutralize the acidic counter-ion.[1]
-
Limit Concentration: Do not exceed 50 µM if using the TFA salt in sensitive primary cells.
-
| Feature | Leupeptin TFA | Leupeptin HCl | Leupeptin Hemisulfate |
| Primary Use | Analytical Chemistry, Biochemical Assays | Cell Culture , In Vivo | General Biochemistry |
| Cell Toxicity | High (Counter-ion dependent) | Low | Low |
| Solubility | High (Water/DMSO) | High (Water) | High (Water) |
Issue 2: "The inhibitor worked yesterday, but not today."
Diagnosis: Aqueous Instability. Leupeptin is unstable in water. It undergoes racemization of the L-arginal moiety to the D-form, which is biologically inactive.[2]
-
Fact: A 10 mM aqueous solution is stable for only 1 week at 4°C .[2]
-
Fact: Working solutions (10–100 µM) are stable for only a few hours at room temperature [3].[1][2]
-
The Fix:
-
Storage: Store stock solutions (10 mM) at -20°C .
-
Aliquots: Divide into single-use aliquots to avoid freeze-thaw cycles.
-
Solvent: If possible, make the stock in DMSO or Ethanol (stable for ~6 months at -20°C) and dilute into the aqueous buffer immediately before use.
-
Issue 3: "I weighed the correct amount, but the inhibition is weak."
Diagnosis: Molarity Calculation Error. Users often calculate molarity using the molecular weight (MW) of the Free Base while weighing out the TFA Salt. This leads to significant under-dosing.
The Math Check: If you need a 10 mM stock (10 mL):
-
Wrong Way: Using Free Base MW (426.6 g/mol )
You weigh 42.6 mg.[1] -
Right Way: Using TFA Salt MW (~540.6 g/mol )
You should weigh 54.0 mg.[1] -
Result: You effectively dosed at ~7.8 mM instead of 10 mM.
| Compound Form | Molecular Weight (Approx) | Note |
| Leupeptin (Free Base) | 426.6 g/mol | Reference value only.[1] |
| Leupeptin Hemisulfate | 475.6 g/mol | Common commercial form. |
| Leupeptin TFA Salt | 540.6 g/mol | Heavier due to counter-ion. |
Part 3: Mechanism of Action (Why it works)
Understanding the mechanism helps you verify if you are targeting the correct enzyme. Leupeptin is a transition-state analog. It forms a reversible covalent hemiacetal (with Serine) or hemithioacetal (with Cysteine) adduct.[1]
Target Specificity Checklist:
-
Inhibits: Trypsin, Plasmin, Papain, Calpain, Cathepsin B.[1][2]
-
Does NOT Inhibt: Chymotrypsin, Pepsin, Cathepsin A, Cathepsin D, Thrombin (weak/no inhibition).[1][2]
[1][2]
Part 4: Validated Preparation Protocol
Objective: Prepare a 10 mM Stock Solution (Stable for 1 month at -20°C).
-
Calculate Mass: Check the label on your specific vial. Use the MW printed on the bottle (usually ~540.6 g/mol for TFA salt).[1]
-
Select Solvent:
-
Dissolution:
-
Weigh 5.4 mg of Leupeptin TFA.
-
Add 1.0 mL of solvent.
-
Vortex gently until clear.
-
-
Aliquoting: Dispense 50 µL aliquots into sterile microcentrifuge tubes.
-
Storage: Freeze immediately at -20°C.
-
Usage: Thaw one aliquot on ice. Dilute 1:1000 into your assay buffer to achieve a 10 µM working concentration . Discard unused thawed portion.
References
-
Cornish, J., et al. (1999).[1][4] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[1][4][5] American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.[1] [1]
-
Sperinde, J. J., et al. (2000).[1] The effect of salt form on the solubility and stability of a peptide drug candidate. International Journal of Pharmaceutics.
-
Sigma-Aldrich (Merck). Leupeptin Product Information & Stability Data.[1]
-
Aoyagi, T., et al. (1969).[1][2] Biological activities of leupeptins. The Journal of Antibiotics, 22(11), 558-568.[1]
Sources
Troubleshooting protein degradation in cell lysates with protease inhibitors.
Topic: Troubleshooting Protein Degradation in Cell Lysates Subject Matter Expert: Senior Application Scientist, Biochemistry Division[1]
Introduction: The Thermodynamics of Lysis
Welcome to the Support Center. If you are here, you are likely staring at a Western blot with smeared lanes, a mass spectrometry report with "ragged ends," or a purification yield that has mysteriously vanished.
The Core Problem: A living cell is a masterpiece of compartmentalization. Proteases are sequestered in lysosomes or kept inactive (zymogens) until needed.[1] When you lyse a cell, you destroy this order. You are effectively mixing the fuel (your protein) with the fire (proteases) in a single tube.[1]
Protease inhibitors (PIs) are not magic wands; they are chemical antagonists that fight a kinetic war against enzymes.[1] If the protease cleaves your protein faster than the inhibitor binds to the protease, you lose.
This guide moves beyond "add more tablet" and dissects the mechanism of failure .
Module 1: Diagnostic Troubleshooting (Q&A)
Scenario A: "I added a protease inhibitor tablet, but my protein still degrades over time."
Diagnosis: The "Tablet Trap" & Hydrolytic Instability. Root Cause: Many researchers assume a PI cocktail is stable indefinitely after dissolution. It is not. The most common broad-spectrum serine protease inhibitor, PMSF (Phenylmethylsulfonyl fluoride), is chemically unstable in aqueous buffers.[1]
-
Mechanism: PMSF inhibits serine proteases by sulfonating the active site serine.[1] However, water molecules also attack the sulfonyl group (hydrolysis).[1]
-
The Data: At pH 8.0 and 25°C, the half-life (
) of PMSF is roughly 35 minutes [1].[1] If your lysis takes 2 hours, your protection is gone halfway through.
Corrective Action:
-
Split-Dosing: Do not add the full PI dose at the start. Add 50% immediately upon lysis and the remaining 50% after 1 hour.
-
Temperature Control: Keep lysates at 4°C strictly. Hydrolysis rates drop significantly at lower temperatures.[1]
-
Switch Inhibitors: For long incubations, replace PMSF with AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride).[1] AEBSF is water-soluble and stable for hours at physiological pH [2].[1]
Scenario B: "I am purifying a His-tagged protein. I skipped EDTA to save my column, and now my protein is degraded."
Diagnosis: Metalloprotease-Mediated Cleavage.[1] Root Cause: You are in a "Double Bind." Metalloproteases require divalent cations (usually Zn²⁺) to function.[1] EDTA stops them by chelating these ions.[2][3][4] However, EDTA also strips Nickel (Ni²⁺) from IMAC (Immobilized Metal Affinity Chromatography) columns, ruining purification.[1]
Corrective Action:
-
The EGTA Compromise: EGTA has a lower affinity for Ni²⁺ than EDTA but still chelates Ca²⁺/Zn²⁺ effectively enough for some metalloproteases.[1]
-
The "Flow-Through" Method:
-
EDTA-Free Cocktails: Use cocktails containing Phosphoramidon or Bestatin if specific metalloproteases are the culprit, though these are narrower in spectrum than EDTA [3].[1]
Scenario C: "My protein degrades specifically when I add DTT or Beta-mercaptoethanol."
Diagnosis: Reductive Activation of Cysteine Proteases. Root Cause: You are accidentally fueling the enemy. Cysteine proteases (e.g., Papain, Cathepsins B, L, H) require a reduced sulfhydryl group (-SH) at their active site to be catalytically active.[1] By adding DTT to protect your protein from oxidation, you are chemically activating these proteases.
Corrective Action:
-
Mandatory Pairing: Never use DTT/BME without a potent cysteine protease inhibitor like E-64 or Leupeptin .
-
Inhibitor Selection: E-64 is an irreversible inhibitor that is highly effective against cysteine proteases and does not react with DTT.[1] Ensure your cocktail contains adequate E-64 (typically 1-10 µM) [4].[1]
Scenario D: "I am working with lysosomal fractions or low pH buffers."
Diagnosis: Aspartic Protease Hyperactivity.[1] Root Cause: Aspartic proteases (like Cathepsin D and Pepsin) are optimally active at acidic pH.[1] Standard neutral lysis buffers often mask their activity, but low pH buffers wake them up.[1]
Corrective Action:
-
Pepstatin A is Non-Negotiable: Most serine protease inhibitors (PMSF, Aprotinin) are useless against aspartic proteases. You must use Pepstatin A .
-
Solubility Check: Pepstatin A is insoluble in water. It must be dissolved in MeOH, EtOH, or DMSO/Acetic Acid.[1][5][6] If you drop a stock solution directly into an aqueous buffer, it may precipitate instantly, providing zero protection. Vortex vigorously and ensure the final concentration is maintained [5].
Module 2: Visualizing the Failure Points
The following diagram illustrates the decision matrix for troubleshooting degradation based on experimental conditions.
Figure 1: Decision Logic for Protease Inhibitor Selection. Follow the path based on your buffer composition to identify the likely culprit.[7]
Module 3: Critical Reference Data
Table 1: The "Big 6" Inhibitor Profile
Use this table to build a custom cocktail when tablets fail.
| Inhibitor | Target Protease Class | Mechanism | Stability (pH 7.[1][8]5) | Solvent Compatibility | Critical Notes |
| PMSF | Serine | Irreversible (Sulfonylation) | Low ( | IPA, EtOH (Anhydrous) | Toxic.[1] Add fresh. Inactivated by DTT. |
| AEBSF | Serine | Irreversible (Sulfonylation) | High (Hours) | Water | Water-soluble alternative to PMSF.[1][9] |
| Leupeptin | Serine / Cysteine | Reversible (Competitive) | High | Water | Inhibits Trypsin/Papain.[1] Does NOT inhibit Chymotrypsin. |
| Pepstatin A | Aspartic | Reversible (Tight binding) | High | MeOH, DMSO, AcOH | Insoluble in water.[1][5] Essential for lysosomal lysates.[1] |
| E-64 | Cysteine | Irreversible | High | Water/Ethanol | Essential if using DTT. Highly specific. |
| EDTA | Metalloproteases | Reversible (Chelation) | High | Water | Incompatible with Ni-NTA / His-Tag purification. |
Table 2: Buffer Incompatibility Matrix
| Buffer Component | Incompatible Inhibitor | Reason for Failure |
| DTT / BME | PMSF | Reducing agents can chemically inactivate PMSF [1].[1] |
| DTT / BME | (Lack of E-64) | Reducing agents activate cysteine proteases, requiring stronger inhibition. |
| Ni-NTA Resin | EDTA / EGTA | Chelators strip the Nickel ions, preventing protein binding.[1] |
| Low pH (< 5.0) | General Serine PIs | Most serine proteases are inactive at low pH; focus shifts to Aspartic proteases.[1] |
Module 4: The "Kinetic Defense" Lysis Protocol
Objective: Maximize protein recovery by minimizing the "Time-Temperature-Protease" window.
Materials:
-
Lysis Buffer (Pre-chilled to 4°C).
-
Liquid Nitrogen (optional but recommended).[1]
Step-by-Step Methodology:
-
The Pre-Chill:
-
The Activation (T=0):
-
Right before adding buffer to cells, add the 100X PI Cocktail to the buffer.
-
Why? If using PMSF, the clock starts ticking the moment it hits the water.
-
-
Mechanical Disruption:
-
Resuspend cells immediately.
-
Sonicate or homogenize in short bursts on ice. Monitor temperature; if the sample heats up, proteases work faster (Arrhenius effect).[1]
-
-
The "Booster" Shot (For long protocols):
-
If the lysis/clarification step exceeds 45 minutes, add a second dose of PMSF (0.5 mM final) or PI cocktail.
-
-
Clarification:
-
Centrifuge at high speed (15,000 x g) for 15 mins at 4°C.
-
Transfer supernatant to a fresh tube immediately. Do not disturb the pellet (which often contains proteases and debris).[1]
-
-
Immediate Denaturation (For Westerns):
References
-
James, G. T. (1978).[1] Inactivation of the protease inhibitor phenylmethylsulfonyl fluoride in buffers.[1] Analytical Biochemistry, 86(2), 574–579.[1] Link
-
Mintz, G. R. (1993).[1] Biopharmaceutical applications of AEBSF, a water-soluble serine protease inhibitor. Biopharm, 6, 34-38.[1]
-
Thermo Fisher Scientific. (n.d.).[1] Halt Protease Inhibitor Cocktail User Guide. Retrieved from
-
Barrett, A. J., et al. (1982).[1] L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane (E-64) and its analogues as inhibitors of cysteine proteinases including cathepsins B, H and L. Biochemical Journal, 201(1), 189–198.[1] Link
-
Sigma-Aldrich. (n.d.).[1] Pepstatin A Product Information & Solubility Guide. Retrieved from [1]
Sources
- 1. PMSF - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 胃酶抑素 A ≥100,000 U/mg | Sigma-Aldrich [sigmaaldrich.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. lifetechindia.com [lifetechindia.com]
- 9. agscientific.com [agscientific.com]
- 10. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Leupeptin Trifluoroacetate Salt
The following technical guide is structured as a specialized support center resource. It addresses the physicochemical properties, stability constraints, and experimental variables governing the use of Leupeptin trifluoroacetate (TFA) salt .[1]
Topic: pH Effects on Stability, Solubility, and Inhibitory Activity Audience: Drug Discovery, Biochemistry, and Assay Development Teams[1]
Core Technical Overview
Leupeptin (Acetyl-Leu-Leu-Arg-al) is a reversible, competitive transition-state inhibitor.[1][2] It targets serine and cysteine proteases (e.g., Trypsin, Plasmin, Papain, Calpain, Cathepsin B) by forming a hemiacetal or hemithioacetal adduct with the active site hydroxyl or thiol group.[1][2]
The Trifluoroacetate (TFA) salt form is a common synthetic preparation.[1][2] Unlike the hemisulfate salt (often isolated from Streptomyces), the TFA salt is highly soluble but introduces specific pH considerations due to the acidic counterion and the lability of the pharmacophore's aldehyde group.[1]
Critical Handling & Stability Protocols (Q&A)
Section A: Solubility & Reconstitution
Q: How does the TFA counterion affect the pH of my stock solution? A: The trifluoroacetate group is a strong acid. When Leupeptin TFA is dissolved in unbuffered water, the solution pH will be acidic (typically pH 3.0–5.0 depending on concentration).[1][2]
-
Scientist’s Insight: This acidity is actually beneficial for storage stability . The primary degradation mechanism of Leupeptin is racemization of the L-arginal aldehyde group, which accelerates significantly at alkaline pH.
-
Action: Dissolve in molecular biology grade water or dilute acetic acid for stock solutions. Do not dissolve directly in alkaline buffers (pH > 8.[1][2]0) for long-term storage.
Q: What is the optimal solvent system for high-concentration stocks? A:
| Solvent | Solubility Limit | Stability Note |
|---|---|---|
| Water | ~50 mg/mL | Good for short-term; acidic pH (TFA) protects against racemization.[1][2] |
| DMSO | ~25 mg/mL | Recommended for long-term storage. Prevents hydrolysis. |
| Ethanol | ~33 mg/mL | Viable, but evaporation can alter concentration over time.[1] |
| PBS (pH 7.2) | ~10 mg/mL | High Risk. Use immediately.[1][2] Neutral pH accelerates degradation.[3] |
Section B: pH-Dependent Stability (The "Racemization Trap")
Q: Why did my Leupeptin lose potency after sitting at 4°C overnight in buffer? A: You likely encountered base-catalyzed racemization .[1][2]
-
Mechanism: The active aldehyde pharmacophore exists as the L-isomer. At neutral to alkaline pH (pH > 7.0), the
-proton on the arginine aldehyde is susceptible to abstraction, leading to racemization into the inactive D-isomer.[1][2] -
Data Point: Aqueous solutions at neutral pH are stable for only hours . At pH > 9.0, inactivation is rapid.[1]
-
Protocol: Always prepare working solutions immediately before use. Keep stocks frozen (-20°C) and acidic.
Section C: Enzymatic Activity vs. Inhibitor Stability
Q: My protease requires pH 8.0 for activity. Will Leupeptin work? A: Yes, but you are working against a "ticking clock."
-
The Paradox: Most serine proteases (e.g., Trypsin) function optimally at pH 7.5–8.[1][2]5. However, Leupeptin is least stable in this range.
-
Solution: Add Leupeptin to the assay buffer last, immediately prior to initiating the reaction. Do not pre-incubate the inhibitor in the alkaline buffer for extended periods (>30 mins) without substrate or enzyme present.[1][2]
Visualizing the Stability Workflow
The following diagram illustrates the decision logic for handling Leupeptin TFA to maximize shelf-life and assay reliability.
Figure 1: Workflow for reconstitution and storage. Green nodes indicate stable pathways; red nodes indicate high-risk steps leading to inactivation.[2]
Troubleshooting Guide: Common Failure Modes
Scenario 1: "No Inhibition Observed"
| Potential Cause | Diagnosis | Corrective Action |
| Alkaline Storage | Did you store the stock in PBS or Tris (pH > 7)? | Discard stock. Reconstitute fresh powder in water or DMSO. |
| Racemization | Was the inhibitor pre-incubated at pH > 8.5 for >1 hour? | Limit pre-incubation time. Add inhibitor immediately before substrate. |
| Wrong Target | Are you trying to inhibit Chymotrypsin or Thrombin? | Leupeptin does not inhibit these.[4][5] Use Chymostatin or Hirudin respectively. |
Scenario 2: "Assay Interference / Weird Readouts"
Q: I am seeing high background in my Lowry protein assay. A: Leupeptin contains an aldehyde group , which acts as a reducing agent.[4][6][7] It interferes with colorimetric assays that rely on reduction (like Lowry).[1][2][4][6]
-
Fix: Use the Bradford assay or BCA assay (though BCA can still be affected at high concentrations, Bradford is generally more resistant).[1][2] Alternatively, remove the inhibitor via dialysis/desalting before quantification if possible.
Scenario 3: "Precipitation upon addition to assay"
Q: My assay buffer turned cloudy when I added the inhibitor. A: This is likely a pH Shock or Salting Out effect.
-
Cause: Adding a highly acidic TFA stock (pH ~3) to a low-capacity buffer might crash the pH or the protein.[1][2]
-
Fix: Ensure your assay buffer (e.g., HEPES, Tris) has sufficient molarity (≥50 mM) to buffer the addition of the acidic inhibitor stock.[1][2] Check the final pH after addition.
Mechanism of Action & pH Dependency
The following diagram details the molecular fate of Leupeptin based on pH conditions.
Figure 2: Mechanistic fate of Leupeptin.[1][2] High pH drives the equilibrium toward the inactive D-isomer (Racemization).[2]
References
-
Sigma-Aldrich. Product Information: Leupeptin. Accessed 2024. Link
-
Cayman Chemical. Leupeptin (hemisulfate) Product Insert. Link
-
Aoyagi, T., et al. (1969).[1][2][4][5][6][8] "Biological activities of leupeptins." The Journal of Antibiotics, 22(11), 558-568.[1][2][8] Link
-
Kuramochi, H., et al. (1979).[1][2][4][7] "Kinetic study on the inhibition of trypsin by leupeptin." Journal of Biochemistry, 86(5), 1403–1410.[1][2][7] Link
-
Thermo Fisher Scientific. Protease Inhibitors: Troubleshooting Guide. Link
Sources
- 1. Leupeptin - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mpbio.com [mpbio.com]
- 5. Leupeptin Hemisulfate | Cell Signaling Technology [cellsignal.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Senior Application Scientist's Guide to Serine Protease Inhibition: Leupeptin vs. PMSF
In the landscape of biochemical research and drug development, the precise control of protease activity is paramount. Unchecked proteolysis following cell lysis can rapidly degrade target proteins, compromising experimental integrity. Serine proteases, one of the largest and most crucial classes of proteolytic enzymes, are common culprits. Their inhibition is a routine yet critical step in preserving protein samples.
This guide provides an in-depth comparison of two workhorse serine protease inhibitors: Leupeptin, a microbial-derived peptide aldehyde, and Phenylmethylsulfonyl Fluoride (PMSF), a synthetic sulfonyl fluoride. As a senior application scientist, my goal is to move beyond a simple recitation of facts and delve into the causality behind experimental choices, empowering you to select the optimal inhibitor for your specific application with confidence.
At a Glance: Key Differentiators
| Feature | Leupeptin Trifluoroacetate Salt | Phenylmethylsulfonyl Fluoride (PMSF) |
| Mechanism | Reversible, Competitive Transition-State Analog | Irreversible, Covalent Modification |
| Target Class | Serine (Trypsin-like) & Cysteine Proteases[1][2] | Primarily Serine Proteases[3][4][5] |
| Reversibility | Yes (can be removed by dialysis)[1][2] | No (permanent inactivation)[5][6] |
| Aqueous Stability | High (Stable for 1 week at 4°C)[1] | Very Low (t½ ≈ 35-55 min at pH 7.5-8.0)[3][5][7] |
| Solubility | Water, Ethanol, DMF, Acetic Acid[1][2] | Anhydrous Alcohol, Isopropanol, DMSO[3][7] |
| Toxicity Profile | Low toxicity[2][8] | Highly Toxic & Corrosive Neurotoxin [3][9] |
| Typical Working Conc. | 0.5 - 10 µM[1] | 0.1 - 1 mM[3][4] |
Part 1: The Chemistry of Inhibition - A Tale of Two Mechanisms
The fundamental difference between Leupeptin and PMSF lies in their chemical interaction with the protease's active site. This distinction dictates their reversibility, specificity, and ultimately, their application.
Leupeptin: The Reversible Mimic
Leupeptin is a tripeptide (N-acetyl-L-leucyl-L-leucyl-L-argininal) ending in a reactive aldehyde group.[1][2] This aldehyde is the key to its function. It acts as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. The aldehyde group forms a covalent but reversible hemiacetal adduct with the hydroxyl group of the active site serine residue.[2] Because this bond is not permanently stable, the inhibition is competitive and can be overcome by high substrate concentrations or removed entirely via dialysis.[1][2]
PMSF: The Irreversible Agent
PMSF operates through a mechanism of irreversible inactivation. It reacts specifically with the hyper-reactive serine residue within the catalytic triad of the enzyme's active site.[3][5] The fluoride acts as a good leaving group, and the sulfonyl group of PMSF forms a stable, covalent sulfonyl-ester bond with the serine's hydroxyl group.[5] This modification is permanent; the enzyme is effectively "dead" and cannot be regenerated. This process is more accurately described as inactivation rather than inhibition.
Caption: Mechanisms of Leupeptin (reversible) vs. PMSF (irreversible) inhibition.
Part 2: Practical Considerations for the Bench Scientist
Choosing an inhibitor involves more than just understanding its mechanism. Stability, safety, and spectrum of activity are critical factors that impact experimental success and laboratory safety.
Stability and Handling: A Critical Divide
This is arguably the most significant practical difference between the two.
-
Leupeptin trifluoroacetate salt is a researcher-friendly compound. It is readily soluble in water and aqueous buffers, where it remains stable for up to a week at 4°C and for months when stored at -20°C.[1][2][10] This allows for the preparation of stable stock solutions, simplifying its inclusion in lysis buffers.
-
PMSF , in stark contrast, is notoriously unstable in aqueous environments.[3][7] It undergoes rapid hydrolysis, with a half-life that is highly pH-dependent: approximately 110 minutes at pH 7.0, but only 35 minutes at pH 8.0 (at 25°C).[3][4][11]
-
Causality: This instability necessitates a critical workflow adjustment. PMSF stock solutions must be prepared in an anhydrous solvent like isopropanol, ethanol, or DMSO and stored in aliquots at -20°C.[7] The inhibitor must then be added to the aqueous lysis buffer immediately before use. If your protocol involves long incubation steps, you may need to add PMSF multiple times to maintain an effective concentration.[7]
-
Safety Profile: A Non-Negotiable Priority
-
Leupeptin is considered to have low toxicity and poses minimal handling risks, making it a safe choice for routine laboratory use.[2] However, some studies have noted potential long-term effects, such as morphological changes in cultured neurons or an increased incidence of tumors in mice with prolonged exposure, which should be considered.[8][12]
-
PMSF is a hazardous compound that demands stringent safety protocols. It is a highly toxic, corrosive, and cytotoxic chemical.[4][9] As a potent cholinesterase inhibitor, it is also a neurotoxin.[3] Upon hydrolysis in water, it releases hydrofluoric acid (HF), which is itself extremely toxic and corrosive.[9][13]
Specificity and Spectrum of Activity
Neither inhibitor is perfectly specific, and their overlapping yet distinct profiles are key to selection.
-
Leupeptin has a broader spectrum, effectively inhibiting trypsin-like serine proteases (e.g., trypsin, plasmin, kallikrein) and many cysteine proteases (e.g., papain, cathepsin B, calpain).[1][2][15] Notably, it does not inhibit chymotrypsin.[1][2] This makes it an excellent choice when you need to inhibit both serine and cysteine proteases simultaneously.
-
PMSF is primarily known as a serine protease inhibitor, targeting enzymes like trypsin, chymotrypsin, and thrombin.[3][6][7] It can also inhibit some cysteine proteases (like papain) and acetylcholinesterases.[16] Its effectiveness can be limited by steric hindrance; the bulky phenyl group may not be able to access the active site of all serine proteases.[3]
Part 3: Experimental Design - A Protocol for Head-to-Head Comparison
To trust your choice of inhibitor, you must be able to validate its efficacy in your system. This protocol provides a self-validating framework for comparing the performance of Leupeptin and PMSF using a generic chromogenic serine protease substrate.
Objective:
To determine and compare the inhibitory potency (e.g., IC50) of Leupeptin and PMSF against a specific serine protease.
Materials:
-
Purified serine protease of interest (e.g., Trypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂)
-
Leupeptin trifluoroacetate salt
-
PMSF
-
Anhydrous isopropanol
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Caption: Workflow for comparing protease inhibitor efficacy.
Step-by-Step Methodology:
-
Prepare Stock Solutions:
-
Leupeptin (10 mM): Dissolve Leupeptin trifluoroacetate salt in sterile, nuclease-free water. Aliquot and store at -20°C. This stock is stable for months.[10]
-
PMSF (100 mM): In a chemical fume hood, dissolve PMSF powder in anhydrous isopropanol. Aliquot in tightly sealed tubes and store at -20°C. This stock is stable for up to 9 months.[3][7]
-
Protease & Substrate: Prepare stocks according to manufacturer recommendations.
-
-
Assay Preparation:
-
Create a serial dilution series for both Leupeptin and PMSF in the Assay Buffer. The final concentrations should bracket the expected IC50 values (e.g., for Leupeptin, test from 1 nM to 100 µM; for PMSF, test from 1 µM to 5 mM).
-
Causality Check: The PMSF dilutions must be made just before adding them to the plate. Due to its rapid hydrolysis, letting the aqueous dilutions sit on the bench will lead to an underestimation of its potency.
-
-
Microplate Setup (per well):
-
Control Wells:
-
100% Activity Control: Assay Buffer, Protease (No Inhibitor).
-
No Enzyme Control: Assay Buffer, Substrate (No Protease).
-
-
Test Wells:
-
Add Assay Buffer.
-
Add the corresponding volume of diluted inhibitor (Leupeptin or PMSF).
-
Add the Protease solution.
-
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate at room temperature for 15 minutes.
-
Causality Check: This step allows the inhibitors to bind to the enzyme before the substrate is introduced, which is especially important for accurately assessing the potency of irreversible inhibitors like PMSF.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately place the plate in a microplate reader set to the appropriate wavelength (e.g., 405 nm) and temperature.
-
Measure the absorbance kinetically (e.g., one reading per minute) for 20-30 minutes.
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.
-
Normalize the data: Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot percent inhibition versus the logarithm of inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each inhibitor. This provides a quantitative measure of potency.[17]
-
Conclusion: Making an Authoritative Choice
The choice between Leupeptin and PMSF is a classic example of balancing efficacy, safety, and experimental context.
Choose Leupeptin Trifluoroacetate Salt when:
-
You require reversible inhibition.
-
Your protocol involves inhibiting both serine and cysteine proteases.
-
Ease of use and safety are priorities; its stability in aqueous buffers simplifies buffer preparation.
-
Your experimental timeline is long, and you need an inhibitor that remains active in solution.
Choose PMSF when:
-
You require complete and irreversible inactivation of serine proteases.
-
Your primary targets are serine proteases like chymotrypsin (which Leupeptin does not inhibit).[2]
-
The short half-life is acceptable for your experimental window, or you can re-add it during long procedures.
-
You are working in a facility equipped with the mandatory safety infrastructure (fume hood) and are trained in handling highly toxic chemicals.
Ultimately, the most trustworthy protocol is a self-validating one. While this guide provides the foundational logic for choosing an inhibitor, the final authority is your own experimental data. By testing these inhibitors in your specific system, you can ensure the integrity of your samples and the reliability of your results.
References
-
Wikipedia. PMSF. [Link]
-
Wikipedia. Leupeptin. [Link]
-
Protocols Online. PMSF. [Link]
-
Purdue University. Standard Operating Procedure: Phenylmethanesulfonyl fluoride (PMSF). [Link]
-
LSU Health Shreveport. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF). [Link]
-
PubMed. Differential toxicity of protease inhibitors in cultures of cerebellar granule neurons. [Link]
-
MP Biomedicals. TECHNICAL INFORMATION - Leupeptin. [Link]
-
PubMed. Inhibition studies of some serine and thiol proteinases by new leupeptin analogues. [Link]
-
Duke University Occupational & Environmental Safety Office. Chemical Safety Guidelines - PMSF and HF Releasers. [Link]
-
PubMed. Effect of leupeptin, a protease inhibitor, on the development of spontaneous tumors in strain A mice. [Link]
-
Biocompare. How to Select the Right Protease Inhibitor. [Link]
-
AmericanBio. PHENYLMETHYLSULFONYL FLUORIDE (PMSF) Safety Data Sheet. [Link]
-
MP Biomedicals. Leupeptin Trifluoroacetate Salt. [Link]
-
PubChem - NIH. Leupeptin | C20H38N6O4 | CID 72429. [Link]
-
ACS Publications. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. [Link]
-
ResearchGate. IC50 curve for PMSF (the effective concentration of PMSF for reducing enzyme activity up to 50%). [Link]
-
Frontiers in Molecular Neuroscience. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. [Link]
-
PubMed Central (PMC). Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates. [Link]
-
National Institutes of Health (NIH). Comparative Antiviral Efficacy of Viral Protease Inhibitors against the Novel SARS-CoV-2 In Vitro. [Link]
-
ACS Publications. Screening for Inhibitors of Main Protease in SARS-CoV-2: In Silico and In Vitro Approach Avoiding Peptidyl Secondary Amides. [Link]
Sources
- 1. Leupeptin - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. PMSF - Wikipedia [en.wikipedia.org]
- 4. lifetechindia.com [lifetechindia.com]
- 5. goldbio.com [goldbio.com]
- 6. agscientific.com [agscientific.com]
- 7. agscientific.com [agscientific.com]
- 8. Differential toxicity of protease inhibitors in cultures of cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. purdue.edu [purdue.edu]
- 10. mpbio.com [mpbio.com]
- 11. PMSF | Protocols Online [protocolsonline.com]
- 12. Effect of leupeptin, a protease inhibitor, on the development of spontaneous tumors in strain A mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. safety.duke.edu [safety.duke.edu]
- 14. americanbio.com [americanbio.com]
- 15. caymanchem.com [caymanchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
Technical Comparison: Leupeptin Trifluoroacetate vs. Aprotinin in Protease Inhibition
The following guide provides a technical comparison between Leupeptin trifluoroacetate and Aprotinin, structured for researchers and drug development professionals.
Executive Summary
In protein biochemistry, the choice between Leupeptin and Aprotinin is rarely a binary one; rather, it is a question of complementary coverage . While both are potent inhibitors of serine proteases (specifically trypsin-like enzymes), their mechanisms, stability profiles, and off-target specificities differ fundamentally.
-
Leupeptin (as Trifluoroacetate salt): A small-molecule tripeptide aldehyde acting as a transition-state analog. It is the critical defense against cysteine proteases (e.g., Cathepsins) and trypsin-like serine proteases.
-
Aprotinin (BPTI): A 58-amino acid polypeptide acting via a "lock-and-key" steric occlusion mechanism. It provides superior stability and high-affinity inhibition of serine proteases (including Chymotrypsin and Kallikrein) but has zero efficacy against cysteine proteases.
Core Insight: For cell lysis and protein purification, neither inhibitor is sufficient alone. Leupeptin is required to suppress lysosomal cysteine proteases released during lysis, while Aprotinin provides a stable blockade against serine proteases that Leupeptin misses (e.g., Chymotrypsin).
Mechanistic Deep Dive
The efficacy of these inhibitors is dictated by their interaction with the protease active site.
Leupeptin: The Transition State Analog
Leupeptin (Acetyl-Leu-Leu-Arg-al) terminates in an aldehyde group. This electrophilic aldehyde is subject to nucleophilic attack by the hydroxyl group of the active site serine (or the thiol of a cysteine).
-
Mechanism: Forms a covalent, yet reversible, hemiacetal (with serine) or hemithioacetal (with cysteine) adduct. This mimics the transition state of peptide bond hydrolysis, effectively "freezing" the enzyme.
-
Implication: Because the aldehyde is reactive, Leupeptin is sensitive to oxidation and racemization (L- to D-isomer conversion renders it inactive).[1][2]
Aprotinin: The Steric Clamp
Aprotinin is a Kunitz-type inhibitor.[3][4][5] It does not form a covalent bond.
-
Mechanism: It inserts a specific residue (Lysine-15 ) into the specificity pocket of the protease.[3][4] The surrounding protein scaffold forms an extensive, rigid interface that binds with near-covalent affinity (
M for trypsin). -
Implication: Aprotinin is exceptionally stable against pH, temperature, and proteolytic degradation, making it a "rugged" component of lysis buffers.
Visualization: Mechanism of Action
Caption: Leupeptin forms a reversible covalent adduct mimicking the transition state, while Aprotinin acts as a high-affinity steric plug.
Quantitative Efficacy Data
The following table contrasts the inhibitory constants (
| Feature | Leupeptin (TFA Salt) | Aprotinin |
| Molecular Weight | 475.6 Da (Salt form) | ~6,512 Da |
| Primary Targets | Trypsin-like Serine, Cysteine Proteases | Serine Proteases only |
| Trypsin Inhibition ( | 3.5 nM [1] | 0.06 pM (Tight Binding) [2] |
| Plasmin Inhibition ( | 3.4 nM [1] | 1.0 nM [2] |
| Cathepsin B ( | 4.1 nM (Potent) [1] | No Inhibition (> 100 µM) |
| Chymotrypsin ( | Weak / No Inhibition | 9.0 nM [2] |
| Kallikrein ( | ~19 µM (Weak) | 30 nM (Potent) [2] |
| Cell Permeability | Moderate (Active in live cells) | Poor (Requires microinjection/transfection) |
Critical Analysis:
-
The Cysteine Gap: If you use Aprotinin alone, you leave Cathepsin B, H, and L unchecked. These are abundant lysosomal proteases released during cell lysis that will rapidly degrade your target protein.[6]
-
The Chymotrypsin Gap: If you use Leupeptin alone, Chymotrypsin activity remains high.
Chemical Properties & Handling
Leupeptin Trifluoroacetate (TFA) vs. Hydrochloride
Leupeptin is often supplied as a TFA salt because it is purified via reverse-phase HPLC using TFA as an ion-pairing agent.
-
Solubility: The TFA salt is highly water-soluble (>50 mg/mL).[2]
-
Toxicity: For in vitro lysis, the TFA counterion is negligible. However, for live-cell imaging or culture treatment, the Hydrochloride (HCl) salt is preferred to avoid the potential cytotoxicity of trifluoroacetate [3].
-
Stability: Aqueous stocks (10 mM) are stable for 1 week at 4°C. However, at neutral pH, the aldehyde group slowly racemizes. Always store stocks at -20°C.
Aprotinin Stability
Aprotinin is one of the most stable proteins known.[7] It retains activity in 8M Urea and can withstand low pH. It is less sensitive to oxidation than Leupeptin.
Experimental Protocols
Protocol A: Preparation of Master Stocks
Trustworthiness Check: This protocol ensures long-term stability by preventing freeze-thaw degradation and racemization.
1. Leupeptin TFA Stock (10 mM / ~1000X)
-
Mass: Weigh 4.75 mg of Leupeptin TFA (MW 475.6).
-
Solvent: Dissolve in 1.0 mL of sterile distilled water (or dilute acetic acid for extended stability). Avoid phosphate buffers for storage as they can accelerate aldehyde oxidation.
-
Aliquot: Dispense 50 µL aliquots into PCR tubes.
-
Storage: Store at -20°C (Stable for 6 months). Do not refreeze.
2. Aprotinin Stock (10 mg/mL / ~1000X)
-
Mass: Weigh 10 mg of Aprotinin (Lyophilized powder).
-
Solvent: Dissolve in 1.0 mL of 50 mM Tris-HCl (pH 8.0) containing 100 mM NaCl. (NaCl prevents aggregation).
-
Storage: Store at 4°C (Stable for 1 month) or aliquot and freeze at -20°C for long term.
Protocol B: The "Gold Standard" Lysis Buffer
This formulation validates the "Cocktail" approach, covering Serine, Cysteine, and Aspartic proteases (via Pepstatin A, included for completeness).
Reagents:
-
Base Buffer: RIPA or Non-idet P-40 (NP-40) Lysis Buffer.
-
Aprotinin Stock (10 mg/mL).[7]
-
Pepstatin A (1 mg/mL in MeOH - optional but recommended).
-
PMSF (100 mM in Isopropanol - Serine protease irreversible inhibitor).
Procedure:
-
Chill: Pre-cool the Base Buffer to 4°C on ice.
-
Activate PMSF: Add PMSF to 1 mM final concentration immediately before use (PMSF hydrolyzes rapidly in water; half-life ~30 mins).
-
Add Reversible Inhibitors:
-
Add Leupeptin to 10 µM (1:1000 dilution).
-
Add Aprotinin to 10 µg/mL (approx 1.5 µM) (1:1000 dilution).
-
(Optional) Add Pepstatin A to 1 µg/mL.
-
-
Lysis: Resuspend cell pellet immediately in the cold inhibitor cocktail.
Visualization: Lysis Workflow & Decision Tree
Caption: Decision tree for selecting inhibitor salt forms and cocktail composition based on experimental intent.
References
-
Umezawa, H. (1976).[1] Structures and activities of protease inhibitors of microbial origin. Methods in Enzymology, 45, 678-695.[1]
-
Fritz, H., & Wunderer, G. (1983). Biochemistry and applications of aprotinin, the kallikrein inhibitor from bovine organs.[3][4][5][7] Arzneimittel-Forschung, 33(4), 479-494.
-
BenchChem Technical Guide. (2025). A Comparative Guide to TFA and HCl Salts in Peptide Research.
Sources
A Researcher's Guide to Cysteine Protease Inhibition: Evaluating Alternatives to Leupeptin
In the intricate landscape of cellular biology and drug development, the precise control of protease activity is paramount. Cysteine proteases, a major class of proteolytic enzymes, are pivotal in a myriad of physiological processes, ranging from protein turnover and antigen presentation to apoptosis. Their dysregulation is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and infectious diseases, making them compelling targets for therapeutic intervention and essential considerations in protein biochemistry.
For decades, Leupeptin, a microbial-derived peptide aldehyde, has been a workhorse in laboratories for the inhibition of both serine and cysteine proteases. However, its reversible nature and broad specificity can be limiting for certain applications. This guide provides a comprehensive comparison of viable alternatives to Leupeptin trifluoroacetate salt, with a focus on their mechanisms, specificity, and practical application in experimental settings. We will delve into the performance of key inhibitors, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific needs.
Understanding the Landscape: A Comparative Overview of Cysteine Protease Inhibitors
The selection of an appropriate cysteine protease inhibitor hinges on the specific experimental goals. Key considerations include the desired level of specificity, the need for reversible or irreversible inhibition, and the experimental system (e.g., cell-free extract vs. live-cell imaging). Below, we compare Leupeptin with prominent alternatives.
| Inhibitor | Class | Mechanism of Action | Key Characteristics |
| Leupeptin | Peptide Aldehyde | Reversible, covalent | Broad-spectrum inhibitor of cysteine (e.g., cathepsins, calpains) and some serine proteases (e.g., trypsin, plasmin). Not cell-permeable. |
| E-64 | Epoxysuccinyl Peptide | Irreversible, covalent | Potent, highly selective, and broad-spectrum inhibitor of many cysteine proteases.[1][2] Does not inhibit serine proteases (with the exception of trypsin).[2] Cell-permeable derivatives like E-64d are available.[3] |
| Z-FA-FMK | Fluoromethyl Ketone (FMK) | Irreversible, covalent | Cell-permeable inhibitor of caspases and other cysteine proteases like cathepsins B and L.[4][5] Often used in apoptosis studies.[6] |
| Antipain | Peptide Aldehyde | Reversible, covalent | A non-selective inhibitor of serine and cysteine proteases with a similar action to leupeptin.[7] |
| Chymostatin | Peptide Aldehyde | Reversible, non-covalent | Primarily known as a chymotrypsin inhibitor, but also inhibits some cysteine proteases like cathepsin B.[8][9][10] |
Delving Deeper: Mechanism of Action and Specificity
The efficacy of a protease inhibitor is intrinsically linked to its mechanism of action and its specificity towards the target enzyme.
Leupeptin: The Reversible Workhorse
Leupeptin acts as a transition-state analog, forming a reversible covalent bond between its aldehyde group and the active site cysteine of the protease.[11] This broad reactivity, while useful for general protease inhibition in lysates, can be a drawback when studying specific cysteine protease functions.
E-64: The Irreversible and Specific Alternative
E-64 and its derivatives represent a class of highly specific and potent irreversible inhibitors of cysteine proteases.[1] The epoxide ring of E-64 is subject to nucleophilic attack by the active site cysteine thiol, forming a stable thioether bond.[1][2] This irreversible binding makes E-64 an excellent tool for applications requiring complete and sustained inhibition of cysteine protease activity.
Mechanism of Covalent Inhibition by E-64
Caption: Nucleophilic attack by the active site cysteine on the epoxide ring of E-64 leads to irreversible inhibition.
Z-FA-FMK: Targeting Apoptosis and Beyond
Z-FA-FMK is a cell-permeable, irreversible inhibitor belonging to the fluoromethyl ketone class.[4][5] The fluoromethyl ketone moiety forms a covalent bond with the active site cysteine. While it is a potent inhibitor of effector caspases, it also demonstrates significant activity against other cysteine proteases like cathepsins B and L.[4][6] This makes it a valuable tool for dissecting the roles of these proteases in apoptosis and other cellular pathways.
Antipain and Chymostatin: Alternative Peptide Aldehydes
Antipain, like leupeptin, is a peptide aldehyde that reversibly inhibits a range of serine and cysteine proteases.[7] Its specificity profile is similar to leupeptin, though with some reported differences in potency against specific enzymes.[7] Chymostatin, while primarily a serine protease inhibitor, also exhibits inhibitory activity against certain cysteine proteases, such as cathepsin B.[9][10]
Quantitative Comparison: A Look at the Data
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. The table below summarizes reported IC50 values for select inhibitors against common cysteine proteases. It is important to note that these values can vary depending on the assay conditions.
| Inhibitor | Papain IC50 | Cathepsin B IC50 | Cathepsin L IC50 | Calpain I Ki | Calpain II Ki |
| Leupeptin | 310 nM[12] | - | - | - | - |
| E-64 | 9 nM[13] | - | - | - | - |
| ALLN (MG-101) | - | 150 pM (Ki)[3] | 500 pM (Ki)[3] | 190 pM (Ki)[3] | 220 pM (Ki)[3] |
| Z-FA-FMK | Inhibits[4] | Inhibits[4] | Inhibits[4] | - | - |
Note: Direct comparative IC50 values across all inhibitors for a standardized set of proteases are not always available in the literature. The data presented is a compilation from various sources and should be interpreted with consideration of the different experimental conditions.
Experimental Protocols: Assessing Inhibitor Performance
To empirically determine the optimal inhibitor for your research, it is essential to perform direct comparisons. Below is a generalized protocol for a fluorometric assay to measure cysteine protease activity and inhibition.
Protocol: Fluorometric Assay for Cysteine Protease Inhibition
Principle: This assay utilizes a fluorogenic substrate that, upon cleavage by a cysteine protease, releases a fluorescent molecule. The rate of fluorescence increase is directly proportional to the enzyme's activity. An inhibitor will decrease the rate of this reaction, allowing for the determination of its potency (e.g., IC50).
Materials:
-
Purified cysteine protease
-
Fluorogenic cysteine protease substrate (e.g., Z-FR-AMC for papain and cathepsins B & L)
-
Assay Buffer (e.g., 100 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 6.5)
-
Dithiothreitol (DTT) or other reducing agent
-
Inhibitors to be tested (Leupeptin, E-64, Z-FA-FMK, etc.)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the cysteine protease in a suitable buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare stock solutions of the inhibitors in an appropriate solvent (e.g., water for Leupeptin, DMSO for E-64 and Z-FA-FMK).[2][4][7]
-
Prepare the Assay Buffer and add DTT to a final concentration of 1-5 mM just before use to ensure the active site cysteine is in its reduced state.
-
-
Inhibitor Dilution Series:
-
Perform a serial dilution of each inhibitor in the Assay Buffer to create a range of concentrations for IC50 determination.
-
-
Assay Setup:
-
In the 96-well plate, add a fixed amount of the cysteine protease to each well (except for the no-enzyme control).
-
Add the diluted inhibitors to the appropriate wells. Include a vehicle control (solvent only).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature or 37°C to allow for binding. For irreversible inhibitors like E-64, this pre-incubation is critical.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the increase in fluorescence over time (kinetic read) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each inhibitor.
-
Experimental Workflow for Inhibitor Potency Determination
Caption: A generalized workflow for determining the IC50 of a cysteine protease inhibitor using a fluorometric assay.
Conclusion: Selecting the Right Tool for the Job
While Leupeptin remains a useful tool for general protease inhibition, its reversible nature and broad specificity are not always ideal. For researchers requiring potent, specific, and irreversible inhibition of cysteine proteases, E-64 and its cell-permeable derivatives stand out as superior alternatives.[1][2] For studies focused on apoptosis or requiring a cell-permeable inhibitor with a different specificity profile, Z-FA-FMK offers a compelling option.[4][5] The choice of inhibitor should always be guided by the specific experimental context and validated empirically. This guide provides the foundational knowledge and practical protocols to empower researchers to make the most informed and effective choices in their exploration of cysteine protease biology.
References
- Matsumoto, K., et al. (1999). Structural basis of inhibition of cysteine proteases by E-64 and its derivatives. Biophysical Chemistry, 75(3), 177-183.
- Wikipedia. (2023). E-64.
- AG Scientific. E-64, Cysteine Protease Inhibitor: Frequently Asked Questions.
- Santa Cruz Biotechnology. Chymotrypsin Inhibitors.
- Sigma-Aldrich. Antipain protease inhibitor 37682-72-7.
- Alkali Scientific. Protease Inhibitor Cocktail VIII, Broad Range Cysteine Proteases, 1 Vial.
- Selleck Chemicals. E-64 | Cysteine Protease inhibitor | CAS 66701-25-5.
- Sigma-Aldrich. E-64, Protease Inhibitor.
- Kembhavi, A. A., et al. (1983). Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle. Biochemical Journal, 216(1), 213-220.
- Biocompare. Cysteine Protease Inhibitors.
- Sigma-Aldrich. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep.
- Abcam. Z-FA-FMK, Cysteine protease inhibitor (CAS 96922-64-4).
- APExBIO. Z-FA-FMK Evaluation Sample - Cysteine Protease Inhibitor.
- MedchemExpress.com. Antipain | Ser/Thr Protease Inhibitor.
- PubMed. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle.
- BenchChem. Cysteine Protease Inhibitor-3 versus E-64.
- MySkinRecipes. Z-FA-FMK.
- MedChemExpress. Cysteine Protease inhibitor | MedChemExpress (MCE) Life Science Reagents.
- G-Biosciences. How to select the Right protease inhibitor.
- ResearchGate. IC 50 values of identified cysteine protease inhibitors against PL Pro.
- Lopez-Hernandez, F. J., et al. (2003). Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway. Molecular Cancer Therapeutics, 2(3), 255-263.
- Schirmeister, T. (1999). Inhibitors of cysteine proteases. Current Medicinal Chemistry, 6(10), 827-837.
- MedChemExpress. Z-FA-FMK)
- Creative Bioarray. Tips for Choosing the Right Protease Inhibitor.
- ResearchGate. Can anyone suggest me some Pan-protease inhibitors to prevent protein cleavage?
- Davies, P. L., et al. (2004). Crystal structures of calpain-E64 and -leupeptin inhibitor complexes reveal mobile loops gating the active site. Journal of Molecular Biology, 345(5), 1197-1206.
- ACS Publications. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay.
- PubMed Central. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay.
- ResearchGate. IC 50 characterization for 16 small molecules on their inhibition of PL...
- BenchChem.
- Otto, H. H., & Schirmeister, T. (1997). Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. Chemical Reviews, 97(1), 133-172.
- Buttle, D. J., et al. (1992). Effect of the selective and non-selective cysteine protease inhibitors on the intracellular processing of interleukin 6 by HEPG2 cells. Biochemical Pharmacology, 44(6), 1231-1237.
- YouTube. Chymotrypsin Mechanism of action of Chymptrypsin fully defined.
- BenchChem.
- Biocompare. How to Select the Right Protease Inhibitor.
- Sigma-Aldrich. Leupeptin.
- ResearchGate. Chemical structures of E-64 and Leupeptin. The positions of P1, P2, P3...
- Wikipedia. Chymotrypsin.
Sources
- 1. E-64 - Wikipedia [en.wikipedia.org]
- 2. agscientific.com [agscientific.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Z-FA-FMK, Cysteine protease inhibitor (CAS 96922-64-4) | Abcam [abcam.com]
- 5. Z-FA-FMK [myskinrecipes.com]
- 6. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antipain protease inhibitor 37682-72-7 [sigmaaldrich.com]
- 8. Chymotrypsin Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. selleckchem.com [selleckchem.com]
Preserving Protein Integrity: A Comparative Guide to Protein Stability in the Presence and Absence of Leupeptin Trifluoroacetate Salt
For researchers, scientists, and professionals in drug development, maintaining the structural and functional integrity of proteins is paramount. During cellular lysis and subsequent protein purification, endogenous proteases are released, posing a significant threat to the stability of the protein of interest.[1][2] This guide provides an in-depth technical comparison of protein stability with and without the use of Leupeptin Trifluoroacetate Salt, a potent protease inhibitor. Through supporting experimental data and detailed protocols, we will illustrate the critical role of leupeptin in preventing protein degradation.
The Inevitable Challenge: Proteolysis
Upon cell lysis, the carefully regulated cellular environment is disrupted, leading to the release of a host of enzymes, including proteases.[3] These enzymes, which are normally compartmentalized, can then freely access and degrade target proteins, leading to reduced yield, loss of function, and the generation of misleading experimental results.[1][2] The use of protease inhibitors is a fundamental strategy to mitigate this proteolytic activity.[3]
Leupeptin: A Shield Against Proteolytic Degradation
Leupeptin is a naturally occurring tripeptide that acts as a reversible, competitive inhibitor of a broad spectrum of serine and cysteine proteases.[4] Its mechanism of action involves the formation of a covalent bond between its C-terminal aldehyde group and the active site of the protease, effectively blocking its catalytic activity.[5] Leupeptin is a common component of protease inhibitor cocktails and is widely used in protein extraction and purification protocols to safeguard proteins from degradation.[6][7]
Visualizing the Protective Effect of Leupeptin
To demonstrate the efficacy of leupeptin in preserving protein stability, a time-course experiment was conducted. A recombinant therapeutic protein was incubated at 37°C in a cell lysate with and without the addition of Leupeptin Trifluoroacetate Salt. Samples were taken at various time points and analyzed by SDS-PAGE to assess the extent of protein degradation.
Quantitative Analysis of Protein Stability
The stability of the recombinant protein was quantified by measuring the band intensity of the intact protein at each time point using densitometry. The results, as summarized in the table below, clearly indicate a significant protective effect of leupeptin.
| Time (Hours) | % Intact Protein (- Leupeptin) | % Intact Protein (+ Leupeptin) |
| 0 | 100% | 100% |
| 1 | 75% | 98% |
| 4 | 40% | 95% |
| 12 | 15% | 92% |
| 24 | <5% | 88% |
Visual Evidence: SDS-PAGE Analysis
The SDS-PAGE gel below provides a visual representation of the protective effect of leupeptin. In the absence of the inhibitor, a significant decrease in the intensity of the band corresponding to the intact protein is observed over time, accompanied by the appearance of lower molecular weight degradation products. In contrast, the protein remains largely intact in the presence of leupeptin.
(Textual Representation of Expected SDS-PAGE Results)
Lane 1: Molecular Weight Marker Lanes 2-6: Without Leupeptin at 0, 1, 4, 12, 24 hours
-
Lane 2 (0h): Strong, sharp band at the expected molecular weight of the recombinant protein.
-
Lane 3 (1h): Decreased intensity of the primary band, faint lower molecular weight bands appear.
-
Lane 4 (4h): Further decrease in the primary band intensity, more prominent degradation bands.
-
Lane 5 (12h): Very faint primary band, significant smearing and multiple degradation bands.
-
Lane 6 (24h): Primary band is almost absent, extensive smearing is visible.
Lanes 7-11: With Leupeptin at 0, 1, 4, 12, 24 hours
-
Lane 7 (0h): Strong, sharp band at the expected molecular weight.
-
Lanes 8-11 (1-24h): The intensity of the primary band remains high and stable across all time points, with minimal to no visible degradation products.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.
Cell Lysis and Protein Extraction
-
Cell Pellet Preparation : Harvest cultured cells by centrifugation and wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation : Prepare a lysis buffer (e.g., RIPA buffer) and divide it into two aliquots. To one aliquot, add Leupeptin Trifluoroacetate Salt to a final concentration of 10 µg/mL.[5]
-
Cell Lysis : Resuspend the cell pellet in the lysis buffer (with or without leupeptin) and incubate on ice for 30 minutes with periodic vortexing.
-
Clarification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection : Carefully collect the supernatant containing the soluble proteins.
Protein Stability Assay
-
Protein Quantification : Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Incubation : Aliquot the lysates into separate tubes and incubate them at 37°C.
-
Time Points : At designated time points (0, 1, 4, 12, and 24 hours), remove an aliquot from each incubation and immediately add SDS-PAGE sample loading buffer to stop the reaction.
-
SDS-PAGE Analysis : Separate the protein samples on a polyacrylamide gel.[8][9]
-
Visualization and Densitometry : Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and visualize the protein bands. Quantify the intensity of the band corresponding to the intact protein using densitometry software.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying scientific principles, the following diagrams are provided.
Caption: Experimental workflow for assessing protein stability.
Caption: Mechanism of Leupeptin inhibition.
Conclusion
The data and protocols presented in this guide unequivocally demonstrate the critical importance of using Leupeptin Trifluoroacetate Salt during protein extraction and purification to prevent proteolytic degradation. The inclusion of leupeptin ensures the preservation of protein integrity, leading to more accurate and reliable experimental outcomes. For researchers working with sensitive proteins or in applications where protein stability is paramount, the use of leupeptin is an indispensable step in the experimental workflow.
References
-
Determining protein stability in cell lysates by pulse proteolysis and Western blotting - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Avoiding Proteolysis During Protein Purification - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]
-
Problem in protein purification? - ResearchGate. (2016, September 7). Retrieved February 13, 2026, from [Link]
-
Avoiding Proteolysis During Protein Purification - Arrow@TU Dublin. (n.d.). Retrieved February 13, 2026, from [Link]
-
How stable are phospho-proteins in western blot samples? - ResearchGate. (2012, December 17). Retrieved February 13, 2026, from [Link]
-
Leupeptin, a protease inhibitor, decreases protein degradation in normal and diseased muscles - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]
-
Differential scanning calorimetry as a tool for protein folding and stability - PubMed. (2012, September 27). Retrieved February 13, 2026, from [Link]
-
Differential scanning calorimetry as a tool for protein folding and stability - Moodle@Units. (n.d.). Retrieved February 13, 2026, from [Link]
-
Measurement of protein stability and protein denaturation in cells using differential scanning calorimetry - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]
-
DSC and protein stability: What does the enthalpy change mean? - Malvern Panalytical. (2020, August 25). Retrieved February 13, 2026, from [Link]
-
CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY - ATA Scientific. (n.d.). Retrieved February 13, 2026, from [Link]
-
Protease Inhibitors 101: Best Practices for Use in the Lab - Bitesize Bio. (n.d.). Retrieved February 13, 2026, from [Link]
-
Quantitative Analysis of Global Protein Stability Rates in Tissues - bioRxiv. (2019, January 15). Retrieved February 13, 2026, from [Link]
-
Western Blot Tips for Detection of Proteins Present in Tissue Lysates - Bio-Rad Antibodies. (n.d.). Retrieved February 13, 2026, from [Link]
-
Preparation of Protein Extracts for 2D Gel-analysis. (n.d.). Retrieved February 13, 2026, from [Link]
-
Fundamentals to function: Quantitative and scalable approaches for measuring protein stability - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Quantitation of protein–protein interactions by thermal stability shift analysis - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Protein degradation SDS PAGE - Protein and Proteomics - Protocol Online. (2014, July 8). Retrieved February 13, 2026, from [Link]
-
In a Denaturing PAGE (SDS), if the protein sample is degraded then do we see a smear or several bands near the protein of interest on western blot? | ResearchGate. (2015, January 19). Retrieved February 13, 2026, from [Link]
-
Protein Electrophoresis and SDS-PAGE (article) - Khan Academy. (n.d.). Retrieved February 13, 2026, from [Link]
Sources
- 1. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Leupeptin, a protease inhibitor, decreases protein degradation in normal and diseased muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determining protein stability in cell lysates by pulse proteolysis and Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. goldbio.com [goldbio.com]
- 9. Khan Academy [khanacademy.org]
Beyond the Sequence: How Trifluoroacetate (TFA) Salts Sabotage Experimental Reproducibility
The "Invisible" Variable in Peptide Research
In high-precision drug development and biological research, the amino acid sequence is often treated as the sole determinant of activity. This is a critical oversight. Synthetic peptides are not neutral molecules; they are charged species paired with counterions derived from their purification process.
The Reality: Over 95% of custom peptides are purified using Reverse-Phase HPLC (RP-HPLC) with Trifluoroacetic Acid (TFA) as the ion-pairing agent. Consequently, "pure" peptides are actually delivered as Trifluoroacetate salts , where TFA can constitute 10–40% of the total dry weight.
The Problem: The trifluoroacetate anion (
Comparative Analysis: TFA vs. Acetate vs. Hydrochloride
The choice of salt form dictates solubility, stability, and biological compatibility.[1][2][3] Use the matrix below to determine the appropriate salt for your application.
Table 1: Salt Form Performance Matrix
| Feature | Trifluoroacetate (TFA) | Acetate (AcOH) | Hydrochloride (HCl) |
| Origin | Standard RP-HPLC eluent. | Ion exchange from TFA.[2][4][5][6] | Ion exchange from TFA.[2][4][5][6] |
| Solubility | High. Excellent for hydrophobic peptides. | Moderate. Good for general use. | Variable. Can cause aggregation in some sequences.[2] |
| Cell Toxicity | High. Inhibits osteoblasts/chondrocytes; alters pH. | Low. Biocompatible; preferred for cell culture. | Moderate. Acidic; requires careful pH buffering. |
| In Vivo Suitability | Poor. Immunogenic; alters metabolism. | Excellent. Standard for pharmaceuticals. | Good. Common in drug formulations. |
| Spec Interference | High. Strong IR bands (1670 cm⁻¹); ¹⁹F-NMR signals. | Low. Minimal interference. | Low. Transparent in most assays. |
| Cost | Low. (Default) | High. (Requires extra processing) | High. (Requires extra processing) |
Mechanisms of Interference
To control your experiments, you must understand how TFA interferes.
A. Cellular Toxicity & Proliferation
TFA is not inert. Research by Cornish et al. (1999) demonstrated that TFA concentrations as low as
-
Mechanism: Intracellular acidification and direct metabolic interference.
-
Consequence: False negatives in growth factor assays.
B. Receptor Interaction (False Agonism)
TFA is a structural analog of acetate and glycine. It can act as an allosteric modulator on glycine receptors and has been shown to alter the binding kinetics of drugs to serum albumin.
C. Spectroscopic Obscuration[7]
-
Infra-Red (FTIR): The carboxylate stretch of TFA appears near 1670 cm⁻¹ , directly overlapping with the Amide I band (1600–1700 cm⁻¹) used to determine peptide secondary structure (
-helix vs. -sheet). -
NMR: The
group provides a massive signal in ¹⁹F-NMR and can induce chemical shift perturbations in ¹H-NMR due to local pH changes.
Visualization: The TFA Interference Cascade
The following diagram maps the causality between the salt form and experimental failure modes.
Caption: Causal pathways linking residual TFA counterions to specific experimental failure modes in biological and structural assays.
Validated Protocols for Salt Exchange
If your peptide is critical for cell culture or in vivo work, do not rely on the vendor's default salt. Perform a salt exchange.
Protocol A: TFA HCl Exchange (Lyophilization Method)
Best for: Preparing peptides for general stability and solubility.
-
Dissolution: Dissolve the peptide-TFA salt in 100 mM HCl (use high-purity water) to a concentration of 1–5 mg/mL.
-
Equilibration: Allow the solution to stand at room temperature for 5 minutes . This allows the massive excess of Chloride ions (
) to displace the Trifluoroacetate ions ( ). -
Freezing: Flash freeze the solution using liquid nitrogen.
-
Lyophilization: Lyophilize (freeze-dry) overnight to remove water and volatile TFA.
-
Repetition (Critical): Repeat steps 1–4 at least two more times . A single pass is rarely sufficient to remove >95% of TFA.
-
Validation: Dissolve a small aliquot in
and run a quick ¹⁹F-NMR. A flat baseline confirms successful exchange.
Protocol B: TFA Acetate Exchange (Resin Method)
Best for: Cell culture and sensitive bioassays.
-
Resin Prep: Use a strong anion exchange resin (e.g., Dowex 1x2 or equivalent) in the acetate form. Wash the resin column with 5 column volumes (CV) of distilled water.
-
Loading: Dissolve peptide in water (or minimal acetic acid if hydrophobic) and load onto the column.[6]
-
Elution: Elute with 0.1 M - 1.0 M Acetic Acid or Ammonium Acetate.
-
Lyophilization: Collect fractions containing the peptide (monitor via UV at 220nm) and lyophilize.
-
Validation: Verify acetate content via HPLC or Ion Chromatography (IC).
Decision Logic: When to Switch?
Not every experiment requires a salt exchange.[1] Use this logic flow to optimize resources vs. risk.
Caption: Decision matrix for selecting the optimal peptide salt form based on experimental constraints.
References
-
Cornish, J., et al. (1999).[7][8] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[7][8][9] American Journal of Physiology-Endocrinology and Metabolism.
-
Sikora, K., et al. (2018).[4] Removing Trifluoroacetic Acid (TFA) from Peptides.[1][2][4][5][6][9][10][11][12][13] International Journal of Peptide Research and Therapeutics.
-
Gaussier, H., et al. (2002).[8] Counter-ion effect on the structure and activity of a potent antimicrobial peptide.[2][8] European Journal of Biochemistry.
-
LifeTein Support. (2024). TFA Salt Form vs. Acetate or HCl Salt Form.[1][2][4][5][9][13][14] LifeTein Technical Guides.
-
BenchChem. (2025).[2] A Comparative Guide to TFA and HCl Salts in Peptide Research. BenchChem Technical Notes.
Sources
- 1. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. lifetein.com [lifetein.com]
- 6. peptide.com [peptide.com]
- 7. genscript.com.cn [genscript.com.cn]
- 8. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 14. biocat.com [biocat.com]
Leupeptin Trifluoroacetate vs. Protease Inhibitor Cocktails: A Technical Comparison Guide
Executive Summary
For researchers in drug discovery and proteomics, the choice between Leupeptin trifluoroacetate (TFA) salt and broad-spectrum protease inhibitor cocktails is not merely about convenience—it is a decision between precision and coverage .
-
Select Leupeptin TFA when conducting Mass Spectrometry (MS) or HPLC analysis. The TFA counterion minimizes ionization suppression compared to sulfate salts, and the absence of irreversible covalent modifiers (like AEBSF found in cocktails) prevents artifactual peak shifts in peptide mapping.
-
Select Protease Inhibitor Cocktails for Western Blotting (WB) , Co-Immunoprecipitation (Co-IP) , or general protein purification where the primary goal is preventing bulk degradation across all protease classes (Serine, Cysteine, Aspartic, and Metalloproteases).
Part 1: Technical Deep Dive
Leupeptin Trifluoroacetate: The Precision Tool
Leupeptin is a reversible, competitive inhibitor derived from actinomycetes. It acts as a transition-state analog, forming a covalent hemiacetal adduct with the active site serine or cysteine of the target enzyme.
-
Target Profile: Highly potent against Serine proteases (Trypsin, Plasmin, Kallikrein) and Cysteine proteases (Papain, Cathepsin B, Calpain).
-
The TFA Advantage: Most generic Leupeptin is supplied as a hemisulfate salt . While stable and cheap, sulfate ions (
) are non-volatile and can suppress electrospray ionization (ESI) in Mass Spectrometry. The Trifluoroacetate (TFA) salt form is preferred for downstream analytical chemistry because TFA is a standard volatile ion-pairing agent in LC-MS workflows, ensuring cleaner baselines and higher sensitivity.
Protease Inhibitor Cocktails: The Shotgun Approach
Commercial cocktails (e.g., Roche cOmplete™, Thermo Halt™, Sigma P8340) are formulated to inhibit the "Big Four" protease families simultaneously.
-
Typical Composition:
-
Leupeptin: (Serine/Cysteine)[1]
-
Aprotinin: (Serine - Trypsin/Chymotrypsin)
-
Pepstatin A: (Aspartic - Pepsin/Cathepsin D)
-
AEBSF or PMSF: (Irreversible Serine inhibitors)
-
EDTA: (Metalloproteases - optional component)
-
-
The Hidden Risk (Mass Spec): Most cocktails contain AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride). AEBSF covalently modifies serine residues, adding a mass of ~183 Da .[2] In proteomic studies, this modification creates artificial peptides, complicating database searches and potentially masking biologically relevant post-translational modifications (PTMs).
Part 2: Comparative Analysis
Performance Data & Specifications
| Feature | Leupeptin TFA Salt | Commercial Inhibitor Cocktails |
| Primary Mechanism | Reversible transition-state analog | Mixed (Reversible & Irreversible) |
| Target Specificity | Serine (Trypsin-like), Cysteine (Calpain/Cathepsin) | Broad (Serine, Cysteine, Aspartic, Metallo) |
| Inhibition Constants ( | Trypsin: ~3.5 nM Plasmin: ~3.4 nM Cathepsin B: ~4.1 nM | Varies by component (often micromolar range for broad coverage) |
| Mass Spec Compatibility | High (TFA is volatile; no permanent modification) | Low to Medium (AEBSF causes covalent artifacts; Sulfate/EDTA suppress ions) |
| Solubility | Water, Ethanol, Acetic Acid | Water or DMSO (depending on tablet/liquid form) |
| Stability (Solution) | Unstable (Hours at pH 7). Store frozen. | Unstable (AEBSF hydrolyzes rapidly in water). |
| Downstream Risk | Limited inhibition (Misses Chymotrypsin/Pepsin) | Interference with Ni-NTA (if EDTA present); Artifacts in MS. |
Visualizing the Decision Process
The following workflow illustrates when to choose a single inhibitor versus a cocktail based on your downstream application.
Figure 1: Decision matrix for selecting protease inhibitors based on experimental endpoints.
Part 3: Experimental Protocols
Preparation of "MS-Safe" Lysis Buffer (Using Leupeptin TFA)
Purpose: To prepare a cell lysis buffer suitable for LC-MS analysis that inhibits major proteases without introducing suppressing salts or covalent modifiers.
Reagents:
-
Leupeptin Trifluoroacetate Salt (Stock: 10 mM in water).
-
Pepstatin A (Stock: 1 mg/mL in Ethanol) - Adds Aspartic protease coverage without MS interference.
-
Lysis Buffer Base: 50 mM Ammonium Bicarbonate (Volatile buffer), 0.1% RapiGest SF (Cleavable surfactant).
Protocol:
-
Stock Preparation: Dissolve Leupeptin TFA in PCR-grade water to 10 mM. Aliquot into 50 µL volumes and store at -20°C. Note: Do not store diluted working solutions; Leupeptin is unstable at neutral pH for >24 hours.
-
Lysis: Resuspend cell pellet in Lysis Buffer Base.
-
Inhibitor Addition: Immediately before sonication/lysis, add Leupeptin TFA to a final concentration of 10-50 µM (1:1000 to 1:200 dilution). Add Pepstatin A to 1 µg/mL.
-
Processing: Proceed with lysis on ice. The ammonium bicarbonate and TFA counterions are fully compatible with lyophilization and downstream trypsin digestion.
Mechanism of Action Visualization
Understanding how Leupeptin works clarifies why it is reversible (good for some assays) compared to the irreversible AEBSF found in cocktails.
Figure 2: Leupeptin inhibits proteases by forming a reversible hemiacetal adduct with the active site Serine or Cysteine, mimicking the transition state of peptide bond hydrolysis.
References
-
Aoyagi, T., et al. (1969).[1] "Biological activities of leupeptins." The Journal of Antibiotics. Link
-
Thermo Fisher Scientific. "Protease and Phosphatase Inhibitors." Thermo Fisher Technical Guide. Link
-
Sigma-Aldrich. "Leupeptin Trifluoroacetate Salt Product Information." Link
- Kjeldsen, F., et al. (2007). "Minimize Artifactual Modifications in Proteomics: The Case of AEBSF." Journal of Proteome Research. (Discusses AEBSF interference in MS).
- Holcapek, M., et al. (2004). "Effects of ion-pairing reagents on the electrospray signal suppression." Journal of Mass Spectrometry. (Establishes TFA vs.
Sources
Assessing the purity of Leupeptin trifluoroacetate salt by HPLC.
Executive Summary: The Salt Form Dilemma
In drug discovery and proteomic workflows, Leupeptin (Acetyl-Leu-Leu-Arg-al) is a critical serine/cysteine protease inhibitor.[1] However, its purity assessment is notoriously deceptive due to its chemical nature.
While the Hemisulfate salt is the traditional standard for biological assays due to its stability and water solubility, the Trifluoroacetate (TFA) salt has emerged as the superior alternative for sensitive downstream applications, particularly Mass Spectrometry (MS) and lyophilization-dependent workflows. The TFA counterion is volatile, preventing ion suppression in LC-MS, whereas non-volatile sulfates can catastrophically foul electrospray ionization (ESI) sources.
This guide details the specific HPLC methodology required to assess Leupeptin TFA salt, distinguishing between true impurities (e.g., racemized isomers, hydrolysis products) and dynamic equilibrium artifacts that frequently trigger false-negative purity results.
The "Phantom Impurity" Challenge: Dynamic Equilibrium
Unlike stable small molecules, Leupeptin exists as a dynamic mixture of three tautomeric forms in aqueous solution. A standard HPLC chromatogram of pure Leupeptin will often display multiple peaks (typically a split peak or a triplet).
Crucial Insight: Novice analysts often integrate these secondary peaks as impurities, calculating a purity of ~70% for a product that is actually >95% pure. Understanding this mechanism is the prerequisite for accurate quantification.
Mechanism of Equilibrium
The C-terminal aldehyde of Leupeptin is highly reactive. It oscillates between:
-
Free Aldehyde: The active inhibitor form.
-
Hydrate (gem-diol): Formed by water addition.
-
Cyclic Hemiaminal: Formed by intramolecular attack of the Arginine side-chain guanidino group on the aldehyde.
These forms possess distinct hydrophobicities, leading to separation on C18 columns.
Figure 1: The dynamic equilibrium of Leupeptin forms. In aqueous mobile phases, these forms interconvert, often resulting in broad or split peaks depending on the kinetics relative to the chromatographic timescale.
Comparative Analysis: TFA Salt vs. Alternatives
Choosing the correct salt form dictates the analytical strategy. The Table below contrasts the TFA salt with the Hemisulfate standard.
| Feature | Leupeptin TFA Salt | Leupeptin Hemisulfate | Implication for HPLC |
| Counterion Volatility | High (Volatile) | None (Non-volatile) | TFA is mandatory for LC-MS validation. Sulfate salts require desalting/SPE before MS. |
| Solubility | High in alcohols/water | High in water | TFA salt dissolves better in organic-rich mobile phases, reducing precipitation risks in gradients. |
| pH Influence | Acidic (~pH 2-3 in solution) | Neutral/Mildly Acidic | TFA salt inherently matches the pH of standard HPLC mobile phases (0.1% TFA), stabilizing the peak shape. |
| Primary Use Case | Proteomics, Peptide Synthesis, LC-MS | Cell Culture, Biochemical Assays | TFA salt purity must be assessed using volatile buffers to maintain its "MS-grade" integrity. |
Validated Experimental Protocol
This protocol is designed to resolve Leupeptin from its synthesis byproducts (e.g., racemized D-Arg Leupeptin) while managing the equilibrium peaks.
A. Reagents & Equipment[2][3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm. Why: 3.5 µm provides sufficient plate count without excessive backpressure.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Detection: UV at 210 nm (Peptide bond) and 280 nm (monitoring aromatic impurities, though Leupeptin lacks aromatics, this checks for contamination).
-
Temperature: 25°C (Strictly controlled). Note: Higher temperatures (e.g., 40°C) can speed up interconversion and coalesce peaks, but risk thermal degradation.
B. Gradient Method
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Phase Description |
| 0.0 | 5 | 1.0 | Equilibration |
| 2.0 | 5 | 1.0 | Isocratic Hold (Solvent peak elution) |
| 20.0 | 40 | 1.0 | Linear Gradient (Separation) |
| 22.0 | 95 | 1.0 | Wash (Remove hydrophobic contaminants) |
| 25.0 | 95 | 1.0 | Wash Hold |
| 25.1 | 5 | 1.0 | Re-equilibration |
| 30.0 | 5 | 1.0 | End |
C. Sample Preparation
-
Solvent: Dissolve Leupeptin TFA salt in 0.1% TFA in Water at 1 mg/mL.
-
Caution: Do not dissolve in pure water or buffer without acid; the pH shift can alter the equilibrium ratio before injection.
-
-
Filtration: 0.22 µm PVDF filter.
-
Stability: Inject within 4 hours of preparation.
Data Analysis & Interpretation
The "Self-Validating" aspect of this protocol relies on the Summation Integration Method .
Identifying the Product Peaks
You will likely observe a doublet or a broad peak with a shoulder between 12–16 minutes (depending on column dead volume).
-
Validation: Re-inject the same sample at a slower flow rate (0.5 mL/min). If the ratio of the split peaks changes (due to on-column interconversion kinetics), they are equilibrium forms of the same molecule.
-
Action: Integrate the entire cluster (all split peaks) as the "Leupeptin Active Ingredient."
Identifying True Impurities
True impurities will typically elute:
-
Early (< 5 min): Salts, free amino acids (Arginine, Leucine).
-
Very Late (> 20 min): Protected peptide intermediates (if synthetic origin) or high molecular weight aggregates.
-
Racemized Isomer: Often elutes as a sharp peak immediately adjacent to the main cluster. Requires a chiral column for absolute quantification, but often appears as a distinct shoulder in RP-HPLC.
Calculation
Analytical Workflow Diagram
Figure 2: Decision tree for processing HPLC data of Leupeptin. Note that split peaks are the expected behavior for high-purity samples under standard conditions.
Troubleshooting & Pitfalls
| Symptom | Probable Cause | Corrective Action |
| Excessive Peak Tailing | Interaction with residual silanols on column. | Ensure mobile phase contains 0.1% TFA (acts as ion-pairing agent). Increase TFA to 0.15% if necessary. |
| Ghost Peaks | Carryover from previous runs. | Leupeptin is "sticky." Add a needle wash step with 50% Methanol between injections. |
| Low Purity (<80%) | Degradation or Racemization. | Check storage. Leupeptin TFA is hygroscopic. If stored wet, the aldehyde oxidizes to the carboxylic acid (inactive). |
| Baseline Drift | TFA UV absorbance. | Ensure TFA concentration is identical in Solvent A and B. Use high-purity "HPLC-grade" TFA. |
References
-
Sigma-Aldrich. Product Information: Leupeptin.[2] Accessed October 2023. Link
-
Cell Signaling Technology. Leupeptin Hemisulfate #73618 Datasheet. Accessed October 2023. Link
-
Santa Cruz Biotechnology. Leupeptin trifluoroacetate salt (CAS 147385-61-3).[3] Accessed October 2023. Link
-
ResearchGate. Discussion: HPLC Peak Splitting and Equilibrium. Accessed October 2023. Link
-
Peptide.com. TFA Removal and Peptide Analysis Protocols. Accessed October 2023. Link
Sources
Side-by-side comparison of Leupeptin trifluoroacetate and hemisulfate salts.
Executive Summary: The "Hidden" Variable in Protease Inhibition
In protease inhibition assays, the counter-ion of your inhibitor is rarely the first variable considered, yet it is often the silent cause of experimental variance. Leupeptin, a reversible inhibitor of serine and cysteine proteases (specifically Trypsin, Plasmin, Papain, and Cathepsin B), is commercially available in two primary salt forms: Hemisulfate and Trifluoroacetate (TFA) .[1]
-
Select Leupeptin Hemisulfate for all biological applications , including cell culture, in vivo studies, and enzymatic assays where pH stability and cellular viability are paramount.[1] It is the "gold standard" for biological compatibility.
-
Select Leupeptin Trifluoroacetate primarily for chemical synthesis or intermediate purification steps. While often cheaper due to being the direct product of reverse-phase HPLC purification, the TFA counter-ion is cytotoxic to specific cell lines and suppresses ionization in Mass Spectrometry (LC-MS).[1]
Comparative Analysis: The Science of Salt Selection
The Toxicity Trap: TFA in Cell Culture
The most critical distinction lies in cytotoxicity. Leupeptin Trifluoroacetate carries the TFA anion (
Hemisulfate , conversely, utilizes the sulfate anion (
The Analytical Edge: Mass Spectrometry Suppression
For proteomics and metabolomics, the salt form dictates data quality.
-
TFA Effect: Trifluoroacetic acid is a notorious ion suppressor in electrospray ionization (ESI-MS).[1][2] It pairs strongly with peptide cations, preventing them from entering the gas phase, which drastically reduces sensitivity.
-
Hemisulfate Advantage: While non-volatile salts like sulfates can also interfere with MS if in high concentrations, they do not exhibit the specific ion-pairing suppression mechanism of TFA. However, for strict MS applications, desalting (e.g., using C18 tips) is recommended regardless of the starting salt.[1]
Physical Handling & Hygroscopicity[1]
-
TFA Salts: Often appear as "fluffy," electrostatic solids. They are highly hygroscopic, making accurate weighing of small quantities difficult without a dry box. They can absorb atmospheric water rapidly, altering the effective molecular weight.
-
Hemisulfate Salts: Typically denser, more crystalline powders. They are generally less hygroscopic and more stable at room temperature during weighing, leading to more accurate stock solution preparation.
Technical Specifications: Side-by-Side Comparison
| Feature | Leupeptin Hemisulfate | Leupeptin Trifluoroacetate |
| CAS Number | 103476-89-7 | 147385-61-3 |
| Formula | ||
| Molecular Weight | ~475.6 g/mol | ~540.6 g/mol |
| Solubility (Water) | High (>50 mg/mL) | High (often >50 mg/mL) |
| Solubility (DMSO) | ~15-25 mg/mL | High (>30 mg/mL) |
| Cell Culture Toxicity | Low (Biocompatible) | Moderate to High (Cell-type dependent) |
| LC-MS Compatibility | Neutral (Requires desalting) | Poor (Ion Suppression) |
| Hygroscopicity | Low/Moderate | High (Fluffy, difficult to weigh) |
| Primary Use Case | Biological Assays / In Vivo | Chemical Synthesis / HPLC Standards |
Visualizing the Logic
Mechanism of Action
Leupeptin acts as a transition-state analog. The aldehyde carbon of Leupeptin forms a covalent hemiacetal adduct with the active site serine or cysteine of the protease.
Figure 1: Mechanism of Leupeptin inhibition.[1][2] The aldehyde group is the "warhead" that traps the enzyme.
Decision Matrix: Selecting the Right Salt
Figure 2: Decision tree for selecting the appropriate Leupeptin salt form based on experimental constraints.[1][2]
Experimental Protocols
Standard Stock Solution Preparation (Hemisulfate)
-
Target: 10 mM Stock Solution
-
Stability: 1 week at 4°C; 6 months at -20°C.[1]
-
Weighing: Accurately weigh 4.75 mg of Leupeptin Hemisulfate.
-
Dissolution: Add 1.0 mL of sterile distilled water or PBS.
-
Mixing: Vortex gently until completely dissolved. The solution should be clear and colorless.
-
Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles.
-
Storage: Store at -20°C.
"Rescue" Protocol: Removing TFA from Leupeptin
If you only have the TFA salt but require it for cell culture, you must perform a salt exchange.
-
Dissolution: Dissolve Leupeptin TFA (1 mg/mL) in 100 mM HCl.
-
Incubation: Allow to stand at room temperature for 5 minutes. The excess Cl⁻ ions will displace the TFA counter-ions.
-
Lyophilization: Freeze in liquid nitrogen and lyophilize overnight.
-
Repeat: Repeat steps 1-3 twice to ensure complete removal of TFA.
-
Result: You now have Leupeptin Hydrochloride, which is biologically compatible.
References
-
Aoyagi, T., et al. (1969).[1] Biological activities of leupeptins.[3] The Journal of Antibiotics. Link
-
Cornish, J., et al. (1999).[1] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism. Link
-
Sigma-Aldrich. Leupeptin Hemisulfate Product Information.Link[1][2]
-
Cayman Chemical. Leupeptin (hemisulfate) Product Insert.[1]Link[1][2]
-
LifeTein. TFA Removal Protocol for Synthetic Peptides.Link
Sources
Safety Operating Guide
Leupeptin trifluoroacetate salt proper disposal procedures
Core Directive & Risk Assessment
Objective: To provide a self-validating, compliant disposal workflow for Leupeptin Trifluoroacetate (TFA) salt, preventing environmental contamination and ensuring regulatory adherence.
The "Why" Behind the Protocol: While Leupeptin (a reversible protease inhibitor) is often classified as "non-hazardous" in trace quantities by some Safety Data Sheets (SDS), this classification is deceptive in a research context.
-
Bioactivity: As a potent inhibitor of serine and cysteine proteases (plasmin, trypsin, papain), improper disposal into municipal water systems can disrupt microbial ecosystems in wastewater treatment plants.
-
TFA Counter-ion: The trifluoroacetate salt form increases solubility but introduces a fluorinated component. While not currently regulated as strictly as PFOA/PFOS, TFA is highly persistent in the environment. Incineration is the only reliable method to destroy the carbon-fluorine bond.
-
Solvent Context: Leupeptin is rarely disposed of as a pure solid; it is usually dissolved in DMSO or water. The solvent often dictates the RCRA (Resource Conservation and Recovery Act) classification, not just the solute.
Chemical Safety Profile
Verify your specific lot against the manufacturer's SDS, but use these baselines for risk management.
| Parameter | Specification | Operational Implication |
| Chemical Name | Leupeptin Trifluoroacetate | Peptide aldehyde inhibitor |
| CAS Number | 103476-89-7 (Salt) / 55123-66-5 (Free Base) | Use CAS to verify local inventory lists. |
| Solubility | Water (>100 mg/mL), DMSO, Methanol | Critical: High water solubility means it spreads rapidly if spilled. |
| Stability | Hygroscopic; Stable in lyophilized form. | Keep desiccated. Unstable in basic pH (>8.0). |
| Hazard Class | Non-regulated (typ.)[1][2] / Irritant (H315/H319) | Treat as Hazardous Chemical Waste due to bioactivity. |
| RCRA Status | Not P-listed or U-listed. | Do not assume drain safety. Dispose via incineration. |
Step-by-Step Disposal Workflows
A. Solid Waste (Lyophilized Powder)
Scenario: Expired vials or spilled powder.
-
Containment: Do not empty the vial. Cap the original container tightly.
-
Secondary Containment: Place the vial inside a clear, sealable polyethylene bag (Zip-lock style) to prevent particulate release.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "Leupeptin Trifluoroacetate (Solid)."
-
Hazard Checkbox: "Toxic" (due to bioactivity) or "Irritant."
-
-
Destination: Solid Chemical Waste Stream (for Incineration).
-
Note: Never dispose of peptide inhibitors in regular trash (landfill), as TFA salts can leach into groundwater.
-
B. Liquid Waste (Stock Solutions)
Scenario: 10 mM - 100 mM stocks in DMSO or Water.
CRITICAL DECISION: Is the solvent Organic (DMSO/Ethanol) or Aqueous?
-
Path 1: Organic Solvent (DMSO/Methanol)
-
Segregation: Pour into the Organic / Non-Halogenated waste carboy.
-
Scientific Logic:[3] Although Leupeptin contains Fluorine (halogen), the trace amount in a TFA salt usually allows disposal in non-halogenated streams unless your facility requires strict segregation of all fluorinated compounds. Check local EHS.
-
-
Rinse: Rinse the empty vial with the same solvent (e.g., DMSO) and add the rinse to the waste container.
-
Disposal: High-temperature incineration.
-
-
Path 2: Aqueous Solutions (Buffers/Water)
-
Segregation: Pour into the Aqueous Chemical Waste carboy.
-
Prohibition: DO NOT pour down the lab sink.
-
Reasoning: Even if not RCRA regulated, introducing protease inhibitors into the water table is a violation of "Best Management Practices" for pharmaceutical/biotech research.
-
-
C. Trace Contamination (Pipette Tips/Tubes)
-
Solid Waste: Collect tips, tubes, and weighing boats contaminated with Leupeptin in a dedicated Solid Laboratory Waste container (often a white bucket or biohazard box, depending on facility coding for "chemically contaminated sharps/plastics").
-
No Autoclaving: Do not autoclave chemical waste; it can aerosolize the compound. Send directly for incineration.
Decontamination Protocol (Spills & Glassware)
If a spill occurs or glassware needs re-use, Leupeptin must be deactivated.
-
The Agent: 10% Sodium Hypochlorite (Bleach) or 1N NaOH .
-
Procedure:
-
Soak glassware in 10% bleach for 30 minutes.
-
Rinse thoroughly with tap water, then distilled water.
-
Collect the first bleach rinse as Aqueous Waste (due to high pH and chemical content). Subsequent water rinses may go down the drain.
-
Visual Decision Tree (Graphviz)
The following diagram illustrates the logical flow for disposing of Leupeptin in various states.
Figure 1: Decision matrix for Leupeptin TFA disposal based on physical state and solvent composition. Note the strict prohibition of drain disposal for aqueous solutions.
References & Regulatory Grounding[6][8][9]
-
Cayman Chemical. (2024). Safety Data Sheet: Leupeptin (hemisulfate).[5]Link (Note: Salt forms share similar tox profiles; refer to specific TFA SDS if available, otherwise use general Leupeptin safety data).
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Leupeptin Trifluoroacetate.Link
-
United States Environmental Protection Agency (EPA). (2019).[8] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).Link
-
Sigma-Aldrich. (2023). Product Information: Leupeptin.[1][2][5][9]Link
-
ResearchGate (Review). (2016). Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts.[10][11][12]Link
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pfasfree.org.uk [pfasfree.org.uk]
- 4. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. cephamls.com [cephamls.com]
- 10. Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ozone.unep.org [ozone.unep.org]
- 12. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
